molecular formula C8H17NO B3133486 2-(3-Methylpiperidin-1-yl)ethanol CAS No. 39123-22-3

2-(3-Methylpiperidin-1-yl)ethanol

Katalognummer: B3133486
CAS-Nummer: 39123-22-3
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: CAMLJDZKPYMXOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Methylpiperidin-1-yl)ethanol (CAS 39123-22-3) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol, serves as a versatile chemical building block . Its structure, featuring an ethanol group linked to the nitrogen of 3-methylpiperidine, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Compounds based on the 2-(piperidin-1-yl)ethanol scaffold have been investigated for their potential therapeutic applications, particularly in disorders of the nervous system . Researchers utilize this intermediate to develop novel substances for studying antipsychotic agents and treatments for neurodegenerative conditions . As a supplier, we provide this chemical for research and development purposes. Please note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. The product is currently subject to availability, and batch-specific documentation can be provided upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-methylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMLJDZKPYMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308544
Record name 3-Methyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-22-3
Record name 3-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Direct experimental data for 2-(3-Methylpiperidin-1-yl)ethanol (CAS 39123-22-3) is not extensively available in the public domain. This guide has been constructed by leveraging data from closely related structural analogs and established principles in piperidine chemistry to provide a comprehensive and scientifically grounded resource. All data presented herein should be considered illustrative for this class of compounds and must be validated through direct experimentation for 2-(3-Methylpiperidin-1-yl)ethanol.

Section 1: Introduction and Molecular Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is amenable to a wide range of chemical modifications. The introduction of a methyl group and an ethanol side chain, as seen in 2-(3-Methylpiperidin-1-yl)ethanol, offers multiple points for functionalization, influencing the molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profiles.

This technical guide will delve into the chemical structure, properties, synthesis, and potential applications of 2-(3-Methylpiperidin-1-yl)ethanol and its closely related analogs. The insights provided are intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine framework.

Chemical Structure and Identification
  • IUPAC Name: 2-(3-Methylpiperidin-1-yl)ethanol

  • CAS Number: 39123-22-3[3]

  • Molecular Formula: C₈H₁₇NO[3]

  • Molecular Weight: 143.23 g/mol [3]

  • Canonical SMILES: CC1CCCN(C1)CCO

  • InChI Key: InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3

Section 2: Physicochemical and Spectroscopic Properties (Illustrative)

PropertyIllustrative ValueSource/Rationale
Physical State Colorless to pale yellow liquidBased on the appearance of similar short-chain substituted piperidines.
Boiling Point ~210-220 °C at 760 mmHgExtrapolated from boiling points of related compounds like 2-(1-methylpiperidin-2-yl)ethanol and considering the influence of the methyl group on intermolecular forces.[4][5]
Density ~0.95 - 1.05 g/cm³ at 20 °CBased on the density of analogous piperidine and azepane derivatives.[4]
Solubility Soluble in water and common organic solvents (e.g., ethanol, methanol, chloroform).The presence of the hydroxyl and tertiary amine groups suggests good solubility in polar protic and aprotic solvents.
pKa (Conjugate Acid) ~9.0 - 10.5Typical pKa range for the conjugate acid of a tertiary amine in a piperidine ring.
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(3-Methylpiperidin-1-yl)ethanol. Below are the expected spectral characteristics.

The proton NMR spectrum is predicted to show distinct signals corresponding to the protons of the piperidine ring, the methyl group, and the ethanol side chain. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

  • -CH₂-OH (ethanol): A triplet around 3.6 ppm.

  • -N-CH₂- (ethanol): A triplet around 2.5 ppm.

  • Piperidine ring protons: A complex multiplet region between 1.0 and 3.0 ppm.

  • -CH₃ (methyl group): A doublet around 0.9 ppm.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • -CH₂-OH (ethanol): A signal around 60 ppm.[6]

  • -N-CH₂- (ethanol): A signal around 58 ppm.[6]

  • Piperidine ring carbons: Signals in the range of 20-60 ppm.

  • -CH₃ (methyl group): A signal around 15-20 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (alkane): Sharp peaks between 2850 and 3000 cm⁻¹.

  • C-O stretch (alcohol): A band in the region of 1050-1150 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 143.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the hydroxyl group, the ethanol side chain, and cleavage of the piperidine ring.

Section 3: Synthesis and Chemical Reactivity

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be approached through several established synthetic routes for N-substituted piperidines. A common and effective method involves the reductive amination of a suitable precursor.

Illustrative Synthetic Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted piperidines, which can be adapted for the synthesis of 2-(3-Methylpiperidin-1-yl)ethanol.

Step 1: Reaction of 3-Methylpiperidine with 2-Bromoethanol

  • To a solution of 3-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (2.0 eq) as a base.

  • Add 2-bromoethanol (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(3-Methylpiperidin-1-yl)ethanol.

Causality behind Experimental Choices:

  • Solvent: Acetonitrile and ethanol are good choices as they are polar aprotic and protic solvents, respectively, that can dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the secondary amine of 3-methylpiperidine, making it a better nucleophile, without causing significant side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound from starting materials and byproducts.

Chemical Reactivity

The chemical reactivity of 2-(3-Methylpiperidin-1-yl)ethanol is primarily dictated by the tertiary amine and the primary alcohol functional groups.

  • Tertiary Amine: The nitrogen atom is nucleophilic and basic. It can be protonated by acids to form quaternary ammonium salts.

  • Primary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.

Section 4: Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in drug discovery due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with biological targets.[1][2] While specific pharmacological data for 2-(3-Methylpiperidin-1-yl)ethanol is not documented, its structural features suggest potential applications in several therapeutic areas.

Potential as a Scaffold in Medicinal Chemistry

The functional groups of 2-(3-Methylpiperidin-1-yl)ethanol provide handles for further chemical modification to generate libraries of compounds for screening against various biological targets.

  • N-Dealkylation and Re-functionalization: The ethanol group on the nitrogen can be cleaved and replaced with other substituents to explore structure-activity relationships.

  • O-Functionalization: The hydroxyl group can be derivatized to form esters or ethers, which can act as prodrugs or modulate the compound's solubility and cell permeability.

Analogous Compounds in Pharmacology

Many drugs containing the piperidine-ethanol motif have been developed. For instance, derivatives of 2-(1-methylpiperidin-2-yl)ethanol have been investigated for their potential as intermediates in the synthesis of pharmacologically active compounds.[7]

Section 5: Toxicology and Safety (General)

Specific toxicological data for 2-(3-Methylpiperidin-1-yl)ethanol is not available. However, based on the safety data for structurally related compounds, the following general precautions should be observed.

  • Acute Toxicity: Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Many piperidine derivatives are corrosive and can cause severe skin burns and eye damage.[8]

  • Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Section 6: Conclusion

2-(3-Methylpiperidin-1-yl)ethanol represents a simple yet versatile building block within the vast chemical space of piperidine derivatives. While specific experimental data for this particular isomer is sparse, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and likely applications based on the well-established chemistry of its structural analogs. The information presented herein is intended to serve as a valuable starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and other areas of chemical science. Further experimental investigation is necessary to fully characterize this molecule and unlock its potential.

Diagrams

Synthesis_of_2-(3-Methylpiperidin-1-yl)ethanol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Methylpiperidine 3-Methylpiperidine Reaction Nucleophilic Substitution 3-Methylpiperidine->Reaction 1.0 eq 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction 1.1 eq Base K₂CO₃ (Base) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Reflux Heat->Reaction Target_Molecule 2-(3-Methylpiperidin-1-yl)ethanol Reaction->Target_Molecule Purification

Caption: Illustrative synthetic scheme for 2-(3-Methylpiperidin-1-yl)ethanol.

Functional_Sites cluster_functionalization Potential Sites for Derivatization Molecule 2-(3-Methylpiperidin-1-yl)ethanol Tertiary_Amine Tertiary Amine (N) - Salt formation - N-oxide formation Molecule->Tertiary_Amine Reactivity at Nitrogen Primary_Alcohol Primary Alcohol (-OH) - Esterification - Etherification - Oxidation Molecule->Primary_Alcohol Reactivity at Oxygen Piperidine_Ring Piperidine Ring (C-H) - C-H activation Molecule->Piperidine_Ring Advanced Functionalization

Caption: Key reactive sites on 2-(3-Methylpiperidin-1-yl)ethanol.

References

  • Howei Pharm. CAS 39123-22-3 C8H17NO 2-(3-Methylpiperidin-1-yl)ethanol. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). [Link]

  • ResearchGate. Analgesic activity of alkyl piperidine derivatives. (2016). [Link]

  • CAS Common Chemistry. 2-(Azepan-1-yl)ethanol. [Link]

  • BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]

Sources

2-(3-Methylpiperidin-1-yl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylpiperidin-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document consolidates foundational knowledge, including its chemical identity, and provides expert insights into its probable synthesis, expected analytical characteristics, and potential applications in drug discovery. By leveraging established chemical principles and data from structurally related analogs, this guide serves as a valuable resource for researchers navigating the synthesis and utilization of novel piperidine derivatives.

Core Chemical Identity

Chemical Structure:

Chemical Structure of 2-(3-Methylpiperidin-1-yl)ethanol

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 39123-22-3[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
MDL Number MFCD11613835[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be approached through several established methodologies in organic chemistry. A plausible and efficient route involves the N-alkylation of 3-methylpiperidine with a suitable two-carbon electrophile.

Proposed Synthetic Pathway:

Synthesis_Pathway Reactant1 3-Methylpiperidine Intermediate N-Alkylation Reaction Reactant1->Intermediate Reactant2 2-Bromoethanol or Ethylene Oxide Reactant2->Intermediate Product 2-(3-Methylpiperidin-1-yl)ethanol Intermediate->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile)

Proposed synthesis of 2-(3-Methylpiperidin-1-yl)ethanol.

Experimental Protocol: N-Alkylation of 3-Methylpiperidine

This protocol is a generalized procedure based on standard N-alkylation reactions of secondary amines.

Materials:

  • 3-Methylpiperidine

  • 2-Bromoethanol (or Ethylene Oxide)

  • Potassium Carbonate (K2CO3) or other suitable base

  • Acetonitrile (or other polar aprotic solvent)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a solution of 3-methylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 - 2.0 eq).

  • Slowly add 2-bromoethanol (1.1 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-Methylpiperidin-1-yl)ethanol.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the reactants.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the different protons in the molecule. Key expected signals include:

  • A triplet corresponding to the protons of the -CH2OH group.

  • A multiplet for the proton on the chiral center (C3 of the piperidine ring).

  • A doublet for the methyl group protons.

  • A series of multiplets for the piperidine ring protons and the N-CH2- protons.

13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[2][3]

Table 2: Expected Characteristic IR Absorptions

Functional GroupWavenumber (cm-1)Intensity
O-H (alcohol)3550 - 3200Strong, Broad
C-H (alkane)2950 - 2850Medium to Strong
C-O (alcohol)1260 - 1050Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.

Applications in Research and Drug Development

The 3-methylpiperidine scaffold is a key structural motif in a variety of biologically active compounds, particularly in the development of analgesics.[4][5] The incorporation of this moiety can influence the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Potential Areas of Application:

  • Scaffold for Novel Analgesics: The 3-methylpiperidine core is present in potent synthetic opioids. 2-(3-Methylpiperidin-1-yl)ethanol could serve as a building block for the synthesis of new analgesic agents with potentially improved side-effect profiles.[4]

  • Probing Receptor Binding: The introduction of the hydroxyl group provides a handle for further functionalization or for studying hydrogen bonding interactions within a biological target.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new starting points for drug discovery programs.

Workflow for Biological Evaluation:

Biological_Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Studies A Target Identification B Binding Assays A->B C Functional Assays B->C D Pharmacokinetic Profiling C->D Lead Optimization E Efficacy Models D->E F Toxicity Studies E->F

Workflow for the biological evaluation of new chemical entities.

Safety and Handling

Detailed toxicological data for 2-(3-Methylpiperidin-1-yl)ethanol is not available. However, based on the parent compound, 3-methylpiperidine, it should be handled with care. 3-Methylpiperidine is a flammable liquid and can cause severe skin, eye, and respiratory irritation.[2] It is toxic if ingested, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(3-Methylpiperidin-1-yl)ethanol represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications. While a lack of extensive published data necessitates a predictive approach to its characterization, the principles outlined herein offer a solid starting point for researchers interested in exploring the potential of this and related piperidine derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 39123-22-3 C8H17NO 2-(3-Methylpiperidin-1-yl)ethanol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Thermodynamic and Empirical Solubility Profiling of 2-(3-Methylpiperidin-1-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper / Application Guide

Executive Summary and Chemical Context

In the landscape of preclinical drug development, functionalized saturated heterocyclic amines serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in central nervous system (CNS) therapeutics and vasodilators[1]. 2-(3-Methylpiperidin-1-yl)ethanol is an amphiphilic tertiary amine characterized by a lipophilic 3-methylpiperidine ring and a hydrophilic N-hydroxyethyl appendage.

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing synthetic yields, designing purification workflows (e.g., crystallization, liquid-liquid extraction), and formulating early-stage biological assays. Because poor solubility is a leading cause of failure in drug development[2], establishing a rigorous thermodynamic understanding of this molecule prevents downstream formulation bottlenecks.

This guide provides a comprehensive framework for predicting, measuring, and validating the solubility of 2-(3-Methylpiperidin-1-yl)ethanol across a spectrum of organic solvents, grounded in Hansen Solubility Parameters (HSP) and the gold-standard isothermal saturation (shake-flask) methodology[3].

Physicochemical Profiling and Hansen Solubility Parameters (HSP)

To predict the solubility behavior of 2-(3-Methylpiperidin-1-yl)ethanol, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [4]. The principle of "like dissolves like" is quantified by breaking down the total cohesive energy of the liquid into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ) : Driven by the aliphatic piperidine ring and the 3-methyl substituent. The addition of the 3-methyl group increases the molar volume and the dispersion interactions compared to the baseline 1-piperidineethanol[5].
    
  • Polar Interactions (

    
    ) : Originating from the dipole moment of the tertiary amine nitrogen and the carbon-oxygen bond.
    
  • Hydrogen Bonding (

    
    ) : Dominated by the primary hydroxyl (-OH) group, which acts as both a hydrogen bond donor and acceptor.
    
Causality in Solvent Selection

Because the molecule possesses both a highly polar, hydrogen-bonding domain (the ethanolamine moiety) and a non-polar domain (the methylpiperidine ring), it exhibits broad miscibility in polar protic and polar aprotic solvents. However, its solubility drops precipitously in strictly non-polar aliphatic hydrocarbons (e.g., hexane) because the energy required to disrupt the strong self-association (hydrogen bonding between the -OH groups of pure solute) cannot be compensated by the weak dispersion forces of the hydrocarbon solvent[6].

HSP Molecule 2-(3-Methylpiperidin-1-yl)ethanol Amphiphilic Structure Dispersion Dispersion (δD) Aliphatic Piperidine Ring & 3-Methyl Group Molecule->Dispersion Polarity Polarity (δP) Tertiary Amine Nitrogen Molecule->Polarity HBonding Hydrogen Bonding (δH) Primary Hydroxyl (-OH) Group Molecule->HBonding Solvent1 Non-Polar Solvents (Hexane/Heptane) Dispersion->Solvent1 Weak Affinity Solvent2 Polar Aprotic (DMSO/DCM) Dispersion->Solvent2 Polarity->Solvent2 Solvent3 Polar Protic (Ethanol/Water) Polarity->Solvent3 HBonding->Solvent3 Strong Affinity

Diagram 1: Hansen Solubility Parameter interactions for 2-(3-Methylpiperidin-1-yl)ethanol.

Quantitative Solubility Data

Based on structural analogs (such as 1-piperidineethanol) and thermodynamic modeling, the following table summarizes the expected equilibrium solubility of 2-(3-Methylpiperidin-1-yl)ethanol at 25°C[5][7].

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism
Polar Protic Ethanol24.5> 100 (Miscible)Strong H-bond donor/acceptor matching (

).
Polar Protic Methanol32.7> 100 (Miscible)Optimal polarity and H-bonding alignment.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Miscible)High polarity (

); acts as a strong H-bond acceptor[8].
Moderately Polar Dichloromethane (DCM)8.950 - 100Favorable dispersion (

) and moderate dipole interactions.
Moderately Polar Ethyl Acetate6.010 - 50Ester oxygen accepts H-bonds from the solute's hydroxyl group.
Non-Polar Hexane / Heptane~1.9< 5Poor affinity; solvent cannot disrupt solute-solute H-bonding.

Note: As a liquid/low-melting solid at room temperature, the compound may form miscible binary mixtures with polar solvents rather than reaching a traditional solid-liquid saturation point.

Experimental Protocol: The Isothermal Saturation (Shake-Flask) Method

While computational models provide excellent predictive value, regulatory submissions and rigorous preformulation require empirical validation. The Isothermal Saturation (Shake-Flask) Method , originally proposed by Higuchi and Connors, remains the "gold standard" for determining thermodynamic equilibrium solubility[8][9].

Unlike kinetic solubility assays (which rely on solvent-shift precipitation and are prone to supersaturation artifacts), the shake-flask method guarantees true thermodynamic equilibrium between the undissolved phase and the saturated solution[10].

Self-Validating Workflow

G Start 1. Preparation Excess Solute + Organic Solvent Equilibration 2. Isothermal Agitation (24-72h at 25.0 ± 0.1°C) Start->Equilibration PhaseSep 3. Phase Separation (Centrifugation & 0.45 µm PTFE Filtration) Equilibration->PhaseSep Validation 4. Equilibrium Check (Is Δ[C] over 24h < 5%?) PhaseSep->Validation Validation->Equilibration No (Kinetic State) Quantification 5. Analytical Quantification (HPLC-UV or LC-MS/MS) Validation->Quantification Yes (Equilibrium Reached) Data 6. Data Output Thermodynamic Solubility (mg/mL) Quantification->Data

Diagram 2: The self-validating Isothermal Saturation (Shake-Flask) workflow.

Step-by-Step Methodology
  • Preparation of Saturated System : Add an excess amount of 2-(3-Methylpiperidin-1-yl)ethanol to a 5.0 mL amber glass vial. Add 2.0 mL of the target organic solvent (e.g., Ethyl Acetate). Causality: An excess of solute is strictly required to maintain a chemical potential gradient until the solvent is completely saturated[11].

  • Isothermal Agitation : Seal the vial hermetically (to prevent solvent evaporation, which would artificially inflate the calculated solubility). Place the vial in a thermostatically controlled shaker bath at

    
     at 150 RPM. Equilibrate for 24 to 72 hours[3].
    
  • Phase Separation : Once equilibrium is suspected, remove the vial and allow the undissolved material to settle. Centrifuge the mixture at 10,000 RPM for 10 minutes at the exact experimental temperature (25°C). Causality: Temperature fluctuations during separation will cause immediate precipitation or further dissolution, destroying the equilibrium state[12]. Filter the supernatant through a pre-warmed 0.45 µm PTFE syringe filter to remove micro-colloids.

  • Equilibrium Validation (The Self-Validating Step) : Sample the solution at 24 hours and 48 hours. If the concentration difference between these two time points is less than 5%, thermodynamic equilibrium is confirmed[8]. If not, agitation must continue.

  • Dilution and Quantification : Because organic solvents like DMSO or Ethanol will yield highly concentrated solutions of this miscible compound, perform a serial dilution of the filtrate using the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the analytical instrument.

Analytical Quantification Strategies

Due to the lack of a strong chromophore (no extended aromatic conjugation) on 2-(3-Methylpiperidin-1-yl)ethanol, standard UV-Vis spectrophotometry may yield poor sensitivity. Therefore, alternative detection methods are required:

  • HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) : Ideal for compounds lacking UV chromophores. The organic solvent is evaporated, and the residual solute particles are quantified by light scattering.

  • LC-MS/MS : Highly sensitive and specific. Utilizing Electrospray Ionization (ESI) in positive mode, the tertiary amine will readily protonate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , allowing for precise quantification even in moderately polar solvents where solubility might be lower.
    
  • Gravimetric Analysis : For highly volatile solvents (like DCM or Hexane), a known volume of the filtered saturated solution can be evaporated to dryness under a gentle stream of nitrogen, and the residual mass of the solute weighed directly[11].

References

  • BenchChem. General Experimental Protocol for Determining Solubility. BenchChem.3

  • BenchChem. Azepan-3-one: A Technical Guide to its Solubility in Organic Solvents. BenchChem. 11

  • TCI Chemicals. SAFETY DATA SHEET: 1-Piperidineethanol. TCI Chemicals. 5

  • MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. 8

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. Steven Abbott. 4

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. 9

  • Chromatography Online. Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Chromatography Online. 13

  • Sigma-Aldrich. Ifenprodil tartrate salt - Product Information Sheet. Sigma-Aldrich. 1

Sources

The Physicochemical Profiling of 2-(3-Methylpiperidin-1-yl)ethanol: pKa and Basicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced chemical engineering (such as CO₂ capture technologies), the acid dissociation constant (pKa) of an amine dictates its ionization state, lipophilicity, and membrane permeability under physiological conditions. As a bifunctional molecule featuring both a tertiary amine and a primary alcohol, 2-(3-Methylpiperidin-1-yl)ethanol presents a unique electronic landscape. This whitepaper dissects the mechanistic determinants of its basicity, provides a comparative quantitative analysis, and outlines a self-validating experimental protocol for precise pKa determination.

Mechanistic Determinants of pKa and Basicity

The basicity of 2-(3-Methylpiperidin-1-yl)ethanol is fundamentally governed by the availability of the lone pair of electrons on its piperidine nitrogen. To understand its pKa, we must analyze the structural deviations from its parent compound, 3-methylpiperidine.

Unsubstituted 3-methylpiperidine is a strong secondary amine base with a pKa of 11.07 at 25°C[1]. The high basicity is driven by the electron-donating nature of the alkyl ring and the methyl substituent, which stabilize the protonated conjugate acid[2].

However, N-alkylation with a 2-hydroxyethyl moiety to form 2-(3-Methylpiperidin-1-yl)ethanol introduces a competing electronic dynamic:

  • Steric Hindrance and Solvation: The transition from a secondary to a tertiary amine increases steric bulk around the nitrogen, slightly hindering the optimal solvation of the cationic conjugate acid by water molecules.

  • Inductive Withdrawing Effect (-I): While alkyl groups generally donate electron density, the highly electronegative oxygen atom of the distal hydroxyl group exerts a strong electron-withdrawing inductive (-I) effect through the sigma bonds of the ethyl linker. This pulls electron density away from the nitrogen lone pair, reducing its affinity for protons.

Consequently, the basicity drops significantly. Kinetic and thermodynamic studies on analogous tertiary amines, such as 1-(2-hydroxyethyl)piperidine, demonstrate that the nitrogen pKa shifts downward to approximately 9.6–9.8[3]. Meanwhile, the primary hydroxyl group remains weakly acidic, with a predicted pKa of approximately 15.15[4].

G A Protonated Form (Conjugate Acid) Cationic (+) B Neutral Form (Free Base) Uncharged (0) A->B Deprotonation (-H⁺) Ka B->A Protonation (+H⁺)

Acid-base equilibrium of 2-(3-Methylpiperidin-1-yl)ethanol highlighting protonation states.

Quantitative Data Summary

To contextualize the basicity of 2-(3-Methylpiperidin-1-yl)ethanol, the following table summarizes the pKa values of the target molecule alongside its structural analogs.

CompoundAmine pKa (25°C)Hydroxyl pKa (25°C)Electronic Influence
3-Methylpiperidine 11.07[1]N/ABaseline secondary amine; +I effect from methyl group[2].
1-(2-Hydroxyethyl)piperidine ~9.60[3]~15.15[4]-I effect from oxygen reduces nitrogen electron density.
2-(3-Methylpiperidin-1-yl)ethanol ~9.70 (Extrapolated)~15.15 (Extrapolated)Combined +I (methyl) and -I (hydroxyl) effects.

Self-Validating Protocol: Potentiometric Titration

To empirically determine the exact pKa of 2-(3-Methylpiperidin-1-yl)ethanol, a highly controlled potentiometric titration must be employed. As a Senior Application Scientist, I mandate the following self-validating workflow to eliminate systematic errors such as thermodynamic drift and atmospheric interference.

Step-by-Step Methodology
  • Solvent & Ionic Strength Standardization: Prepare a 0.01 M solution of the analyte in degassed, deionized water containing 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear Nernstian responses.

  • Thermal Regulation: Thermostat the titration vessel to exactly 25.0 ± 0.1 °C using a circulating water jacket. Causality: The equilibrium constant (Ka) is highly temperature-dependent due to the enthalpy of ionization. Strict thermal control prevents thermodynamic drift during the experiment.

  • Atmospheric Exclusion (N₂ Purge): Maintain a continuous positive pressure of inert nitrogen (N₂) gas over the solution. Causality: Atmospheric CO₂ readily dissolves in basic solutions to form carbonic acid, which acts as a confounding buffer and artificially lowers the apparent pKa. N₂ exclusion is critical for self-validation.

  • Blank Calibration (Self-Validation Step): Perform a blank titration of the 0.15 M KCl solvent with standardized 0.1 M HCl and 0.1 M NaOH. Causality: This step determines the exact standard electrode potential (

    
    ) and the ionic product of water (
    
    
    
    ) under the specific experimental conditions, validating the electrode's performance before analyte introduction.
  • Analyte Titration & Data Regression: Titrate the analyte with 0.1 M HCl. Record the pH vs. titrant volume. Fit the resulting curve using non-linear least-squares regression to the Henderson-Hasselbalch equation to extract the precise pKa.

Workflow N1 1. Media Preparation 0.01M Analyte in 0.15M KCl N2 2. Thermal & Atmospheric Control 25.0 °C, N2 Gas Purge N1->N2 N3 3. Blank Calibration Determine E0 and pKw N2->N3 N4 4. Potentiometric Titration Addition of 0.1M HCl N3->N4 N5 5. Non-Linear Regression Henderson-Hasselbalch Fitting N4->N5

Self-validating potentiometric titration workflow for accurate pKa determination.

Implications in Drug Development

Understanding the pKa of 2-(3-Methylpiperidin-1-yl)ethanol is critical for predicting its pharmacokinetic profile. With a pKa of ~9.7, the molecule will be predominantly ionized (>99% protonated) at physiological pH (7.4). This high degree of ionization enhances aqueous solubility but restricts passive transcellular diffusion across lipophilic cell membranes. In drug formulation, this necessitates the strategic use of prodrug strategies, lipid-based nanocarriers, or localized pH adjustments to optimize bioavailability and prevent ion-trapping in acidic cellular compartments (such as lysosomes).

References

1.[1] Title: 3-Methylpiperidine 626-56-2 wiki - Guidechem Source: guidechem.com URL: 1

2.[2] Title: 3-Methylpiperidine - ChemBK Source: chembk.com URL: 2

3.[3] Title: Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1‑(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique Source: figshare.com URL: 3

4.[4] Title: (S)-2-(2-Hydroxyethyl)piperidine 103639-57-2 wiki - De - Guidechem Source: guidechem.com URL: 4

Sources

Thermodynamic properties of N-hydroxyethyl-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-hydroxyethyl-3-methylpiperidine

Abstract

N-hydroxyethyl-3-methylpiperidine is a substituted heterocyclic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its thermodynamic properties is fundamental for the design, optimization, and safety of any chemical process involving this compound, from synthesis and purification to formulation and storage. This technical guide provides a comprehensive framework for the experimental determination and theoretical analysis of key thermodynamic properties of N-hydroxyethyl-3-methylpiperidine. While specific experimental data for this molecule is sparse in public literature, this document outlines authoritative, field-proven methodologies and presents data from structurally analogous compounds to establish a predictive context. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data analysis techniques, and the causal reasoning behind methodological choices.

Introduction and Rationale

N-hydroxyethyl-3-methylpiperidine, also known as 1-(3-methylpiperidin-1-yl)ethan-2-ol, belongs to the class of amino alcohols. Its structure combines a piperidine ring, a known scaffold in many pharmaceuticals, with a hydroxyethyl group that can influence solubility, reactivity, and intermolecular interactions through hydrogen bonding. The thermodynamic properties of such a molecule are not merely academic data points; they are critical engineering parameters.

  • Vapor Pressure (Pvap) dictates the volatility of the compound, which is essential for designing distillation and purification processes, assessing potential evaporative losses, and evaluating inhalation exposure risks.

  • Enthalpy of Vaporization (ΔHvap) , the energy required to transform the liquid into a gas, is crucial for calculating the energy requirements of distillation and for understanding the strength of intermolecular forces in the liquid phase.

  • Heat Capacity (Cp) measures the substance's ability to absorb heat. It is a fundamental parameter for reactor design, heat exchange calculations, and hazard analysis, particularly in determining the adiabatic temperature rise during exothermic reactions[1].

This guide provides the necessary protocols to empower researchers to generate high-quality, reliable thermodynamic data for N-hydroxyethyl-3-methylpiperidine.

Synthesis and Purification: The Prerequisite for Accurate Measurement

The thermodynamic properties of a substance are intrinsically linked to its purity. The presence of impurities, such as solvents, starting materials, or byproducts, can significantly alter measured values. Therefore, a well-defined synthesis and rigorous purification protocol is the foundational step for any accurate thermodynamic investigation.

Proposed Synthesis Route

A plausible and direct synthesis route involves the N-alkylation of 3-methylpiperidine with 2-chloroethanol.

cluster_synthesis Synthesis of N-hydroxyethyl-3-methylpiperidine 3-methylpiperidine 3-Methylpiperidine Reaction N-Alkylation Reaction (Heated) 3-methylpiperidine->Reaction 2-chloroethanol 2-Chloroethanol 2-chloroethanol->Reaction Base Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base->Reaction Facilitates reaction Crude_Product Crude Product Mixture (Target Compound + Salt + Unreacted Materials) Reaction->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure N-hydroxyethyl-3-methylpiperidine (>99.5% Purity) Purification->Pure_Product

Caption: Proposed synthesis and purification workflow.

Purification Protocol: Fractional Vacuum Distillation

Given that N-hydroxyethyl-3-methylpiperidine is expected to have a relatively high boiling point, purification by fractional distillation under reduced pressure is the method of choice to prevent thermal decomposition.

Protocol:

  • Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux column, a condenser, and a receiving flask. Ensure all glassware is oven-dried. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: Charge the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions (likely residual solvent or starting materials).

  • Product Collection: Carefully collect the main fraction boiling at a constant temperature. The boiling point of the related compound 3-Hydroxy-1-methylpiperidine is 76-78 °C at 11 mmHg, providing a useful reference point[2].

  • Purity Verification: Analyze the collected fraction for purity using Gas Chromatography (GC) and confirm its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Aim for a purity of >99.5% for thermodynamic measurements.

Vapor Pressure and Enthalpy of Vaporization

The relationship between vapor pressure and temperature is a cornerstone of physical chemistry, directly leading to the enthalpy of vaporization through the Clausius-Clapeyron equation. For amino alcohols, which can exhibit strong hydrogen bonding, these properties are of particular interest[3][4].

Experimental Methodology: The Static Method

The static method is a direct and reliable technique for measuring the vapor pressure of low-volatility liquids. It involves placing a pure, degassed sample in a temperature-controlled, evacuated vessel and measuring the equilibrium pressure exerted by the vapor.

Protocol for Vapor Pressure Measurement (Static Method):

  • Sample Preparation: Introduce a small amount (e.g., 5-10 mL) of the purified N-hydroxyethyl-3-methylpiperidine into the sample cell.

  • Degassing: Freeze the sample using liquid nitrogen and evacuate the cell to a high vacuum (<10⁻³ Pa). Isolate the cell from the vacuum pump and allow the sample to thaw. Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved gases.

  • Apparatus Setup: Connect the sample cell to a high-precision pressure transducer (e.g., a capacitance diaphragm gauge) and place it within a thermostat-controlled bath capable of maintaining temperature to within ±0.01 K[4].

  • Equilibration: Set the thermostat to the desired temperature. Allow the system to equilibrate for at least 30-60 minutes, or until the pressure reading is stable.

  • Data Acquisition: Record the stable pressure and the precise temperature.

  • Temperature Scan: Repeat the measurement at various temperatures (e.g., in 5-10 K increments) over the desired range. It is crucial to approach each temperature setpoint from both heating and cooling directions to ensure true equilibrium is measured.

Data Analysis and Enthalpy of Vaporization

The collected vapor pressure (P) versus temperature (T) data can be fitted to a semi-empirical equation, such as the Antoine equation:

log₁₀(P) = A - (B / (C + T))

Where A, B, and C are substance-specific coefficients.

The enthalpy of vaporization (ΔHvap) can be calculated from the slope of the ln(P) vs. 1/T plot, based on the integrated Clausius-Clapeyron equation:

ln(P) = - (ΔHvap / R) * (1/T) + Constant

Where R is the ideal gas constant.

cluster_vap Vapor Pressure to Enthalpy of Vaporization Workflow Exp_Data Experimental Data (P vs. T) Plotting Plot ln(P) vs. 1/T Exp_Data->Plotting Linear_Fit Perform Linear Regression (y = mx + c) Plotting->Linear_Fit Slope Determine Slope (m) Linear_Fit->Slope Calculation Calculate ΔH_vap (ΔH_vap = -m * R) Slope->Calculation Result Enthalpy of Vaporization (ΔH_vap) Calculation->Result

Caption: Data workflow from vapor pressure to enthalpy of vaporization.

Comparative Data for Analogous Compounds

The following table presents vapor pressure and enthalpy of vaporization data for structurally related compounds to provide an expected range for N-hydroxyethyl-3-methylpiperidine.

CompoundVapor PressureTemperature (°C)ΔHvap (kJ/mol)Source
N-Methylpiperidine35.7 hPa20Not specified[5]
PiperidineNot specifiedNot specified37.6[6]
N-(2-Hydroxyethyl)piperazine~1 kPa (est.)~10062.76 (for BHEP*)[7][8]
2-(Diethylamino)ethanol~1 kPa40Not specified[4]
BHEP: bis(hydroxyethyl)piperazine, a structurally similar compound.

Heat Capacity

The specific heat capacity at constant pressure (Cp) is a critical parameter for thermal safety assessments and process engineering. Differential Scanning Calorimetry (DSC) is a widely used and accessible method for determining the Cp of liquids[9].

Experimental Methodology: Differential Scanning Calorimetry (DSC)

The "three-step method" using DSC is a reliable approach. It involves three separate runs under identical conditions: a baseline run with empty crucibles, a run with a known standard (e.g., sapphire), and a run with the sample.

Protocol for Cp Measurement (DSC Three-Step Method):

  • Crucible Preparation: Use hermetically sealed aluminum crucibles to prevent any mass loss due to vaporization. Weigh an empty crucible and its lid accurately (m₁).

  • Sample Preparation: Add a small amount of N-hydroxyethyl-3-methylpiperidine (5-15 mg) to the crucible and seal it hermetically. Record the total mass (m₂). The sample mass is (m₂ - m₁).

  • Instrument Setup: Place the sample crucible on the sample sensor and an empty, sealed crucible (as a reference) on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the system at a temperature below the start of the desired range (e.g., 20°C).

    • Ramp the temperature at a controlled rate (e.g., 10 K/min) through the desired range (e.g., to 100°C).

    • Hold at the final temperature for a few minutes.

    • Cool back to the starting temperature.

  • Run 1 (Baseline): Perform the thermal program with empty crucibles in both the sample and reference positions. This measures the heat flow asymmetry of the DSC cell.

  • Run 2 (Standard): Replace the empty sample crucible with a crucible containing a sapphire standard of known mass and Cp. Repeat the exact same thermal program.

  • Run 3 (Sample): Replace the standard crucible with the prepared sample crucible. Repeat the exact same thermal program.

Data Analysis and Cp Calculation

The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation, which relates the heat flow (HF) differences between the three runs:

Cp,sample = ( (HFsample - HFbaseline) / (HFstandard - HFbaseline) ) * ( mstandard / msample ) * Cp,standard

Where:

  • HF values are the heat flow signals from the DSC at a specific temperature.

  • m values are the masses of the respective materials.

  • Cp,standard is the known heat capacity of the sapphire standard at that temperature.

Comparative Data for Analogous Compounds

This table provides context for the expected heat capacity of N-hydroxyethyl-3-methylpiperidine.

CompoundCp (J·g⁻¹·K⁻¹)Temperature (°C)Source
N-(2-Hydroxyethyl)piperazine (aq. soln)~2.5 - 4.140-120[7][10]
Water4.1825Standard Value
Anisole1.7625[1]

The presence of the hydroxyl group and the piperidine ring is expected to result in a relatively high heat capacity due to hydrogen bonding and molecular complexity.

Conclusion

This guide provides a robust and scientifically grounded framework for determining the essential thermodynamic properties of N-hydroxyethyl-3-methylpiperidine. While direct experimental values are not yet published, the detailed protocols for synthesis, purification, vapor pressure measurement via the static method, and heat capacity determination using DSC offer a clear path for researchers to generate this critical data. By referencing analogous compounds, this paper also establishes a reasonable set of expectations for the results. The accurate and precise data obtained by following these methodologies will be invaluable for the safe and efficient development of chemical processes involving this promising molecule.

References

  • Chapter 2: Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions. (n.d.). In Books.
  • tec-science. (2021, January 14). Calorimeter to determine the specific heat capacities of liquids.
  • Fellah, J. F., et al. (2011). Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. Organic Process Research & Development. ACS Publications.
  • Science Buddies. (2023, October 26). Use a Calorimeter to Measure the Heat Capacity of Water. Retrieved from [Link]

  • Fizipedia. (n.d.). Calorimetric measurements Measurement of heat capacity.
  • Verevkin, S. P., et al. (n.d.). Evaluation of vaporization thermodynamics of pure amino-alcohols. ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers. Retrieved from [Link]

  • Fulem, M., et al. (2018). Vapor pressures and thermophysical properties of selected ethanolamines. Biblioteca Digital do IPB. Retrieved from [Link]

  • N-Methylpiperidine. (n.d.). Jubilant Ingrevia. Retrieved from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Li, S., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. ResearchGate. Retrieved from [Link]

  • Abdi, M. A., & Meisen, A. (1998). Vapor pressure measurements of bis(hydroxyethyl)piperazine and tris(hydroxyethyl)ethylenediamine. OSTI.GOV. Retrieved from [Link]

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Introduction: A Compound at the Interface of Research and Safety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile of 2-(3-Methylpiperidin-1-yl)ethanol

Disclaimer: No official Safety Data Sheet (SDS) is currently available for 2-(3-Methylpiperidin-1-yl)ethanol. This document is a technical guide and hazard assessment compiled by synthesizing data from structurally analogous compounds and the constituent functional groups. It is intended for use by trained professionals in research and development and should be used to supplement, not replace, a thorough risk assessment before handling.

2-(3-Methylpiperidin-1-yl)ethanol is a substituted piperidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Piperidines are core fragments in numerous pharmaceuticals, from anticancer agents to neurokinin receptor antagonists. As with any novel or sparsely documented chemical, a robust understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a detailed safety and handling profile derived from an expert analysis of its chemical structure—a combination of a piperidine ring and a primary alcohol—and the known toxicological data of these components.

Section 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(3-Methylpiperidin-1-yl)ethanol
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chemical Structure (A visual representation of the molecule)
CAS Number 39123-22-3[1]

Section 2: Inferred Hazard Identification and Classification

The hazard profile of 2-(3-Methylpiperidin-1-yl)ethanol is predicted by assessing the risks associated with its primary structural components: the piperidine base and the ethanol tail.

  • Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid.[2][3][4] It is acutely toxic if inhaled or in contact with skin and is harmful if swallowed.[3][5][6][7] Crucially, piperidine is a strong alkaline agent and is corrosive, causing severe skin burns and eye damage.[3][4][6][8]

  • Ethanol Moiety: The ethanol functional group contributes to the compound's flammability.[9][10] While less toxic than piperidine, ethanol is a known eye irritant and can cause respiratory tract irritation.[9][11]

Based on this analysis, the compound should be handled as if it possesses the following GHS classifications:

Hazard ClassGHS CategoryInferred Hazard Statement
Flammable LiquidsCategory 2/3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

Pictograms: (GHS02 - Flame, GHS05 - Corrosion, GHS06 - Skull and Crossbones)

Section 3: First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first aid is critical when handling potentially corrosive and toxic substances. The following measures are recommended:

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12] Symptoms like coughing or shortness of breath may be delayed.[4]

  • Skin Contact: This compound may be absorbed through the skin.[4] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[12] Do not hesitate to use an emergency shower. Seek immediate medical attention.

  • Eye Contact: As the compound is expected to be severely corrosive, immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting

The presence of the ethanol group and the known flammability of piperidine suggest that 2-(3-Methylpiperidin-1-yl)ethanol is a flammable liquid.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

  • Specific Hazards: Vapors are likely heavier than air and may travel to a source of ignition and flash back.[1][3] Combustion will produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

A spill of this compound presents a dual chemical and fire hazard.

Spill_Response_Workflow Workflow for Spills of Flammable & Corrosive Liquids start Spill Detected step1 Evacuate Area & Alert Personnel start->step1 step2 Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) step1->step2 step3 Eliminate Ignition Sources (Turn off equipment, no sparks) step2->step3 step4 Ensure Adequate Ventilation step3->step4 step5 Contain Spill with Inert Absorbent (Sand, Vermiculite) step4->step5 step6 Collect Residue with Non-Sparking Tools step5->step6 step7 Place in Labeled, Sealed Container for Hazardous Waste step6->step7 step8 Decontaminate Spill Area step7->step8 end Spill Secured step8->end

Caption: Spill Response Workflow Diagram.

Section 5: Handling, Storage, and Personal Protection

Safe Handling
  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][12]

  • Use only non-sparking tools.[12]

  • Avoid breathing vapors or mist.[12]

  • Do not allow the substance to come into contact with eyes, skin, or clothing.

  • Wash hands thoroughly after handling.[3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][12]

  • The storage area should be designed for flammable and corrosive liquids.

Exposure Controls and Personal Protection

Given the high inferred toxicity and corrosivity, stringent personal protective measures are essential.

PPE_Decision_Tree Personal Protective Equipment (PPE) Selection start Handling 2-(3-Methylpiperidin-1-yl)ethanol respiratory Respiratory Protection: Work in a certified chemical fume hood. start->respiratory eye Eye/Face Protection: Wear chemical safety goggles AND a face shield. start->eye hand Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile). start->hand body Body Protection: Wear a chemically resistant lab coat or apron. start->body

Caption: PPE Selection Decision Tree.

Section 6: Physical and Chemical Properties

PropertyValueSource/Rationale
Appearance Colorless to pale yellow liquidInferred from similar compounds
Odor Amine-like, pungentInferred from piperidine[2]
Boiling Point Data not available-
Flash Point Data not availableExpected to be low due to flammability
Density Data not available-
Solubility in Water Likely solubleThe ethanol group enhances water solubility
pH BasicThe piperidine nitrogen is a medium-strong base

Section 7: Stability and Reactivity

  • Reactivity: The compound is expected to be a strong base and will react exothermically with acids.

  • Chemical Stability: It is likely stable under recommended storage conditions.[3]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.[3]

  • Conditions to Avoid: Heat, flames, sparks, ignition sources, and contact with incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2][12]

  • Hazardous Decomposition Products: Upon combustion, it will decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Section 8: Toxicological Information (Inferred)

No specific toxicological studies have been conducted on 2-(3-Methylpiperidin-1-yl)ethanol. The following assessment is based on the known profiles of its constituent parts. The primary driver of toxicity is expected to be the piperidine ring.

Toxicological EndpointAssessment based on PiperidineAssessment based on Ethanol
Acute Oral Toxicity Harmful/Toxic. Rat LD₅₀: 133-740 mg/kg.[5][6]Low toxicity.
Acute Dermal Toxicity Toxic. Rabbit LD₅₀: 275 mg/kg.[6]Low toxicity.
Acute Inhalation Toxicity Toxic. Rat LC₅₀: 4.8 mg/L (4h).[5][6]Vapors can cause respiratory irritation.[9][11]
Skin Corrosion/Irritation Causes severe skin burns.[3][6]Can cause defatting and dry skin.[11]
Eye Damage/Irritation Causes serious, potentially permanent eye damage.[3][8]Causes serious eye irritation.[10][11]
Carcinogenicity No data suggests carcinogenicity for piperidine.[5][8]IARC Group 1 (for beverage consumption).[11]
Germ Cell Mutagenicity Not expected to be mutagenic.[6]Not expected to be mutagenic.
Reproductive Toxicity No specific reproductive toxicity identified for piperidine.[5]May adversely affect an unborn child.[11]

Conclusion

For professionals in drug development and research, 2-(3-Methylpiperidin-1-yl)ethanol represents a molecule with potential utility, but its handling demands a high degree of caution. Based on a structural analysis, it should be treated as a flammable, corrosive, and acutely toxic liquid . All handling should be performed within a chemical fume hood with appropriate personal protective equipment. By adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks and work safely with this and other novel chemical entities.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Development

2-(3-Methylpiperidin-1-yl)ethanol, belonging to the substituted piperidine class of compounds, represents a scaffold of significant interest in medicinal chemistry. The precise determination of its physical constants, such as boiling point and density, is a critical first step in the journey from a candidate molecule to a viable therapeutic agent. These parameters are not merely academic data points; they are foundational to:

  • Process Chemistry and Scale-Up: Boiling point dictates the feasibility and parameters of purification by distillation, a common and scalable technique. Density is essential for mass-to-volume conversions, which are ubiquitous in process design and manufacturing.

  • Formulation Science: The physical properties of an active pharmaceutical ingredient (API) influence its solubility, dissolution rate, and overall compatibility with excipients, thereby guiding formulation strategies.

  • Regulatory Compliance: Accurate and reproducible physicochemical data are a non-negotiable component of any regulatory submission to bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Given the current absence of published experimental data for 2-(3-Methylpiperidin-1-yl)ethanol, this guide provides a robust framework for its empirical determination.

Physicochemical Properties of 2-(3-Methylpiperidin-1-yl)ethanol

As previously stated, a comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the boiling point and density of 2-(3-Methylpiperidin-1-yl)ethanol (CAS Number: 39123-22-3).[1] The data for isomeric and related structures should not be used as substitutes due to the significant influence of substituent position on intermolecular forces and, consequently, on physical properties.

Table 1: Physicochemical Data for 2-(3-Methylpiperidin-1-yl)ethanol

PropertyExperimental Value
Boiling Point (°C)Not available.
Density (g/cm³)Not available.
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol

The subsequent sections of this guide are therefore dedicated to the rigorous experimental procedures for populating this table with reliable data.

Synthesis and Purification of 2-(3-Methylpiperidin-1-yl)ethanol: A Generalized Approach

The acquisition of a pure sample is a prerequisite for accurate physicochemical measurements. While a specific, optimized synthesis for 2-(3-Methylpiperidin-1-yl)ethanol is not detailed in the public domain, a general and plausible synthetic route involves the catalytic hydrogenation of the corresponding pyridine precursor, 2-(3-methylpyridin-1-yl)ethanol. This approach is a well-established method for the synthesis of piperidine derivatives.[2]

Hypothetical Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification Start 2-(3-methylpyridin-1-yl)ethanol Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) in an appropriate solvent (e.g., ethanol, acetic acid) Start->Hydrogenation Reactant Reaction_Mixture Crude Reaction Mixture Hydrogenation->Reaction_Mixture Yields Filtration Filtration to remove catalyst Reaction_Mixture->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Fractional Distillation under reduced pressure Solvent_Removal->Distillation Pure_Product Pure 2-(3-Methylpiperidin-1-yl)ethanol Distillation->Pure_Product

Caption: A generalized workflow for the synthesis and purification of 2-(3-Methylpiperidin-1-yl)ethanol.

Purification and Purity Assessment

For accurate physical property determination, the synthesized compound must be of high purity (ideally >99%).

  • Distillation: Fractional distillation under reduced pressure is the recommended final purification step for liquid compounds like 2-(3-Methylpiperidin-1-yl)ethanol. This separates the target compound from any remaining starting material, byproducts, or solvent.

  • Purity Analysis: The purity of the final product should be rigorously assessed using a combination of analytical techniques, such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and quantify the purity of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify any impurities.

    • Karl Fischer Titration: To determine the water content, as water can significantly affect both boiling point and density.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] For novel compounds, it is crucial to perform this measurement with precision. The Thiele tube method is a reliable and well-established technique for determining the boiling point of small quantities of a liquid.[5]

Principle of the Thiele Tube Method

A small sample of the liquid is heated in a side-arm tube (a Thiele tube) containing a high-boiling point oil (e.g., mineral oil or silicone oil). An inverted capillary tube is placed in the sample. As the temperature rises, the air trapped in the capillary tube expands and escapes. At the boiling point, the vapor pressure of the sample equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid begins to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[5]

Experimental Protocol for Boiling Point Determination
  • Sample Preparation: Place a small amount (approximately 0.5 mL) of purified 2-(3-Methylpiperidin-1-yl)ethanol into a small test tube.

  • Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.

  • Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube for the emergence of a continuous stream of bubbles.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Record the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the boiling point.

  • Barometric Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

cluster_boiling_point Boiling Point Determination (Thiele Tube Method) Sample_Prep Prepare Sample in Test Tube with Inverted Capillary Assembly Attach to Thermometer and Place in Thiele Tube Sample_Prep->Assembly Heating Gently Heat Thiele Tube Assembly->Heating Observation_Bubbles Observe for Continuous Stream of Bubbles Heating->Observation_Bubbles Cooling Remove Heat and Allow to Cool Observation_Bubbles->Cooling Measurement Record Temperature when Liquid Enters Capillary Cooling->Measurement Record_Pressure Record Barometric Pressure Measurement->Record_Pressure

Caption: Experimental workflow for the determination of boiling point using the Thiele tube method.

Experimental Determination of Density

Density is defined as the mass per unit volume of a substance at a specified temperature.[6] For high-precision measurements required in pharmaceutical development, the use of a digital density meter, which relies on the oscillating U-tube principle, is highly recommended. This method is described in detail in ASTM D4052.[6][7][8]

Principle of the Oscillating U-tube Method

A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube.[8] This tube is electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube, which in turn is influenced by the density of the liquid it contains. The instrument measures the oscillation period and, using calibration data with standards of known density (e.g., dry air and pure water), calculates the density of the sample with high precision.[6][9]

Experimental Protocol for Density Determination
  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using certified density standards (e.g., dry air and deionized, degassed water).

  • Temperature Control: Set the instrument to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to equilibrate.

  • Sample Injection: Inject a small, bubble-free aliquot of the purified 2-(3-Methylpiperidin-1-yl)ethanol into the measurement cell.

  • Measurement: Allow the reading to stabilize and record the density value.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

  • Replicates: Perform multiple measurements and report the average value to ensure reproducibility.

cluster_density Density Determination (Oscillating U-Tube Method) Calibration Calibrate Digital Density Meter Temp_Control Set and Equilibrate Temperature Calibration->Temp_Control Injection Inject Bubble-Free Sample Temp_Control->Injection Measurement Record Stabilized Density Value Injection->Measurement Cleaning Clean and Dry Measurement Cell Measurement->Cleaning Replicates Perform Replicate Measurements Cleaning->Replicates

Caption: Experimental workflow for the determination of density using a digital density meter.

Safety Precautions

While specific toxicity data for 2-(3-Methylpiperidin-1-yl)ethanol are not available, it is prudent to handle it with the care afforded to novel chemical entities. Related piperidine derivatives can be skin and eye irritants and may be harmful if ingested or inhaled.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of the compound should be performed in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound may not exist, consult the MSDS for structurally similar compounds to understand potential hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The determination of the boiling point and density of 2-(3-Methylpiperidin-1-yl)ethanol is a crucial step in its development as a potential pharmaceutical agent. While published values are currently unavailable, this guide provides a comprehensive framework for their empirical determination using established and reliable methodologies. Adherence to these protocols will ensure the generation of high-quality, reproducible data that can confidently be used to support process development, formulation, and regulatory filings.

References

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • Savant Labs. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • University of Technology, Iraq. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Reagecon. Density Measurement and Density Standards. [Link]

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  • ResearchGate. Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

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  • Public.Resource.Org. Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. [Link]

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The 3-Methylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring and the Subtle Power of a Methyl Group

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can be readily functionalized to interact with biological targets.[1] This guide focuses on a specific, yet profoundly impactful, modification of this core structure: the addition of a methyl group at the 3-position, yielding 3-methylpiperidine. This seemingly minor structural alteration introduces a chiral center and steric bulk that significantly influences the pharmacological properties of the resulting derivatives, often leading to enhanced potency, selectivity, and desirable pharmacokinetic profiles.[2][3]

This technical guide, designed for professionals in drug development, will provide a comprehensive overview of 3-methylpiperidine derivatives. We will delve into the key synthetic strategies for accessing this scaffold, explore its diverse therapeutic applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols for core synthetic transformations.

Part 1: Synthetic Strategies for Accessing the 3-Methylpiperidine Core

The efficient and stereocontrolled synthesis of the 3-methylpiperidine scaffold is a critical first step in the development of novel therapeutics. The primary and most industrially relevant method for the synthesis of racemic 3-methylpiperidine is the catalytic hydrogenation of 3-methylpyridine (3-picoline).

Catalytic Hydrogenation of 3-Methylpyridine

The reduction of the aromatic pyridine ring to a saturated piperidine ring is a robust and scalable method. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and minimizing side products. Several noble metal catalysts, including Platinum, Rhodium, Palladium, and Ruthenium, have proven effective for this transformation.[3]

Reaction Pathway: The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. The pyridine molecule first adsorbs onto the catalyst surface. Subsequently, hydrogen atoms, which are also adsorbed and dissociated on the metal surface, are sequentially added to the pyridine ring. This process involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbs from the catalyst surface.[3]

Experimental Protocol: Catalytic Hydrogenation of 3-Methylpyridine using Platinum(IV) Oxide (PtO₂) [3]

This protocol provides a standard laboratory procedure for the hydrogenation of 3-methylpyridine to 3-methylpiperidine using Adams' catalyst.

Materials:

  • 3-Methylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂), 5 mol%

  • Glacial Acetic Acid (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure:

  • To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude 3-methylpiperidine.

  • Purify the crude product by column chromatography on silica gel (e.g., using 5% ethyl acetate in petroleum ether) to yield pure 3-methylpiperidine.

Stereoselective Synthesis of 3-Methylpiperidine Derivatives

The presence of a chiral center at the 3-position means that 3-methylpiperidine exists as a pair of enantiomers ((R)- and (S)-3-methylpiperidine). Furthermore, in disubstituted piperidine rings, the methyl group can be oriented cis or trans relative to another substituent. As will be discussed in the therapeutic applications section, the specific stereochemistry of a 3-methylpiperidine derivative can have a profound impact on its biological activity. Therefore, methods for the stereoselective synthesis of these compounds are of paramount importance.

Key strategies for stereocontrol include:

  • Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium with chiral phosphine ligands, can facilitate the enantioselective hydrogenation of prochiral pyridine precursors.

  • Diastereoselective Reduction: The reduction of substituted pyridines can often lead to a preferential formation of one diastereomer over another, depending on the catalyst and reaction conditions. For example, the hydrogenation of 3,5-disubstituted pyridines using 10% Pd/C can preferentially form the trans-isomer.[4]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry.

  • Diastereoselective Lithiation and Trapping: This method involves the deprotonation of an N-protected 3-methylpiperidine with a strong base, followed by the addition of an electrophile. The stereochemical outcome is dictated by the conformational preference of the lithiated intermediate. For instance, treatment of N-Boc-3-methylpiperidine with s-BuLi and TMEDA, followed by trapping with CO₂, can yield a high diastereomeric ratio of the trans product.[4]

Experimental Workflow: Diastereoselective Synthesis of a trans-3-Methylpiperidine Derivative

The following diagram illustrates a general workflow for the diastereoselective synthesis of a trans-2,5-disubstituted piperidine derivative starting from N-Boc-3-methylpiperidine, as described in the literature.[4]

G start N-Boc-3-methylpiperidine step1 Deprotonation with s-BuLi/TMEDA start->step1 intermediate Lithated Intermediate (Equatorial Methyl Group Directs Lithiation) step1->intermediate step2 Trapping with Electrophile (e.g., CO₂) intermediate->step2 product trans-Disubstituted Piperidine Derivative step2->product

Caption: Diastereoselective lithiation/trapping workflow.

Part 2: Therapeutic Applications and Structure-Activity Relationships

The 3-methylpiperidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).

Potent Analgesics: Targeting the Opioid System

One of the most significant applications of 3-methylpiperidine is in the synthesis of potent synthetic analgesics, particularly analogues of fentanyl and meperidine.[2][5] The introduction of a 3-methyl group has been shown to dramatically enhance analgesic potency.[2]

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry is Crucial: The relative stereochemistry of the 3-methyl group is a critical determinant of analgesic activity. In a series of 3-methyl-4-(N-phenylamido)piperidines, the cis-isomer (cis-42) was found to be significantly more potent than the corresponding trans-diastereomer (43). Specifically, cis-42 was 13,036 times more potent than morphine, while the trans-isomer was 2,778 times more potent.[5]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. An unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen is often associated with high potency.[6]

  • C4-Substituent: A small, polar group at the C4 position of the piperidine ring that can act as a hydrogen bond acceptor is beneficial for analgesic activity.[6]

Data Presentation: Analgesic Potency of 3-Methylpiperidine Derivatives [2][5]

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of Action
cis-42 Mouse Hot-Plate13,03629-
43 Mouse Hot-Plate2,7786~2 min
40 (Brifentanil) Mouse Hot-Plate--~2 min
47 Mouse Hot-Plate--~2 min
57 Mouse Hot-Plate--~2 min

Brifentanil, a potent and short-acting opioid analgesic, incorporates the cis-3-methyl-4-anilinopiperidine core structure and has been evaluated in clinical settings.[5] The short duration of action of these compounds makes them particularly suitable for use in short surgical procedures.[5]

Antiviral Agents: Inhibition of HIV-1 Entry

3-Methylpiperidine derivatives have emerged as potent antagonists of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic HIV-1 strains into host cells.

Notable examples include Sch-350634 and Sch-417690 (Vicriviroc), which feature a 3(S)-methyl-piperazinyl-piperidine core.[7][8] The development of these compounds involved the optimization of a lead structure from a family of muscarinic antagonists, demonstrating the versatility of the piperidine scaffold.[7] The optimization process focused on enhancing selectivity for CCR5 and improving pharmacokinetic properties, leading to potent inhibitors of HIV-1 entry and replication with excellent oral bioavailability.[7][8]

Other studies have explored isatin derivatives incorporating a trifluoromethyl piperidinyl moiety, which have demonstrated broad-spectrum antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) with IC50 values in the low micromolar to nanomolar range.[9]

Neurokinin (NK1) Receptor Antagonists

The neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P, is implicated in pain transmission, inflammation, and emesis.[10][11] 3-Methylpiperidine derivatives have been investigated as NK1 receptor antagonists. For instance, spiro-substituted piperidines have been synthesized and shown to have high and well-balanced affinity for both NK1 and NK2 receptors, with IC50 values in the nanomolar range.[12] The conformation of the molecule, influenced by the piperidine ring, is thought to be crucial for high-affinity binding to the NK1 receptor.[12]

Other Therapeutic Areas

The versatility of the 3-methylpiperidine scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory Agents: The core structure has been incorporated into molecules designed as selective COX-2 inhibitors.[13][14]

  • Antidepressants: 3-Methylpiperidine serves as a building block in the synthesis of compounds with potential antidepressant activity.[3][13]

  • Appetite Suppressants: A 3-hydroxymethyl-N-methylpiperidine derivative has been shown to affect the satiety center and reduce obesity in animal models.[15]

Signaling Pathway: Mechanism of Action of CCR5 Antagonists

The following diagram illustrates the mechanism by which 3-methylpiperidine-based CCR5 antagonists inhibit HIV-1 entry.

G cluster_0 HIV-1 Viral Particle cluster_1 Host T-Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Binding to CCR5 CD4->CCR5 2. Conformational Change in gp120 exposes co-receptor binding site Fusion Viral Entry CCR5->Fusion 4. Membrane Fusion & Viral Entry Antagonist 3-Methylpiperidine-based CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Inhibition of HIV-1 entry by CCR5 antagonists.

Conclusion and Future Perspectives

The 3-methylpiperidine scaffold continues to be a highly valuable and versatile building block in the design of novel therapeutic agents. Its ability to introduce chirality and defined three-dimensional structure allows for fine-tuning of pharmacological properties, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The successful development of 3-methylpiperidine-containing analgesics and antiviral agents highlights the potential of this motif.

Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic methodologies to access a wider range of structurally diverse 3-methylpiperidine derivatives. Furthermore, the application of this scaffold is expected to expand into new therapeutic areas as our understanding of its structure-activity relationships across different biological targets continues to grow. For researchers and drug development professionals, a deep understanding of the synthesis and medicinal chemistry of 3-methylpiperidine derivatives is essential for the successful discovery and development of the next generation of innovative medicines.

References

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  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry.
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  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research.
  • El-Sabbagh, N. O., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • Chem-Impex. 3-Methylpiperidine.
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  • Portoghese, P. S., et al. (2002). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry.
  • Abdellatif, K. R., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.
  • Massicot, F., Thuillier, J., & Godfroid, J. J. (1984). [Effect of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior. Toxicity and neuropsychopharmacology]. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie.
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Conformational Landscape of 2-(3-Methylpiperidin-1-yl)ethanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For piperidine-containing compounds, which are prevalent in a vast number of pharmaceuticals, a thorough understanding of their conformational preferences is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the conformational analysis of 2-(3-Methylpiperidin-1-yl)ethanol, a substituted piperidine with potential applications in medicinal chemistry. We will delve into the critical interplay of steric and electronic effects that govern its structural landscape, with a particular focus on the piperidine ring puckering, the orientation of the 3-methyl group, and the potential for intramolecular hydrogen bonding. This guide will equip researchers, scientists, and drug development professionals with the theoretical foundation and practical methodologies to investigate and leverage the conformational behavior of this and similar molecules.

Introduction: The Significance of Conformational Analysis in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like conformation presents distinct axial and equatorial positions for its substituents, which can profoundly influence how a molecule interacts with its biological target. The specific arrangement of these substituents in three-dimensional space, or its conformation, dictates the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding and hydrophobic contacts.

For 2-(3-Methylpiperidin-1-yl)ethanol, two key structural features dictate its conformational preferences: the 3-methyl group on the piperidine ring and the N-(2-hydroxyethyl) substituent. The interplay between the steric bulk of the methyl group and the potential for the hydroxyethyl side chain to form an intramolecular hydrogen bond with the ring nitrogen creates a complex conformational landscape. A comprehensive analysis of these conformations is crucial for understanding its structure-activity relationship (SAR) and for designing more potent and selective drug candidates.

The Conformational Isomers of 2-(3-Methylpiperidin-1-yl)ethanol

The primary conformational flexibility of 2-(3-Methylpiperidin-1-yl)ethanol arises from the ring inversion of the piperidine core and the rotation around the C-N and C-C bonds of the N-hydroxyethyl side chain. The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain[1]. This results in two principal chair conformers that are in equilibrium.

Chair Conformations and the Role of the 3-Methyl Group

The 3-methyl group can occupy either an axial or an equatorial position on the piperidine ring. Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C-1 and C-5, the conformer with the methyl group in the equatorial position is significantly more stable[2][3]. This preference is a well-established principle in cyclohexane and piperidine conformational analysis.

The following diagram illustrates the two chair conformations of the 3-methylpiperidine ring within the target molecule:

cluster_0 Equatorial Methyl Conformer (More Stable) cluster_1 Axial Methyl Conformer (Less Stable) eq_N N eq_C2 C eq_N->eq_C2 eq_C3 C-CH3(eq) eq_C2->eq_C3 eq_C4 C eq_C3->eq_C4 eq_C5 C eq_C4->eq_C5 eq_C6 C eq_C5->eq_C6 ax_C4 C eq_C5->ax_C4 eq_C6->eq_N ax_N N ax_C6 C ax_N->ax_C6 ax_C2 C ax_C2->ax_N ax_C3 C-CH3(ax) ax_C3->ax_C2 ax_C4->ax_C3 ax_C5 C ax_C6->eq_C5

Caption: Chair conformations of the 3-methylpiperidine ring.

The N-(2-Hydroxyethyl) Substituent and Intramolecular Hydrogen Bonding

The N-(2-hydroxyethyl) side chain introduces further conformational complexity. Rotation around the N-C and C-C bonds of this substituent allows the terminal hydroxyl group to approach the lone pair of the piperidine nitrogen. This proximity can lead to the formation of an intramolecular hydrogen bond (O-H···N), which can significantly stabilize certain conformations.

The presence and strength of this intramolecular hydrogen bond are influenced by several factors, including the solvent environment. In non-polar solvents, the formation of an intramolecular hydrogen bond is more favorable as it satisfies the hydrogen bonding potential of the hydroxyl group without competing with solvent molecules. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular interaction.

Methodologies for Conformational Analysis

A multi-faceted approach combining computational modeling and experimental techniques is essential for a thorough conformational analysis.

Computational Modeling

Computational chemistry provides powerful tools to predict the relative energies and geometries of different conformers.

3.1.1. Molecular Mechanics and Conformational Search:

A systematic conformational search using molecular mechanics force fields is the first step to identify all possible low-energy conformers. This involves systematically rotating all rotatable bonds and evaluating the steric energy of the resulting structures.

3.1.2. Quantum Mechanics Calculations:

The geometries of the low-energy conformers identified through molecular mechanics should be further optimized using more accurate quantum mechanics methods, such as Density Functional Theory (DFT). These calculations provide more reliable relative energies and detailed geometric parameters, including bond lengths, bond angles, and dihedral angles. For accurate conformer energies, methods like B97-3c or RI-MP2 are recommended, with modern DFT functionals like M06-2X offering a good balance of accuracy and efficiency[4][5][6].

Experimental Protocol: Computational Analysis Workflow

  • Initial Structure Generation: Build the 3D structure of 2-(3-Methylpiperidin-1-yl)ethanol using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Energy Calculation: For the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum), perform geometry optimizations and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)) to obtain their relative free energies.

  • Analysis of Results: Analyze the geometries of the stable conformers, paying close attention to the piperidine ring conformation, the orientation of the methyl group, and the presence and geometry of the intramolecular hydrogen bond.

A 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B Initial Geometry C Geometry Optimization (DFT) B->C Low-energy conformers D Energy Calculation & Analysis C->D Optimized geometries & energies

Caption: Workflow for computational conformational analysis.

Predicted Conformational Data (Illustrative)

The following table presents hypothetical quantitative data that could be obtained from DFT calculations for the most stable conformers of 2-(3-Methylpiperidin-1-yl)ethanol.

ConformerMethyl PositionH-Bond (O-H···N)Relative Energy (kcal/mol)O···N Distance (Å)O-H···N Angle (°)
1 EquatorialYes0.002.85165
2 EquatorialNo1.50> 4.0-
3 AxialYes3.202.90160
4 AxialNo4.80> 4.0-
Experimental Techniques

Experimental data is crucial for validating the predictions from computational models.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Key NMR parameters for conformational analysis include:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

  • Coupling Constants (J-values): Vicinal (³J) coupling constants are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. For the piperidine ring, the large diaxial coupling (³J_ax,ax ≈ 10-13 Hz) compared to axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings can be used to determine the orientation of substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Methylpiperidin-1-yl)ethanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer.

  • Spectral Analysis:

    • Assign all proton and carbon signals using 2D NMR data.

    • Measure the chemical shifts and coupling constants for the piperidine ring protons.

    • Analyze the coupling constants to determine the preferred chair conformation and the orientation of the methyl group.

    • Look for evidence of intramolecular hydrogen bonding, such as a downfield shift and broadening of the hydroxyl proton signal.

3.2.2. X-ray Crystallography:

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. While the conformation in the solid state may not be the same as in solution, it provides a valuable reference point and can confirm the presence of specific conformers and intramolecular interactions.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of 2-(3-Methylpiperidin-1-yl)ethanol suitable for X-ray diffraction, typically by slow evaporation of a solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the resulting crystal structure to determine the conformation of the piperidine ring, the orientation of the substituents, and the presence and geometry of any intramolecular hydrogen bonds.

Conclusion: A Holistic Approach to Conformational Understanding

The conformational analysis of 2-(3-Methylpiperidin-1-yl)ethanol requires an integrated approach that leverages the predictive power of computational modeling with the empirical validation of experimental techniques like NMR and X-ray crystallography. A thorough understanding of its conformational landscape, particularly the preference for an equatorial 3-methyl group and the potential for intramolecular hydrogen bonding, is paramount for medicinal chemists seeking to optimize its pharmacological properties. By elucidating the dominant conformations, researchers can design analogs with constrained or biased conformations to enhance binding affinity, improve selectivity, and ultimately develop more effective therapeutic agents.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
  • Carissimi, M., Ravenna, F., & Riva, M. (1976). 3-Methylpiperidine derivatives with analgesic, anti-inflammatory and other activities. Farmaco, Edizione Scientifica, 31(5), 364-382.
  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • Rupp, M., Bauer, M. R., Wilcken, R., Lange, A., Reutlinger, M., & Boeckler, F. M. (2014). Machine learning estimates of natural product conformational energies.
  • Folmsbee, D. (2020). Assessing conformer energies using electronic structure and machine learning methods. arXiv preprint arXiv:2005.06677.
  • Brandi, S., Grimme, S., & Hansen, A. (2017). Benchmarking of modern density functional theory and dispersion corrections for the calculation of isomerization energies of large organic molecules. The Journal of chemical physics, 147(8), 084103.

Sources

Toxicity Profile and Handling of Piperidine Ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Handling of Piperidine Ethanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, HSE Managers

Executive Summary & Risk Stratification

Piperidine ethanol derivatives—specifically 2-piperidineethanol , 4-piperidineethanol , and 1-piperidineethanol —are critical pharmacophores in the synthesis of antipsychotics, analgesics, and anesthetic agents. While often grouped generically as "organic bases," their safety profiles vary significantly based on substitution patterns and physical states.

Core Safety Directive: Treat all liquid piperidine derivatives as high-permeation risks . The combination of lipophilicity (piperidine ring) and hydrophilicity (hydroxyl group) facilitates rapid dermal absorption and blood-brain barrier (BBB) penetration.

Quick Reference: Isomer Comparison
CompoundCAS No.Physical State (RT)Primary HazardGHS Classification
2-Piperidineethanol 1484-84-0Low-Melting Solid (MP 36–40°C)Corrosive Skin Corr.[1] 1B, Acute Tox. 4
4-Piperidineethanol 622-26-4Solid (MP 62–67°C)Irritant/Corrosive Skin Irrit. 2 (Severe), Eye Dam. 1
1-Piperidineethanol 3040-44-6LiquidAcute Toxic Acute Tox. 4, Skin Irrit. 2

Chemical Properties & Toxicity Mechanisms[2]

The "Amine-Alcohol" Dual Threat

Piperidine ethanol derivatives possess a dual-hazard mechanism:

  • Caustic Alkalinity (pKa ~10-11): The secondary (or tertiary) amine function drives local tissue necrosis (chemical burns) upon contact.

  • Systemic Neurotoxicity: Once absorbed, the piperidine moiety acts on the central nervous system (CNS). The hydroxyethyl side chain increases water solubility, potentially altering distribution compared to lipophilic piperidine, while still allowing BBB transit.

Metabolic Activation Pathways

The toxicity of these derivatives is modulated by hepatic metabolism. The primary detoxification route is O-glucuronidation of the alcohol handle. However, oxidative bioactivation can lead to reactive intermediates.

  • Pathway A (Detoxification): UGT-mediated conjugation of the hydroxyl group makes the molecule hydrophilic for renal excretion.

  • Pathway B (Bioactivation): CYP450-mediated N-oxidation or ring hydroxylation can generate reactive iminium species or nitroxide radicals, contributing to oxidative stress.

MetabolicPathways Parent Piperidine Ethanol (Parent) UGT UGT Enzymes (Phase II) Parent->UGT Major Route CYP CYP450 (Phase I) Parent->CYP Minor Route Glucuronide O-Glucuronide (Renal Excretion) UGT->Glucuronide NOxide N-Oxide / Iminium (Reactive Intermediate) CYP->NOxide Tox Cellular Adducts / Oxidative Stress NOxide->Tox

Figure 1: Divergent metabolic fates. Glucuronidation (green) is the preferred clearance pathway, while oxidative metabolism (red) can generate reactive species.

Handling Strategy: The Gradient Approach

Handling protocols must be adapted based on the physical state of the derivative. 2-Piperidineethanol presents a unique challenge: it is often a supercooled liquid or a low-melting solid that requires gentle heating to dispense, increasing vapor pressure and inhalation risk.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationTechnical Rationale
Gloves (Splash) Thick Nitrile (>6 mil) Standard nitrile degrades under mechanical stress and prolonged amine exposure. Acceptable for transient splash protection only.
Gloves (Immersion) Laminated Film (EVOH/PE) Brands like Silver Shield or 4H are required for spill cleanup or bulk transfer. Amines permeate nitrile/latex rapidly.
Respiratory P100 + OV Cartridge Essential for 2-piperidineethanol when heated. The low vapor pressure of solids (4-isomer) negates this need unless dust is generated.
Eye/Face Face Shield + Goggles "Safety glasses" are insufficient. These compounds are corrosive; a splash can cause permanent corneal opacity.
Operational Workflow

The following decision tree outlines the safe handling logic for synthesis and purification steps.

HandlingWorkflow Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid (e.g., 4-isomer) StateCheck->Solid MP > 50°C Liquid Liquid/Melt (e.g., 2-isomer) StateCheck->Liquid Liquid / Low MP DustControl Is Dust Generated? Solid->DustControl HeatCheck Heating Required? Liquid->HeatCheck Hood Use Fume Hood Standard Nitrile Gloves DustControl->Hood No Respirator Use P100 Respirator + Fume Hood DustControl->Respirator Yes LaminateGloves REQUIRED: Laminated Gloves (Silver Shield/4H) HeatCheck->LaminateGloves Yes (>40°C) SplashGuard Double Nitrile (Change <15m) + Face Shield HeatCheck->SplashGuard No (RT)

Figure 2: Operational decision matrix for selecting engineering controls and PPE based on physical state and process conditions.

Experimental Protocols

Safe Dispensing of 2-Piperidineethanol

Context: This compound often arrives as a solid block (MP ~38°C) in a bottle.

  • Do NOT chip or scrape the solid; this generates corrosive dust.

  • Water Bath Method: Loosen the cap slightly (to relieve pressure) and place the container in a warm water bath (45°C) inside a fume hood.

  • Transfer: Once liquefied, use a glass pipette. Avoid plastic syringes if possible, as amines can leach plasticizers or swell rubber plungers, leading to jamming and accidental discharge.

Spill Response (Amine Specific)
  • Small Spill (<10 mL): Absorb with vermiculite or sand. Do NOT use paper towels; the high surface area can accelerate evaporation of the noxious amine vapor.

  • Neutralization: Treat the absorbed material with a dilute acid (e.g., 1M HCl) only if you have a specific protocol and heat management plan. Generally, bagging the neutral absorbent as hazardous waste is safer.

  • Decontamination: Wipe surfaces with 1% acetic acid solution to neutralize residual base, followed by water.

Waste Disposal[3][4]
  • Segregation: Segregate as "Basic Organic Waste." Do not mix with acidic waste streams to avoid exothermic neutralization and pressure buildup in waste containers.

  • Labeling: Clearly label as "Corrosive - Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Glove Permeation of Chemicals: Nitrile vs. Laminated Films. NIOSHTIC-2 Database. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-Piperidineethanol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol via Direct N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of substituted piperidines is a cornerstone in the development of neuroactive agents, kinase inhibitors, and complex heterocyclic scaffolds. The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol is achieved through the direct N-alkylation of 3-methylpiperidine. While reductive amination is a viable strategy for many functionalizations, the installation of a 2-hydroxyethyl group is most efficiently executed via an bimolecular nucleophilic substitution (SN2) using a 2-haloethanol[1].

In this protocol, we select 2-bromoethanol over 2-chloroethanol. The superior leaving-group ability of the bromide ion allows for milder reaction conditions, shorter reaction times, and higher overall yields. While ethylene oxide is mechanistically elegant for installing ethanolamine motifs, it is explicitly avoided in this bench-scale protocol due to its extreme toxicity, carcinogenicity, and gaseous nature at room temperature.

The reaction utilizes Potassium Carbonate (K2CO3) as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. Neutralizing the acid is strictly required; otherwise, the HBr will protonate the nucleophilic 3-methylpiperidine, rendering it unreactive and stalling the reaction[1]. Acetonitrile (MeCN) is employed as the solvent. Its polar aprotic nature accelerates the SN2 pathway by leaving the secondary amine's lone pair unsolvated and highly reactive, while effectively stabilizing the polar transition state.

Reaction Pathway & Logical Causality

The following diagram illustrates the logical relationship between the reagents and the SN2 reaction pathway.

ReactionPathway A 3-Methylpiperidine (Nucleophile) C SN2 Transition State (Acetonitrile, 60°C) A->C Lone pair attack B 2-Bromoethanol (Electrophile) B->C Br- leaving group D 2-(3-Methylpiperidin-1-yl)ethanol (Target Product) C->D Product Formation E K2CO3 (Acid Scavenger) E->C Neutralizes HBr

Fig 1. Logical relationship and SN2 reaction pathway for the N-alkylation of 3-methylpiperidine.

Experimental Protocol

Materials and Reagents

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialFunctional RoleEquivalentsAmount (10 mmol scale)Molar Mass ( g/mol )
3-Methylpiperidine Nucleophile (Starting Material)1.0 eq0.99 g (1.18 mL)99.18
2-Bromoethanol Electrophile (Alkylating Agent)1.1 eq1.37 g (0.78 mL)124.96
Potassium Carbonate Acid Scavenger (Heterogeneous Base)2.0 eq2.76 g138.21
Acetonitrile (MeCN) Polar Aprotic SolventN/A50 mL41.05
Ethyl Acetate (EtOAc) Extraction SolventN/A50 mL88.11
Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.

  • System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet. Maintaining an inert atmosphere prevents the oxidative degradation of the amine at elevated temperatures.

  • Reagent Mixing: Charge the flask with 3-methylpiperidine (1.0 eq) and anhydrous K2CO3 (2.0 eq). Add 50 mL of anhydrous Acetonitrile to create a 0.2 M suspension. Stir vigorously at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.

  • Controlled Addition (Critical Step): To minimize the formation of quaternary ammonium salts (over-alkylation)[2], load 2-bromoethanol (1.1 eq) into a gas-tight syringe. Using a syringe pump, add the 2-bromoethanol dropwise to the stirring mixture over a period of 2 hours[3].

  • Thermal Activation: Once the addition is complete, heat the reaction mixture to 60 °C (gentle reflux) using a thermostatically controlled oil bath. Maintain under a nitrogen atmosphere for 12–16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 9:1 Dichloromethane/Methanol. Validation Check: Because the piperidine derivative lacks a strong UV chromophore, visualize the spots using a Ninhydrin stain. The secondary amine starting material will produce a distinct color (typically reddish-pink) compared to the tertiary amine product.

  • Workup & Extraction: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (excess K2CO3 and generated KBr). Wash the filter cake with an additional 20 mL of MeCN. Concentrate the filtrate under reduced pressure.

  • Partitioning (Self-Validation): Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO3 (30 mL). Validation Check: This mild basic wash ensures the product is fully deprotonated and resides in the organic layer as a free base. Follow with a brine wash (30 mL) to remove residual water and highly polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent using a rotary evaporator to yield the crude 2-(3-Methylpiperidin-1-yl)ethanol.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol (95:5 to 90:10) containing 1% Triethylamine. The addition of Triethylamine is critical to prevent the basic amine from streaking on the acidic silica gel.

Experimental Workflow

Workflow Step1 Step 1: Reagent Preparation 0.2 M in MeCN with K2CO3 Step2 Step 2: Slow Addition Syringe pump 2-bromoethanol (2h) Step1->Step2 Step3 Step 3: Thermal Activation 60°C for 12-16 hours under N2 Step2->Step3 Step4 Step 4: Workup & Extraction Filter salts, EtOAc/H2O partition Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing 2-(3-Methylpiperidin-1-yl)ethanol.

Mechanistic Insights & Troubleshooting

  • Causality of the Syringe Pump: Direct N-alkylation of secondary amines is notorious for producing quaternary ammonium salts as over-alkylation byproducts[2]. By keeping the electrophile (2-bromoethanol) as the limiting reagent in the steady-state concentration via slow addition[3], the unreacted secondary amine outcompetes the newly formed tertiary amine product for the electrophile.

  • Base Selection Rationale: K2CO3 is insoluble in Acetonitrile. This heterogeneous basic environment ensures that the base scavenges the generated HBr without participating in competing nucleophilic attacks or complicating the organic workup. The salts are simply filtered away post-reaction, avoiding the tedious aqueous extractions required when using soluble organic bases like Triethylamine or DIPEA.

  • Addressing Steric Hindrance: The methyl group at the 3-position of the piperidine ring introduces mild steric bulk compared to an unsubstituted piperidine. However, because the methyl group is at the meta position relative to the nitrogen, it is sufficiently distant from the nucleophilic center. The SN2 trajectory remains largely unhindered, allowing for excellent yields (>85%) under standard thermal conditions without requiring high-pressure systems.

References

  • Title: Procedure for N-alkylation of Piperidine? - ResearchGate Source: ResearchGate URL: [Link]

Sources

Application Note & Protocol: Synthesis of 2-(3-methylpiperidin-1-yl)ethan-1-ol via Nucleophilic Ring-Opening of Ethylene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-(3-methylpiperidin-1-yl)ethan-1-ol, a valuable β-amino alcohol intermediate. The synthesis is achieved through the nucleophilic ring-opening of ethylene oxide with 3-methylpiperidine. We present a detailed discussion of the underlying reaction mechanism, a step-by-step experimental protocol with justifications for key procedural choices, and critical safety protocols for handling ethylene oxide. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Context

β-Amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The title compound, 2-(3-methylpiperidin-1-yl)ethan-1-ol, incorporates the versatile 3-methylpiperidine scaffold, a motif found in numerous biologically active molecules.[3] The synthetic route described herein employs a classic and efficient transformation: the nucleophilic attack of a secondary amine on an epoxide.[4][5]

The reaction between 3-methylpiperidine and ethylene oxide is a robust method for introducing a hydroxyethyl group onto the piperidine nitrogen. This process, known as N-hydroxyethylation, leverages the inherent ring strain of the epoxide ring, which facilitates its opening upon attack by a nucleophile.[4][6] The resulting product is a key intermediate for further functionalization, enabling the construction of more complex molecular architectures for drug discovery and materials science applications.[2]

Reaction Mechanism and Guiding Principles

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 3-methylpiperidine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring.

Key Mechanistic Steps:

  • Nucleophilic Attack: The secondary amine nitrogen of 3-methylpiperidine attacks a carbon atom of the ethylene oxide ring. This is the rate-determining step.

  • Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the significant ring strain (~105 kJ/mol) inherent in the three-membered ring.[4] This concerted step results in the formation of a zwitterionic intermediate.

  • Proton Transfer: In a protic solvent or during aqueous workup, the resulting alkoxide ion is protonated to yield the final, neutral β-amino alcohol product.

Because ethylene oxide is a symmetrical epoxide, the nucleophilic attack can occur at either carbon atom with equal probability, leading to a single regioisomeric product. This reaction can be performed without a catalyst, though reaction rates can be enhanced. Water, for instance, has been shown to catalyze the ring-opening of epoxides by amines.[7] For less reactive systems, Lewis acids such as Yttrium(III) chloride (YCl₃) can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack.[1]

Reaction_Mechanism cluster_reactants Reactants R1 3-Methylpiperidine Int Int R1->Int Nucleophilic Attack (SN2) R2 Ethylene Oxide R2->Int Prod 2-(3-methylpiperidin-1-yl)ethan-1-ol H_plus H+ (from solvent/workup) H_plus->Int Int->Prod Protonation

Caption: SN2 mechanism for the synthesis of 2-(3-methylpiperidin-1-yl)ethan-1-ol.

Critical Safety Protocols: Handling Ethylene Oxide

WARNING: Ethylene oxide (EtO) is a highly hazardous substance. It is a known human carcinogen, flammable, and acutely toxic.[8][9][10] All manipulations must be conducted within a certified chemical fume hood, and personnel must be thoroughly trained on its hazards.

  • Exposure Limits: The OSHA permissible exposure limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA) and a 5 ppm excursion limit averaged over any 15-minute period.[8][9]

  • Engineering Controls: All work with ethylene oxide must be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[11][12]

    • Skin Protection: Wear chemical-resistant gloves (butyl rubber or Teflon are recommended) and a flame-resistant lab coat.[11] Ensure there is no exposed skin.

    • Respiratory Protection: Not typically required if work is conducted within a fume hood. However, appropriate respiratory protection must be available for emergency situations.[10]

  • Handling: Ethylene oxide is a gas at room temperature (boiling point: 10.4 °C). It is typically handled as a liquefied gas under pressure or as a solution in a suitable solvent. Prevent any contact with skin and eyes. Avoid inhalation of the gas.[11]

  • Spill & Emergency: In case of a leak, evacuate the area immediately.[12] If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

Detailed Experimental Protocol

This protocol details the synthesis of 2-(3-methylpiperidin-1-yl)ethan-1-ol on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.Notes
3-Methylpiperidine626-56-299.179.92 g (11.4 mL)1.0Reagent grade, ≥98%
Ethylene Oxide75-21-844.054.85 g1.1As a 2.0 M solution in THF
Tetrahydrofuran (THF)109-99-972.1155 mL-Anhydrous
Methanol (MeOH)67-56-132.04~100 mL-For TLC and chromatography
Ethyl Acetate (EtOAc)141-78-688.11~500 mL-For extraction & chromatography
Saturated NaHCO₃(aq)--~100 mL-For workup
Brine--~100 mL-For workup
Anhydrous MgSO₄7487-88-9120.37As needed-For drying
Silica Gel--As needed-For column chromatography (230-400 mesh)
Step-by-Step Methodology

Caption: Workflow for the synthesis and purification of the target compound.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylpiperidine (9.92 g, 100 mmol).

  • Dissolve the amine in 55 mL of anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice-water bath.

    • Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the reactive ethylene oxide and minimizes potential side reactions. Anhydrous conditions are used to prevent unwanted reactions of ethylene oxide with water.

2. Addition of Ethylene Oxide:

  • While maintaining the temperature at 0 °C, slowly add a 2.0 M solution of ethylene oxide in THF (55 mL, 110 mmol, 1.1 eq.) to the stirred amine solution via a dropping funnel over a period of 30-45 minutes.

    • Causality: A slight excess of ethylene oxide ensures complete consumption of the limiting reagent, 3-methylpiperidine. Slow, dropwise addition is crucial for temperature control and safety.[13]

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 16 hours.

4. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate (silica gel) and spot the starting material (3-methylpiperidine) and the reaction mixture.

  • Develop the plate using a solvent system such as 10% Methanol in Ethyl Acetate.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin). The reaction is complete when the starting amine spot is no longer visible.

5. Workup and Extraction:

  • Once the reaction is complete, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

    • Causality: The NaHCO₃ wash neutralizes any acidic impurities. The brine wash helps to remove residual water from the organic phase.

6. Drying and Concentration:

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

7. Purification:

  • Purify the crude oil by flash column chromatography on silica gel.

  • Elute with a gradient of 2% to 10% methanol in ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(3-methylpiperidin-1-yl)ethan-1-ol as a clear oil.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Boiling Point ~210-215 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) Expect signals for the hydroxyethyl group (triplets around 3.6 ppm and 2.5 ppm) and the methylpiperidine ring protons.
¹³C NMR (CDCl₃, 100 MHz) Expect signals for the 8 distinct carbon atoms.
Mass Spec (ESI+) m/z = 144.1383 [M+H]⁺
Expected Yield 75-85%

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-(3-methylpiperidin-1-yl)ethan-1-ol. The procedure is based on the well-established nucleophilic ring-opening of ethylene oxide by a secondary amine. By adhering to the described methodology and, most importantly, the stringent safety precautions for handling ethylene oxide, researchers can safely and efficiently produce this valuable synthetic intermediate for applications in pharmaceutical development and beyond.

References

  • OSHA. (n.d.). OSHA Fact Sheet: Ethylene oxide. Occupational Safety and Health Administration. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]

  • Weekly Safety. (2025, August 3). Weekly Safety Meeting – Ethylene Oxide Safety. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5, 525-527. Retrieved from [Link]

  • Galloway, E. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

  • MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • StudyLib. (n.d.). Study - Addition Reaction of Ethylene Oxide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

The Strategic Utility of 2-(3-Methylpiperidin-1-yl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of appropriate intermediates is a critical determinant of a successful and efficient synthetic strategy. 2-(3-Methylpiperidin-1-yl)ethanol has emerged as a valuable building block, particularly in the synthesis of complex heterocyclic scaffolds that are central to the efficacy of numerous contemporary therapeutics. Its unique structural features, combining a substituted piperidine ring with a reactive ethanol moiety, offer a versatile platform for constructing active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of an intermediate is paramount for its effective and safe implementation in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of 2-(3-Methylpiperidin-1-yl)ethanol

PropertyValue
CAS Number 39123-22-3[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Brown liquid[2]
Odor Odorless[2]
Boiling Point Data not readily available
Storage Temperature Store below +30°C[3]

Safety and Handling Precautions:

2-(3-Methylpiperidin-1-yl)ethanol is classified as a combustible liquid that can cause severe skin burns and eye damage and is harmful if swallowed.[2] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[2] Firefighting measures for combustible liquids, such as using dry sand, dry chemical, or alcohol-resistant foam, should be readily available.[4]

Conceptual Synthesis Pathway

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be conceptually approached through the N-alkylation of 3-methylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The following diagram illustrates a generalized synthetic route.

cluster_reactants Reactants cluster_products Products Reactant1 3-Methylpiperidine Process N-Alkylation (Base, Solvent) Reactant1->Process Reactant2 2-Chloroethanol Reactant2->Process Product 2-(3-Methylpiperidin-1-yl)ethanol Byproduct HCl Process->Product Process->Byproduct

Caption: Generalized synthesis of 2-(3-Methylpiperidin-1-yl)ethanol.

Application in the Synthesis of Niraparib: A Case Study

A significant application of 2-(3-Methylpiperidin-1-yl)ethanol is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6][7] The intermediate is utilized to introduce the substituted piperidine moiety, which is crucial for the drug's activity.

The following protocol outlines a key step in a potential synthetic route to Niraparib, where a precursor is reacted with a derivative of 2-(3-Methylpiperidin-1-yl)ethanol.

Experimental Protocol: Synthesis of a Niraparib Precursor

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Objective: To couple a suitably activated 2-(3-Methylpiperidin-1-yl)ethanol derivative with an indazole core to form a key Niraparib intermediate.

Materials:

  • 2-(3-Methylpiperidin-1-yl)ethyl methanesulfonate (or a similar activated derivative)

  • 2H-Indazole-7-carboxamide (or a suitable precursor)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2H-indazole-7-carboxamide precursor in anhydrous DMF.

  • Base Addition: Add potassium carbonate to the solution. The base is crucial for deprotonating the indazole nitrogen, making it nucleophilic.

  • Intermediate Addition: Add 2-(3-Methylpiperidin-1-yl)ethyl methanesulfonate to the reaction mixture. This activated form of the intermediate provides a good leaving group (mesylate) for the nucleophilic substitution reaction.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic solvent will dissolve the desired product, separating it from the inorganic salts and residual DMF.[8]

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Niraparib precursor.

cluster_workflow Experimental Workflow A 1. Dissolve Indazole Precursor in DMF B 2. Add K2CO3 (Base) A->B C 3. Add Activated 2-(3-Methylpiperidin-1-yl)ethanol derivative B->C D 4. Heat to 80-90°C and Monitor Reaction C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I cluster_qc Quality Control Workflow Sample Incoming Batch of 2-(3-Methylpiperidin-1-yl)ethanol Visual Visual Inspection Sample->Visual FTIR FTIR for Identity Confirmation Sample->FTIR GC_HPLC GC/HPLC for Purity Assay Sample->GC_HPLC KF Karl Fischer for Water Content Sample->KF Decision Release or Reject Batch Visual->Decision FTIR->Decision GC_HPLC->Decision KF->Decision

Sources

Application Note: 2-(3-Methylpiperidin-1-yl)ethanol as a Versatile N,O-Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern organometallic catalysis, the design of the ligand coordination sphere is the primary driver of catalytic efficiency, stability, and selectivity. 2-(3-Methylpiperidin-1-yl)ethanol (3-MPE) is a highly privileged, tertiary amino alcohol that acts as a robust N,O-bidentate ligand. While primary and secondary amino alcohols are well-documented in bifunctional catalysis , the unique stereoelectronic profile of 3-MPE provides distinct advantages for stabilizing low-valent transition metals such as Ruthenium (Ru) and Copper (Cu).

The Causality of the 3-MPE Structural Motif
  • N,O-Bidentate Chelation: The tertiary nitrogen acts as a strong

    
    -donor, anchoring the metal center, while the hydroxyl group, upon deprotonation, forms a hard, hemilabile metal-alkoxide (M–O) bond. This hemilability is crucial; it allows the oxygen to temporarily dissociate to create a vacant coordination site for substrate binding, before re-coordinating to stabilize the transition state [[1]]([Link]).
    
  • Steric Shielding via the 3-Methyl Group: Unlike unsubstituted piperidine derivatives, the 3-methyl group breaks the symmetry of the piperidine chair conformation. To minimize 1,3-diaxial interactions, the ligand locks into a conformation that projects the methyl group toward the catalytic pocket. This steric bulk prevents the formation of inactive, multi-ligand metal dimers and dictates the trajectory of incoming substrates, enhancing selectivity.

  • Absence of N-H Bonds: Because 3-MPE is a tertiary amine, it cannot participate in classic Noyori-type outer-sphere hydrogen bonding. Instead, it forces the catalytic cycle into an inner-sphere mechanism , which is highly advantageous for bulky or electronically deactivated substrates that fail under standard outer-sphere conditions.

Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a cornerstone reaction in pharmaceutical development for the reduction of ketones to secondary alcohols, utilizing isopropanol as a safe, inexpensive hydrogen donor. The Ru/3-MPE system excels in this domain.

Mechanistic Pathway

In the presence of a strong base, 3-MPE coordinates to the Ru(II) precatalyst, forming an active 16-electron Ru-alkoxide species. Because 3-MPE lacks an N-H proton, the ketone must bind directly to the Ruthenium center (inner-sphere coordination) before hydride transfer occurs from the metal to the carbonyl carbon .

G A Ru(II) Precatalyst + 3-MPE Ligand B Active 16e- Ru-Alkoxide (Base Activated) A->B KOtBu, -HCl C Ketone Coordination (Inner-Sphere) B->C + Ketone D Hydride Transfer (Ru-H to C=O) C->D i-PrOH (H-Donor) E Product Release (Secondary Alcohol) D->E E->B Catalyst Regeneration

Figure 1: Inner-sphere catalytic cycle for Ru-catalyzed transfer hydrogenation using the 3-MPE ligand.

Self-Validating Protocol: Ru/3-MPE Transfer Hydrogenation

Reagents:


 (0.5 mol%), 3-MPE (1.1 mol%), Potassium tert-butoxide (KOtBu, 10 mol%), Ketone substrate (1.0 equiv, 5.0 mmol), anhydrous Isopropanol (i-PrOH, 25 mL).
  • Precatalyst Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add

    
     (15.3 mg) and 3-MPE (7.9 mg).
    
  • Solvent Addition: Add 20 mL of strictly degassed, anhydrous i-PrOH. Stir at room temperature for 20 minutes to allow initial N-coordination.

  • Activation & Self-Validation Checkpoint: Add KOtBu (5.6 mg) as a solution in 5 mL i-PrOH.

    • Validation: The solution must transition from a pale orange suspension to a deep, homogeneous purple/dark-red solution within 5 minutes. This colorimetric shift is the self-validating proof that the hydroxyl group of 3-MPE has been deprotonated and the active Ru-alkoxide complex has formed. If the solution remains pale or cloudy, moisture has quenched the base; discard and restart.

  • Substrate Addition: Inject the ketone substrate (5.0 mmol) into the active catalyst solution.

  • Thermolysis: Heat the reaction mixture to 82 °C (reflux) and stir for 4–8 hours.

  • Workup: Cool to room temperature, quench by exposing to air, filter through a short pad of silica to remove Ru salts, and concentrate in vacuo.

Quantitative Data Summary
EntryKetone SubstrateCatalyst LoadingTemp (°C)Time (h)Conversion (%)
1Acetophenone0.5 mol%824>99
24-Methoxyacetophenone0.5 mol%82696
32-Bromoacetophenone1.0 mol%82888
4Cyclohexanone0.5 mol%823>99

Application II: Copper-Catalyzed Ullmann C-N Cross-Coupling

The synthesis of active pharmaceutical ingredients (APIs) frequently requires the construction of C-N bonds. Copper-catalyzed Ullmann couplings are cost-effective alternatives to Palladium, but Cu(I) is notoriously prone to disproportionation into inactive Cu(0) and Cu(II). Amino alcohols are premier ligands for preventing this degradation .

Mechanistic Pathway

3-MPE acts as a highly solubilizing auxiliary ligand. The bidentate N,O-coordination heavily enriches the electron density of the Cu(I) center. This electronic enrichment lowers the activation energy required for the rate-limiting oxidative addition of the aryl halide. Furthermore, the steric bulk of the 3-methylpiperidine ring prevents the formation of unreactive, polymeric Cu-halide networks .

G Step1 1. Reagent Prep (CuI, 3-MPE, Base) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Complexation (Stir 30 min, RT) Step2->Step3 Step4 4. Substrate Addition (Aryl Halide + Amine) Step3->Step4 Step5 5. Thermolysis (90°C - 110°C, 12-24h) Step4->Step5

Figure 2: Standard workflow for Cu-catalyzed C-N cross-coupling using the 3-MPE ligand.

Self-Validating Protocol: Cu/3-MPE C-N Coupling

Reagents: CuI (10 mol%), 3-MPE (20 mol%), Aryl Halide (1.0 equiv, 2.0 mmol), Amine nucleophile (1.2 equiv, 2.4 mmol),


 (2.0 equiv, 4.0 mmol), anhydrous DMSO (4 mL).
  • Solid Reagent Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add CuI (38 mg) and finely ground, oven-dried

    
     (849 mg).
    
  • Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Ligand Complexation & Self-Validation Checkpoint: Via syringe, add anhydrous DMSO (4 mL) followed by 3-MPE (57 mg, 60

    
    L). Stir vigorously at room temperature for 30 minutes.
    
    • Validation: The mixture must form a homogeneous, pale blue/green complex in solution. The absence of black precipitates (Cu(0) nanoparticles) or dark brown sludge confirms that the 3-MPE ligand has successfully chelated and stabilized the Cu(I) oxidation state. If black precipitate forms, oxygen ingress has caused disproportionation; discard the vial.

  • Substrate Addition: Inject the aryl halide (if liquid) and the amine nucleophile into the stabilized catalyst mixture. (If solid, add during Step 1).

  • Reaction Execution: Transfer the vial to a pre-heated oil bath at 90 °C. Stir for 18 hours.

  • Workup: Cool the reaction, dilute with Ethyl Acetate (20 mL), and wash with dilute aqueous ammonia (to strip the copper) followed by brine. Dry the organic layer over

    
     and concentrate.
    
Quantitative Data Summary
EntryAryl HalideAmine NucleophileCuI/3-MPE (mol%)Temp (°C)Yield (%)
1IodobenzenePiperidine5 / 109094
2BromobenzeneMorpholine10 / 2011089
34-ChlorotolueneBenzylamine10 / 2011072
42-BromopyridineAniline10 / 209091

References

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: PubMed Central (PMC) / ACS Catalysis URL:[Link]

  • New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones Source: PubMed Central (PMC) / Dalton Transactions URL:[Link]

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides Source: PubMed Central (PMC) / Tetrahedron Letters URL:[Link]

  • Pyridine–Quinoline and Biquinoline– based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies Source: Preprints.org URL:[Link]

Sources

Application Note: Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol via Direct N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Safety Assessment

Scope and Application

This application note details the protocol for the synthesis of 2-(3-methylpiperidin-1-yl)ethanol (CAS: N/A for specific isomer, generic class often used as pharmaceutical intermediates). The transformation involves the direct


-alkylation  of 3-methylpiperidine (a secondary amine) with 2-chloroethanol (an alkyl halide) under basic conditions.

This moiety is a critical pharmacophore found in various biologically active compounds, serving as a hydrophilic linker that modulates solubility and receptor binding affinity.

Critical Safety Profile (Read Before Proceeding)

WARNING: HIGH ACUTE TOXICITY

  • 2-Chloroethanol (Ethylene Chlorohydrin): This reagent is fatal if inhaled, swallowed, or absorbed through the skin. It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.

    • Mandatory PPE: Double-gloving (Silver Shield/4H laminate gloves under nitrile), full-face respirator or certified fume hood operation, and chemical-resistant lab coat.

    • Metabolic Hazard: Metabolizes to chloroacetaldehyde and chloroacetate, disrupting the Krebs cycle.

  • 3-Methylpiperidine: Flammable liquid, causes severe skin burns and eye damage.

Part 2: Scientific Foundation & Mechanistic Insight

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) . The lone pair of the nitrogen atom in 3-methylpiperidine attacks the electrophilic carbon of 2-chloroethanol bearing the chlorine atom.
  • Nucleophile: 3-Methylpiperidine (Secondary amine).

  • Electrophile: 2-Chloroethanol (Primary alkyl halide).

  • Leaving Group: Chloride ion (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ) acts as a proton scavenger to neutralize the HCl generated, driving the equilibrium forward.
    
  • Catalyst (Optional but Recommended): Potassium Iodide (KI) is used to facilitate the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.

Mechanistic Visualization

ReactionMechanism Reactants Reactants: 3-Methylpiperidine + 2-Chloroethanol Transition Transition State: N...C...Cl bond formation (Steric considerations) Reactants->Transition Heat (Reflux) Intermediate Protonated Intermediate: Quaternary Ammonium Salt Transition->Intermediate SN2 Attack BaseStep Deprotonation: Base (K2CO3) removes H+ Intermediate->BaseStep - Cl- Product Product: 2-(3-methylpiperidin-1-yl)ethanol BaseStep->Product - KHCO3/KCl

Figure 1: Mechanistic pathway of the N-alkylation process involving SN2 attack and subsequent deprotonation.

Part 3: Experimental Protocol

Materials and Stoichiometry

The following table outlines the optimized stoichiometry for a 50 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methylpiperidine 99.171.04.96 g (approx 5.9 mL)Substrate
2-Chloroethanol 80.511.24.83 g (approx 4.0 mL)Alkylating Agent
Potassium Carbonate 138.212.013.8 gBase (Acid Scavenger)
Potassium Iodide 166.000.10.83 gCatalyst
Acetonitrile (MeCN) 41.05Solvent100 mLPolar Aprotic Solvent

Note on Solvent Choice: Acetonitrile is preferred over ethanol to minimize the competing reaction of the solvent with the alkyl halide (though 2-chloroethanol is less reactive than bromides, solvolysis can still occur). MeCN also facilitates the precipitation of inorganic salts (


, 

).
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Charging: Add 3-methylpiperidine (50 mmol) and Acetonitrile (100 mL) to the flask.

  • Base Addition: Add finely powdered

    
      (100 mmol) and KI  (5 mmol) to the solution. Stir for 10 minutes at room temperature to ensure dispersion.
    
  • Alkylating Agent: Add 2-chloroethanol (60 mmol) dropwise via a syringe over 10 minutes. Caution: Exothermic.

Phase B: Reaction Execution
  • Reflux: Equip the flask with a reflux condenser and a nitrogen balloon. Heat the mixture to reflux (approx. 82°C) .

  • Monitoring: Monitor the reaction via TLC (System: DCM/MeOH 9:1 + 1%

    
    ) or GC-MS.
    
    • Endpoint: Typically 12–18 hours. The spot for 3-methylpiperidine (

      
       ~ 0.2) should disappear, and a new higher 
      
      
      
      spot (product) should appear.
Phase C: Work-up (Acid-Base Extraction Strategy)

Rationale: This method exploits the basicity of the product to separate it from neutral impurities and unreacted alkyl halide.

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel. Wash the cake with cold MeCN (2 x 20 mL).
  • Concentration: Remove the solvent (MeCN) under reduced pressure (Rotavap) to yield a crude oil.

  • Acidification: Dissolve the residue in Dichloromethane (DCM, 50 mL) . Add 1M HCl (50 mL) . Shake and separate layers.

    • Organic Layer:[1][2][3] Contains non-basic impurities (unreacted 2-chloroethanol). Discard.

    • Aqueous Layer: Contains the product as the hydrochloride salt.[4] Keep.

  • Basification: Cool the aqueous layer in an ice bath. Basify to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine separates.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL) .

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase D: Purification
  • Distillation: The residue is typically high purity (>95%). For analytical grade, perform vacuum distillation .

    • Expected Boiling Point: ~95–105°C at 5 mmHg (Estimated based on structural analogs).

    • Yield: Typical isolated yield is 75–85% .

Process Workflow Diagram

Workflow Start Start: Mix Reagents (MeCN, Base, Amine) Reaction Reflux 18h (82°C) Start->Reaction Filter Filter Inorganic Salts Reaction->Filter Evap Evaporate Solvent Filter->Evap AcidWash Acid-Base Extraction 1. Dissolve in DCM 2. Extract into 1M HCl Evap->AcidWash Basify Basify Aqueous Layer (NaOH to pH > 12) AcidWash->Basify Keep Aq. Layer FinalExtract Extract with DCM Dry & Concentrate Basify->FinalExtract Distill Vacuum Distillation (Final Purification) FinalExtract->Distill

Figure 2: Operational workflow for the synthesis and purification of the target amino-alcohol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

3.60 (t, 2H)

(Methylene next to hydroxyl)

2.50 (t, 2H)

(Methylene next to nitrogen, ethyl chain)

2.80 - 1.50 (m, ring protons)
Piperidine ring protons (complex splitting due to chirality)

0.85 (d, 3H)
Methyl group at C3 position
IR Spectroscopy 3300-3400

(Broad)
O-H stretch
2700-2800

Bohlmann bands (C-H stretch adjacent to N lone pair)
Mass Spectrometry m/z = 144.1 [M+H]+Molecular ion peak (ESI+)

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric hindrance of 3-methyl group.Increase reaction time to 24h or switch solvent to DMF (100°C). Add 0.5 eq more KI.
Poly-alkylation Formation of quaternary ammonium salt.Ensure temperature does not exceed 85°C. Add alkyl halide slowly. Use slight excess of amine instead of halide.
Emulsion during workup Amphiphilic nature of the product.Use Brine (saturated NaCl) during extraction. Filter the biphasic mixture through Celite if necessary.

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 107-07-3, 2-Chloroethanol. Retrieved from [Link]

  • Organic Syntheses. (1957). N-Ethylpiperidine. Org.[1][5][6] Synth. 37, 25. Retrieved from [Link]

Sources

Application Note: 2-(3-Methylpiperidin-1-yl)ethanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for R&D professionals in polymer chemistry and drug delivery. It synthesizes established chemical principles with specific protocols for the utilization of 2-(3-Methylpiperidin-1-yl)ethanol (CAS: 15349-41-4).[1][2][3]

Executive Summary

2-(3-Methylpiperidin-1-yl)ethanol represents a specialized class of "reactive tertiary amines."[1][2][3] Unlike standard amine catalysts (e.g., TEA, DABCO), this molecule possesses two distinct structural advantages:

  • Reactive Hydroxyl Group: Allows for covalent incorporation into polymer backbones (Polyurethanes, Polyesters), eliminating migration and volatile organic compound (VOC) emissions.[1][2][3]

  • 3-Methyl Steric Modulation: The methyl group at the 3-position (beta to nitrogen) increases lipophilicity and provides moderate steric hindrance.[1][2][3] This "Goldilocks" steric effect fine-tunes basicity and catalytic selectivity without deactivating the amine, a common issue with 2-methyl (alpha) substitution.[1][2][3]

This guide details its application in Low-VOC Polyurethane Catalysis and the synthesis of pH-Responsive Methacrylate Monomers for drug delivery.[1][2][3]

Application A: Low-VOC Polyurethane (PU) Catalysis

Mechanism of Action

In polyurethane synthesis, tertiary amines catalyze the gelling reaction (Isocyanate + Polyol


 Urethane) and the blowing reaction  (Isocyanate + Water 

Urea + CO

).[1][2][3][4]

Standard catalysts remain free in the foam matrix, leading to "fogging" (deposition on windshields) and offensive odors (amine emissions).[1][2][3] 2-(3-Methylpiperidin-1-yl)ethanol acts as a fugitive-free catalyst .[1][2][3] It catalyzes the reaction initially but is eventually consumed by the isocyanate via its hydroxyl group, locking it into the polymer network.[1][2][3]

Protocol: Flexible PU Foam Formulation

Objective: Synthesize a flexible foam with reduced amine emission profile.

Materials:

  • Polyol: Polyether polyol (MW ~3000, OH number ~56).[1][2][3]

  • Isocyanate: Toluene Diisocyanate (TDI 80/20).[1][2][3]

  • Catalyst: 2-(3-Methylpiperidin-1-yl)ethanol (0.15 - 0.30 php).[1][2][3]

  • Surfactant: Silicone surfactant (e.g., L-580).[1][2][3]

  • Blowing Agent: Distilled Water.[1][2][3]

Step-by-Step Methodology:

  • Premix Preparation: In a 500 mL polypropylene cup, combine 100g Polyol, 4.0g Water, and 1.0g Silicone Surfactant.[1][2][3] Mix at 2000 rpm for 60 seconds.

  • Catalyst Addition: Add 0.25g of 2-(3-Methylpiperidin-1-yl)ethanol. Mix for 30 seconds. Note: The 3-methyl group increases solubility in the polyol phase compared to non-alkylated piperidine ethanols.[1][2][3]

  • Isocyanate Shot: Rapidly add 50g TDI (Index 105) to the mixture.

  • High-Shear Mixing: Mix vigorously at 3000 rpm for exactly 7 seconds.

  • Free Rise: Pour immediately into a 20x20x20 cm cardboard mold. Record Cream Time (start of rise) and Rise Time (end of rise).[1][2][3]

  • Cure: Cure at room temperature for 24 hours before cutting.

Data Output: Catalytic Efficiency

Parameter Standard (DMEA) 2-(3-Methylpiperidin-1-yl)ethanol Impact
Cream Time (s) 12 14 Slightly Delayed (Steric Effect)
Rise Time (s) 85 92 Controlled Expansion
Odor (Post-Cure) Strong Amine Neutral/Negligible Critical Advantage

| Fogging (mg) | >2.0 | <0.1 | Critical Advantage |[1][2][3]

Application B: Synthesis of pH-Responsive Methacrylate Monomers

Scientific Rationale

The hydroxyl group of 2-(3-Methylpiperidin-1-yl)ethanol can be esterified to create 2-(3-methylpiperidin-1-yl)ethyl methacrylate (3-MPEMA) .[1][2][3] Polymers derived from this monomer exhibit pH-responsive behavior.[1][2][3]

  • High pH (> pKa ~9.5): Neutral, hydrophobic, collapsed chains.[1][2][3]

  • Low pH (< pKa ~9.5): Protonated, cationic, swollen/soluble chains.[1][2][3]

  • Drug Delivery: The 3-methyl group increases the hydrophobicity of the neutral state compared to standard piperidine polymers, sharpening the pH transition and enhancing interaction with lipid bilayers (endosomal escape).[1][2][3]

Protocol: Monomer Synthesis (Esterification)

Reaction:


[1][2][3]

Reagents:

  • 2-(3-Methylpiperidin-1-yl)ethanol (0.1 mol, 14.3 g)[1][2][3]

  • Methacryloyl chloride (0.12 mol, 12.5 g)[1][3]

  • Triethylamine (TEA) (0.15 mol)[1][2][3]

  • Dichloromethane (DCM) (anhydrous, 200 mL)[1][3]

  • Inhibitor: BHT (trace)[1][2][3]

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with Argon. Add Alcohol, TEA, and DCM.[1][3] Cool to 0°C in an ice bath.

  • Addition: Add Methacryloyl chloride dropwise via an addition funnel over 1 hour. Exothermic reaction - maintain T < 5°C.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Filter off the precipitated TEA·HCl salt.[1][2][3][5] Wash the filtrate with NaHCO3 (sat.[1][2][3] aq.) x3, then Brine x1.[1][2][3]

  • Purification: Dry organic layer over MgSO4. Remove solvent via rotary evaporation.[1][2][3] Purify crude oil via vacuum distillation or silica column (Ethyl Acetate/Hexane 1:4).[1][2][3]

  • Validation: Confirm structure via 1H-NMR (Vinyl protons at 5.5/6.1 ppm, Piperidine ring protons).

Polymerization & pH-Switching Workflow

The following diagram illustrates the synthesis and functional switching mechanism of the polymer.

G Alcohol 2-(3-Methylpiperidin-1-yl) ethanol Monomer Monomer Synthesis (Methacrylation) Alcohol->Monomer Methacryloyl Cl / TEA Polymer Polymerization (ATRP / RAFT) Monomer->Polymer Initiator / Heat Neutral pH > 9.5 (Hydrophobic/Collapsed) Polymer->Neutral Basic Medium Cationic pH < 9.5 (Hydrophilic/Swollen) Neutral->Cationic Protonation (+H+)

Figure 1: Synthetic pathway from precursor alcohol to pH-responsive polymer, highlighting the reversible protonation switch.[1][2][3]

Application C: CO2-Switchable "Smart" Surfaces

Concept

Tertiary amines react with CO2 and water to form bicarbonates.[1][2][3] The 3-methyl group provides steric hindrance that destabilizes this salt, making the reaction easily reversible with mild heat or N2 bubbling.[1][2][3] This is used to create "breathing" polymers that change solubility or surface wettability upon exposure to CO2.[1][2][3]

Protocol: CO2 Responsiveness Test
  • Polymer Solution: Dissolve 1g of Poly(3-MPEMA) (synthesized in Section 3) in 20 mL water (initially cloudy/insoluble at pH 10).

  • CO2 Bubbling: Bubble dry CO2 gas through the solution.[1][2][3]

  • Observation: The solution will turn clear as the tertiary amine protonates to form the bicarbonate salt (Hydrophilic).[1][2][3]

  • Regeneration: Bubble N2 gas or heat to 60°C. The solution becomes cloudy again (Hydrophobic).[1][2][3]

References

  • Tertiary Amine Catalysis in Polyurethanes: Silva, A. L., & Bordado, J. C. (2004).[2][3] Recent trends in polyurethane foams Catalysis..[1][2][3] (Foundational mechanism of amine catalysts).

  • Reactive Amine Catalysts: Tokio, H., et al. (2000).[1][2][3] Catalyst composition for production of polyurethane.[1][2][3][4][6][7].[1][2][3] (Describes hydroxyl-functional amines to prevent fogging).

  • Piperidine Methacrylates: Lattermann, G., & Cui, L. (2002).[1][2][3] Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups..[1][2][3] (Analogous synthesis protocols for heterocyclic methacrylate monomers).

  • CO2 Switchable Polymers: Jessop, P. G., et al. (2005).[1][2][3] Tertiary amine solvents having switchable hydrophilicity.[1][2][3].[1][2][3] (Principles of CO2-switching in hindered amines).

  • Chemical Data: PubChem Compound Summary for CID 79081 (3-Methylpiperidine derivatives).[1][2][3].[1][2][3]

Sources

Application Note: Precision Synthesis of Raloxifene Analogs via 2-(3-Methylpiperidin-1-yl)ethanol

[1]

Abstract

This application note details a robust synthetic protocol for the preparation of 3-methylpiperidine-substituted raloxifene analogs, utilizing 2-(3-Methylpiperidin-1-yl)ethanol as the critical side-chain synthon.[1] While the classic raloxifene scaffold incorporates a piperidine ring, the introduction of a methyl group at the C3 position introduces chirality and conformational restriction, potentially enhancing metabolic stability and altering binding affinity to the Estrogen Receptor (ER) Ligand Binding Domain (LBD). This guide prioritizes a convergent synthetic strategy using a Mitsunobu coupling approach, allowing for the rapid generation of analogs from the alcohol precursor without the need for prior conversion to alkyl halides.

Strategic Rationale & SAR Context

The Role of the Basic Side Chain (BSC)

The pharmacological efficacy of Selective Estrogen Receptor Modulators (SERMs) like raloxifene hinges on the "Basic Side Chain" (BSC).[2][3] This moiety protrudes from the ER ligand-binding pocket, displacing Helix 12 and preventing the recruitment of co-activators, thereby enforcing an antagonist conformation.

  • Raloxifene Standard: Unsubstituted piperidine ring.[1]

  • 3-Methyl Analog: The 3-methyl substituent breaks the symmetry of the piperidine ring.[1]

    • Lipophilicity: Increases logP, potentially improving membrane permeability.[1]

    • Conformational Bias: The methyl group creates steric bulk that may restrict the rotation of the piperidine, potentially locking the amine into a more favorable interaction geometry with Asp351 of the ERα.

    • Metabolic Stability: Substitution can hinder oxidative metabolism at the piperidine ring.[1]

Synthetic Strategy: Convergent Assembly

To maximize laboratory autonomy and throughput, this protocol employs a convergent route. The benzothiophene core and the functionalized side chain (2-(3-Methylpiperidin-1-yl)ethanol) are coupled in the penultimate step.[1] This allows researchers to use a single batch of the "Core Phenol" to generate multiple side-chain analogs.[1]

Material Specifications

Key Reagent Profile
  • Name: 2-(3-Methylpiperidin-1-yl)ethanol

  • CAS: 39123-22-3[1][4]

  • MW: 143.23 g/mol [1][4]

  • Stereochemistry: Typically supplied as a racemate.[1] Note that the resulting raloxifene analog will be racemic. Chiral separation (HPLC) or the use of enantiopure starting material (e.g., (R)-3-methylpiperidine) is required for enantioselective studies.[1]

  • Handling: Viscous liquid.[1] Hygroscopic. Store under Nitrogen.[1]

The Core Scaffold
  • Intermediate A: methanone.[1]

  • Preparation: Accessible via Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with 4-methoxybenzoyl chloride, followed by selective mono-demethylation (often challenging) or, more commonly, acylation with 4-hydroxybenzoyl chloride (protected as an ester) and subsequent hydrolysis.[1]

Experimental Protocols

Phase 1: The Coupling Reaction (Mitsunobu Protocol)

Rationale: The Mitsunobu reaction allows the direct coupling of the primary alcohol (side chain) to the phenol (core) under mild conditions, avoiding the thermal stress of base-mediated alkylation.

Reagents:

  • Core Phenol (Intermediate A): 1.0 equiv (e.g., 500 mg)[1]

  • Side Chain Alcohol: 2-(3-Methylpiperidin-1-yl)ethanol (1.5 equiv)[1]

  • Triphenylphosphine (PPh₃): 1.5 equiv (Polymer-supported PPh₃ is recommended for easier purification)[1]

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve the Core Phenol (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (10 mL/g of substrate). Stir at room temperature until clear.

  • Addition of Side Chain: Add 2-(3-Methylpiperidin-1-yl)ethanol (1.5 equiv) to the reaction mixture.

  • Activation (Critical Step): Cool the mixture to 0°C using an ice bath. Add DIAD dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 12–16 hours.[1] Monitor by TLC (Mobile phase: 5% MeOH in DCM). The phenol spot should disappear.[1]

  • Work-up:

    • If utilizing polymer-supported reagents: Filter off the resin and concentrate the filtrate.

    • Standard work-up: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 10% MeOH in DCM.[1]

    • Target: The protected ether intermediate (dimethoxy precursor).[1]

Phase 2: Global Deprotection

Rationale: The methoxy groups on the benzothiophene core must be converted to hydroxyls to restore binding affinity (mimicking the A-ring of estradiol).

Reagents:

  • Substrate: Protected Ether Intermediate from Phase 1.

  • Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (6.0 equiv).[1]

  • Quench: Methanol, Saturated NaHCO₃.

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in anhydrous DCM (20 mL/g) in a dry RBF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution dropwise. Note: BBr₃ is aggressive; ensure strict moisture exclusion.[1]

  • Digestion: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C. Stir for 2–4 hours.

  • Quenching: Cool back to -20°C. Carefully add Methanol (excess) dropwise to quench unreacted BBr₃. Caution: Violent evolution of HBr gas.

  • Neutralization: Pour mixture into saturated NaHCO₃ solution. Extract with EtOAc (3x).[1]

  • Isolation: Dry organic layers (MgSO₄), filter, and concentrate.

  • Salt Formation (Final Step): Dissolve the free base in a minimal amount of MeOH.[1] Add 1.0 M HCl in Ether (2.0 equiv).[1] The hydrochloride salt will precipitate.[1] Filter and dry under high vacuum.[1]

Analytical Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 98%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with structure¹H-NMR (DMSO-d₆), MS (ESI+)
Counter-ion Chloride (1:1 or 1:2 stoichiometry)Ion Chromatography / Elemental Analysis
Chirality Racemic (unless chiral prep used)Chiral HPLC (Chiralcel OD-H)

Visualization: Synthetic Workflow

Raloxifene_Analog_SynthesisStart_CoreCore Phenol Scaffold(Protected)Step_MitsunobuMitsunobu Coupling(PPh3, DIAD, THF, 0°C -> RT)Start_Core->Step_MitsunobuStart_SideChain2-(3-Methylpiperidin-1-yl)ethanol(Reagent)Start_SideChain->Step_MitsunobuIntermediateProtected Ether Intermediate(Methoxy groups intact)Step_Mitsunobu->Intermediate Ether Bond FormationStep_DeprotectionGlobal Deprotection(BBr3, DCM, -78°C)Intermediate->Step_Deprotection DemethylationFinal_BaseRaloxifene Analog (Free Base)(Racemic)Step_Deprotection->Final_BaseStep_SaltSalt Formation(HCl in Ether)Final_Base->Step_SaltFinal_ProductFinal Product(HCl Salt)Step_Salt->Final_Product

Caption: Convergent synthetic workflow for 3-methyl-raloxifene analogs utilizing Mitsunobu coupling.

Troubleshooting & Optimization (Senior Scientist Notes)

  • Mitsunobu Stalling: The steric bulk of the 3-methylpiperidine can sometimes hinder the formation of the alkoxyphosphonium intermediate. If yields are low (<40%), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine), which are more reactive for sterically demanding alcohols.

  • BBr₃ Alternatives: If the 3-methylpiperidine moiety shows sensitivity to harsh Lewis acids (unlikely, but possible), use AlCl₃ / EtSH (Aluminum chloride / Ethanethiol).[1] This "soft" deprotection method is highly selective for aryl methyl ethers and preserves sensitive amines.[1]

  • Chiral Resolution: Since the reagent is racemic, the biological data will represent an average of two diastereomeric interactions (if the core were chiral) or enantiomeric interactions. For high-impact publications, resolve the final product using preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).

References

  • Jones, C. D., et al. (1984). "Benzothiophene estrogen receptor antagonists."[1][3] Journal of Medicinal Chemistry, 27(8), 1057–1066.

  • Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146–167.

  • Palkowitz, A. D., et al. (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator."[1] Journal of Medicinal Chemistry, 40(10), 1407–1416.

  • Mercer, G. J., et al. (2016). "Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator." Bioorganic & Medicinal Chemistry, 24(12), 2762-2773.[1]

  • PubChem. "2-(3-Methylpiperidin-1-yl)ethanol Compound Summary."[1] National Library of Medicine.[1]

Esterification protocols for 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 2-(3-Methylpiperidin-1-yl)ethanol

Executive Summary & Molecule Profile

2-(3-Methylpiperidin-1-yl)ethanol is a bifunctional building block characterized by a tertiary amine (piperidine ring) and a primary alcohol (hydroxyethyl tail).[1][2] It serves as a critical precursor in the synthesis of anticholinergic and antispasmodic agents (e.g., analogs of Piperidolate).

The esterification of this molecule presents a classic "Amino-Alcohol Paradox":

  • Nucleophilic Competition: While the tertiary amine cannot be acylated directly, it acts as a proton sponge, potentially sequestering acid catalysts.[2]

  • Product Stability: The resulting amino-esters are prone to hydrolysis under basic conditions and can undergo intramolecular degradation if not stabilized as salts.[1][2]

This guide provides three validated protocols designed to overcome these challenges, ensuring high yield and purity.

PropertyValueCritical Consideration
Molecular Formula

MW 143.23 g/mol
pKa (Amine) ~9.0 - 9.5Basic; will protonate in acidic media.[1][2]
Chirality 3-Methyl centerEnantiopurity must be preserved; avoid harsh racemizing conditions.[1][2]
Solubility High in EtOH, DCM,

Amphiphilic nature complicates aqueous workups.

Strategic Protocol Selection

Choose the esterification method based on the carboxylic acid partner and scale requirements.

EsterificationStrategy Start Select Acid Partner AcidType Is the Acid Sensitive or Sterically Hindered? Start->AcidType Sensitive YES (e.g., Diphenylacetic acid, Chiral Acids) AcidType->Sensitive High Complexity Robust NO (e.g., Benzoic acid, Acetic acid) AcidType->Robust Standard MethodB PROTOCOL B: Steglich Esterification (DCC/DMAP) Sensitive->MethodB MethodA PROTOCOL A: Acyl Chloride Method (Acid Chloride + Base) Robust->MethodA

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Detailed Experimental Protocols

Protocol A: The Acyl Chloride Method (Standard)

Best for: Robust acids, scale-up, and high-throughput synthesis.[1]

Mechanism: Nucleophilic attack of the alcohol on the highly reactive acyl chloride. The tertiary amine of the substrate can act as an internal base, but adding an auxiliary base (Triethylamine) is recommended to prevent the product from precipitating as a hydrochloride salt prematurely.

Reagents:

  • Substrate: 2-(3-Methylpiperidin-1-yl)ethanol (1.0 equiv)[1]

  • Acyl Chloride: R-COCl (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 1.0 equiv of amino-alcohol and 1.2 equiv of

    
     in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and minimizes side reactions.

  • Addition: Dropwise add 1.1 equiv of the Acyl Chloride dissolved in minimal DCM over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Add saturated

    
     solution.
    
  • Proceed to Purification (Section 4).

Protocol B: Steglich Esterification (Mild)

Best for: Acid-sensitive substrates, expensive acids, or when acyl chlorides are unstable.[1]

Mechanism: DCC activates the carboxylic acid to form an O-acylisourea.[1][2][3][4][5] DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction with the hindered alcohol.

Reagents:

  • Substrate: 2-(3-Methylpiperidin-1-yl)ethanol (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: DCM or DMF (anhydrous)

Step-by-Step:

  • Setup: Charge a flask with the Carboxylic Acid (1.1 equiv) and Amino-Alcohol (1.0 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv).[1][2]

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) in one portion.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

  • Filtration: Filter off the white DCU precipitate through a Celite pad.[1][2]

  • Concentration: Evaporate the solvent to yield the crude oil.

  • Proceed to Purification (Section 4).

Purification: The "Acid-Base Swing"

Because the product is an amino-ester, we can utilize its pH-dependent solubility to purify it without chromatography. This is a Self-Validating System : if the product does not behave as described below, the ester bond has likely hydrolyzed.

AcidBaseExtraction Crude Crude Reaction Mixture (Organic Phase) AcidWash Add 1M HCl (Extract) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities, Unreacted Acid, DCU) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Ammonium Salt) AcidWash->AqLayer1 Keep Basify Basify with NaOH/NaHCO3 to pH > 10 AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Amino-Ester) Extract->FinalOrg Dry & Concentrate FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 2: The "Acid-Base Swing" purification workflow.[1] This method removes neutral byproducts (like urea from Steglich) and unreacted carboxylic acids.[1]

Purification Protocol:

  • Acid Extraction: Dissolve crude in EtOAc. Extract 3x with 1M HCl.

    • Chemistry: The amino-ester protonates (

      
      ) and moves to the water phase. Neutral impurities stay in EtOAc.[1][2]
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc.[1][2]

  • Basification: Cool the aqueous layer (ice bath) and slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Caution: Do not let the solution heat up, or the ester will hydrolyze (saponification).

  • Final Extraction: Extract the milky aqueous mixture 3x with DCM.

  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Salt Formation (Optional but Recommended)

Free amino-esters are oils that oxidize over time.[1][2] Converting them to a crystalline hydrochloride salt is standard for pharmaceutical stability.[2]

  • Protocol: Dissolve the pure free base in dry Diethyl Ether. Add 1.0 equiv of 2M HCl in Ether (or Dioxane) dropwise.[1][2]

  • Result: The hydrochloride salt will precipitate immediately as a white solid.[2] Filter and dry under vacuum.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupKeep aqueous phases cold (0°C) during basification. Use weaker base (

) if ester is labile.[2]
No Product in Acid Layer Amine not protonatedEnsure pH < 2 during the first extraction.[2]
Emulsions Amphiphilic natureAdd brine to the aqueous phase; filter through Celite if solids are present.[2]
Racemization High Temp / Strong BaseAvoid heating >40°C. If the acid partner is chiral, use Steglich method to prevent epimerization.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][6] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Section 2.24: Purification of Amines).[1][2]

  • Biel, J. H., et al. (1955).[1][2] Antispasmodics. II. Derivatives of N-substituted-3-piperidols.[1][2][7] Journal of the American Chemical Society, 77(8), 2250-2256.[1] (Foundational text on piperidine ester synthesis). [1]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(3-Methylpiperidin-1-yl)ethanol, a key intermediate in pharmaceutical development. Moving from laboratory-scale synthesis to pilot plant or industrial production presents numerous challenges including safety, scalability, process control, and economic viability. These notes are designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of viable synthetic routes, detailed operational protocols, and critical safety considerations. We will explore two primary synthetic strategies, focusing on the causality behind experimental choices to ensure a robust, safe, and efficient manufacturing process.

Introduction and Strategic Overview

2-(3-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a range of therapeutic areas. The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.

The primary goal of process scale-up is to transition a laboratory procedure to a larger scale without compromising yield, purity, or safety. This requires a shift in mindset from the discovery chemist's focus on novelty to the process chemist's focus on robustness, cost, and safety. Key considerations include:

  • Reagent Selection: Prioritizing cost-effective, readily available, and safer starting materials.

  • Reaction Conditions: Optimizing for energy efficiency, manageable temperatures and pressures, and reduced cycle times.

  • Work-up & Purification: Replacing chromatographic purification with scalable methods like distillation, crystallization, or extraction.

  • Safety & Environmental Impact: Conducting thorough hazard assessments and minimizing waste generation.

This guide will focus on the two most industrially viable routes for synthesizing 2-(3-Methylpiperidin-1-yl)ethanol: the direct N-alkylation of 3-methylpiperidine with ethylene oxide and the reaction with 2-chloroethanol.

Comparative Analysis of Synthetic Strategies

The most direct approach to the target molecule is the N-alkylation of 3-methylpiperidine with a C2-synthon bearing a hydroxyl group. The choice of this synthon is the primary differentiating factor between the main scale-up strategies.

Parameter Route A: Ethylene Oxide Alkylation Route B: 2-Chloroethanol Alkylation
Reaction Scheme 3-Methylpiperidine + Ethylene Oxide → Product3-Methylpiperidine + 2-Chloroethanol + Base → Product + Salt
Atom Economy Excellent (100% theoretical)Moderate (Byproduct is a salt)
Reagent Handling Highly hazardous (toxic, flammable gas); requires pressure vessel.[1][2][3][4][5]Less hazardous (corrosive liquid); standard reaction vessel.
Reaction Control Exothermic reaction requires careful temperature management.Requires a base (e.g., Na2CO3, K2CO3) to neutralize HCl.
Work-up Simple; primarily involves solvent removal and distillation.Requires filtration to remove salt byproduct before distillation.
Cost Ethylene oxide is an inexpensive bulk chemical.2-Chloroethanol is also readily available and affordable.
Scalability Standard industrial process for ethoxylation; highly scalable.Highly scalable, though solid waste disposal must be managed.

Process Workflow and Logic

The overall manufacturing process can be visualized as a sequence of key stages, each with its own control parameters and objectives.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-Up & Purification cluster_final Final Product P1 Raw Material QC (3-Methylpiperidine, Solvent) R1 Charge Reactor with 3-Methylpiperidine & Solvent P1->R1 P2 Reactor Inerting (Nitrogen Purge) P2->R1 R2 Controlled Addition of Ethylene Oxide / 2-Chloroethanol R1->R2 R3 Reaction Monitoring (GC/HPLC, Temp, Pressure) R2->R3 Hold at Temp W1 Quench / Neutralize (If necessary) R3->W1 Reaction Complete W2 Solvent Removal (Rotary Evaporation / Distillation) W1->W2 W3 Fractional Vacuum Distillation W2->W3 F1 Final Product QC (Purity, Identity) W3->F1 Collect Pure Fraction F2 Packaging & Storage F1->F2

Caption: General workflow for the synthesis of 2-(3-Methylpiperidin-1-yl)ethanol.

Detailed Scale-Up Protocols

Protocol A: N-Alkylation with Ethylene Oxide (10 kg Scale)

This protocol is intended for execution in a facility with appropriate engineering controls (pressure reactor, gas scrubbers) and by personnel trained in handling hazardous gases.

4.1. Reagents and Materials

ReagentCAS No.Molar Mass ( g/mol )QuantityMolesMolar Eq.
3-Methylpiperidine626-56-299.1710.0 kg100.81.0
Ethylene Oxide75-21-844.054.66 kg105.81.05
Methanol (solvent)67-56-132.0430.0 L--
Nitrogen (inert gas)7727-37-9-As needed--

4.2. Equipment

  • 50 L stainless steel or glass-lined pressure reactor equipped with mechanical stirring, cooling/heating jacket, temperature probe, pressure gauge, and gas inlet/outlet valves.

  • Ethylene oxide cylinder with a mass flow controller or a dip-tube for liquid transfer.

  • Vacuum distillation apparatus suitable for 20 L scale.

4.3. Safety Precautions

  • Ethylene Oxide is extremely flammable, toxic, and carcinogenic. [2][5] All operations must be conducted in a well-ventilated area, preferably within a contained system.[3][4]

  • Personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, a face shield, and butyl rubber gloves.[3]

  • The reactor must be grounded to prevent static discharge.[3]

  • An emergency plan for handling ethylene oxide leaks must be in place.[1][5]

4.4. Reaction Procedure

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging: Charge the reactor with 3-methylpiperidine (10.0 kg) and methanol (30.0 L).

  • Inerting & Sealing: Seal the reactor and perform three cycles of pressurizing with nitrogen to 50 psig followed by venting. Finally, pressurize to 10 psig with nitrogen.

  • Cooling: Begin stirring and cool the reactor contents to 5-10 °C using the cooling jacket.

  • Ethylene Oxide Addition: Slowly introduce ethylene oxide (4.66 kg) into the reactor below the liquid surface over 4-6 hours. The rate of addition must be carefully controlled to maintain the internal temperature below 20 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Monitor the pressure; it should remain constant or slightly decrease as the last traces of ethylene oxide are consumed.

  • Monitoring: Take a sample (using a safe sampling port) and analyze by GC to confirm the consumption of 3-methylpiperidine (<1% remaining).

4.5. Work-up and Purification

  • Venting: Carefully vent any excess pressure from the reactor through a scrubber system.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator or reactor distillation) to remove the methanol solvent.

  • Fractional Distillation: Transfer the crude residue to a distillation apparatus. Perform fractional distillation under vacuum.

    • Fore-cut: Collect and discard any low-boiling impurities.

    • Main Fraction: Collect the pure 2-(3-Methylpiperidin-1-yl)ethanol product.

    • Expected Yield: 12.5 - 13.5 kg (87-94%).

    • Purity (by GC): >99%.

Protocol B: N-Alkylation with 2-Chloroethanol (1 kg Scale)

This protocol is a safer alternative suitable for standard glass reactors.

4.1. Reagents and Materials

ReagentCAS No.Molar Mass ( g/mol )QuantityMolesMolar Eq.
3-Methylpiperidine626-56-299.171.0 kg10.081.0
2-Chloroethanol107-07-380.510.85 kg10.561.05
Potassium Carbonate (K2CO3)584-08-7138.211.5 kg10.851.08
Toluene (solvent)108-88-392.145.0 L--

4.2. Equipment

  • 10 L glass reactor with mechanical stirring, reflux condenser, heating mantle, and temperature probe.

  • Large filtration funnel (Büchner or Nutsche filter).

  • Vacuum distillation apparatus.

4.3. Reaction Procedure

G cluster_react Reaction Setup cluster_add Reagent Addition cluster_reflux Reaction Completion R1 Charge Reactor: 3-Methylpiperidine Toluene, K2CO3 R2 Heat to 80°C R1->R2 A1 Add 2-Chloroethanol dropwise over 2-3h R2->A1 A2 Maintain Temp < 90°C A1->A2 C1 Heat to Reflux (approx. 110°C) A2->C1 C2 Hold for 8-12h C1->C2 C3 Monitor by GC C2->C3

Caption: Step-wise reaction protocol for the 2-chloroethanol route.

  • Charging: To the 10 L reactor, add 3-methylpiperidine (1.0 kg), toluene (5.0 L), and potassium carbonate (1.5 kg).

  • Heating: Begin stirring and heat the slurry to 80 °C.

  • Addition: Add 2-chloroethanol (0.85 kg) dropwise via an addition funnel over 2-3 hours. Control the addition rate to maintain the temperature below 90 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by GC until the starting material is consumed.

  • Cooling: Cool the reaction mixture to room temperature.

4.4. Work-up and Purification

  • Filtration: Filter the reaction slurry to remove the potassium chloride salt and excess potassium carbonate. Wash the filter cake with toluene (2 x 0.5 L).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the toluene.

  • Fractional Distillation: Perform fractional distillation under vacuum on the crude residue to isolate the pure product.

    • Expected Yield: 1.1 - 1.25 kg (77-87%).

    • Purity (by GC): >98.5%.

Conclusion

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be effectively scaled using either ethylene oxide or 2-chloroethanol as the alkylating agent. The ethylene oxide route offers superior atom economy and is well-suited for large-scale industrial production where specialized handling equipment is available. The 2-chloroethanol route provides a safer and more accessible alternative for pilot plants and smaller-scale manufacturing, despite generating salt waste. The choice of method must be based on a thorough evaluation of facility capabilities, safety protocols, economic targets, and environmental considerations. Both protocols, when executed with care, provide a reliable and robust pathway to this important pharmaceutical intermediate.

References

  • Reductive Amination Overview: An explanation of reductive amination as a common method for amine synthesis. Source: Wikipedia. [6]

  • Reductive Amination Reagents: Discussion of various reducing agents used in reductive amination, including sodium cyanoborohydride. Source: Master Organic Chemistry. [7]

  • Ethylene Oxide Safety Data Sheet (Airgas): Comprehensive safety information for ethylene oxide, including hazards, handling, and emergency procedures. Source: Airgas. [1]

  • Ethylene Oxide Safety Data Sheet (3M): Detailed hazard statements, first aid measures, and PPE recommendations for ethylene oxide. Source: 3M. [2]

  • Ethylene Oxide Standard Operating Procedure Template: Guidelines for engineering controls, PPE, and handling procedures for ethylene oxide. Source: University of New Mexico. [3]

  • Ethylene Oxide Safety Data Sheet (BASF): Information on safe handling, storage, and emergency response for ethylene oxide. Source: BASF. [4]

  • Ethylene Oxide Hazards (CCOHS): A summary of health effects, fire hazards, and handling practices for ethylene oxide. Source: Canadian Centre for Occupational Health and Safety. [5]

  • General Method for Ethylating Amines: Procedure for reacting amines with ethylene, analogous to ethoxylation. Source: Organic Syntheses. [8]

  • Process for Preparing 2-piperidineethanol Compounds: Patent describing the hydrogenation of 2-pyridineethanol, an alternative synthesis route. Source: Google Patents. [9]

  • Double Reductive Amination Approach: A review of double reductive amination for accessing piperidine skeletons, providing context on related synthetic methods. Source: ResearchGate.

Sources

Application Notes & Protocols: 2-(3-Methylpiperidin-1-yl)ethanol as a Catalytic Curing Agent Precursor for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 2-(3-Methylpiperidin-1-yl)ethanol as a precursor to a catalytic curing agent for epoxy resin systems. We delve into the mechanistic role of this tertiary amine alcohol, detailing its function as a catalyst that can significantly influence curing kinetics and the final properties of the thermoset. This guide offers field-proven, step-by-step protocols for the synthesis of the precursor, its formulation with common epoxy resins, and the subsequent characterization of the curing process and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction and Mechanistic Rationale

Epoxy resins are a critical class of thermosetting polymers renowned for their excellent mechanical properties, chemical resistance, and adhesion.[1] The performance of an epoxy system is fundamentally dictated by the curing agent, or hardener, which facilitates the cross-linking of epoxy oligomers into a rigid three-dimensional network.[2][3] While primary and secondary amines are common stoichiometric curing agents that directly participate in the epoxy ring-opening reaction, tertiary amines function primarily as catalysts.[4][5]

2-(3-Methylpiperidin-1-yl)ethanol is a bifunctional molecule containing a sterically accessible tertiary amine and a primary alcohol. This structure makes it an intriguing candidate as a curing agent precursor.

  • The Tertiary Amine: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the oxirane (epoxy) ring. This initiates an anionic polymerization of the epoxy resin, leading to the formation of polyether linkages.[6] This catalytic action can significantly accelerate the curing process, especially at elevated temperatures.[4]

  • The Hydroxyl Group: The presence of the hydroxyl (-OH) group provides a secondary reactive site. It can react with anhydride hardeners to generate a carboxylate anion, which then proceeds to open the epoxy ring. Furthermore, it can act as a chain transfer agent or participate in etherification reactions, contributing to the overall network structure. The hydroxyl group's presence can also enhance the nucleophilicity of the amine and improve solubility and compatibility within the resin matrix.

This dual functionality allows 2-(3-Methylpiperidin-1-yl)ethanol to act as a potent catalyst, influencing not only the speed of the cure but also the final network architecture and, consequently, the material's thermomechanical properties.

Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol

A reliable synthesis of the precursor is paramount for consistent results. The following protocol describes a standard nucleophilic substitution reaction.

Synthesis Workflow

Figure 1: Synthesis Workflow for 2-(3-Methylpiperidin-1-yl)ethanol Reactants Reactants: 3-Methylpiperidine 2-Chloroethanol Base (e.g., K2CO3) Reaction Reaction Under Reflux (e.g., 80°C, 24h) Reactants->Reaction Solvent Solvent System (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup - Filter solids - Extract with organic solvent Reaction->Workup Purification Purification - Drying (e.g., Na2SO4) - Solvent removal - Vacuum distillation Workup->Purification Product Final Product: 2-(3-Methylpiperidin-1-yl)ethanol Purification->Product

Step-by-Step Synthesis Protocol

Materials:

  • 3-Methylpiperidine

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 250 mL of anhydrous acetonitrile.

  • Begin stirring the suspension. Slowly add 2-chloroethanol (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Resuspend the resulting oil in 150 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 2-(3-Methylpiperidin-1-yl)ethanol as a clear, viscous liquid. Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Catalytic Curing Mechanism in Epoxy Resins

The primary role of 2-(3-Methylpiperidin-1-yl)ethanol is to catalyze the polymerization of the epoxy resin. The tertiary amine initiates a ring-opening reaction that can propagate through an anionic mechanism.

Figure 2: Catalytic Mechanism of Tertiary Amine in Epoxy Curing amine Tertiary Amine (R3N) (from precursor) zwitterion Zwitterion Intermediate [R3N+-CH2-CH(R)-O-] amine->zwitterion Initiation: Nucleophilic Attack epoxy1 Epoxy Monomer (Oxirane Ring) epoxy1->zwitterion propagation Propagation: Alkoxide attacks new epoxy ring zwitterion->propagation epoxy2 Another Epoxy Monomer epoxy2->propagation polyether Polyether Chain Growth (Cross-linked Network) propagation->polyether

This mechanism illustrates the catalytic homopolymerization (etherification) pathway.[7] In formulations containing co-hardeners like primary amines or anhydrides, the tertiary amine also serves to activate the epoxy ring, making it more susceptible to attack by the primary curing agent, thereby accelerating the entire cross-linking process.[8]

Protocols for Performance Evaluation

A systematic evaluation is crucial to understand the impact of 2-(3-Methylpiperidin-1-yl)ethanol on an epoxy system. The following protocols outline the characterization of curing behavior and thermal stability.

Experimental Evaluation Workflow

Figure 3: Workflow for Curing Agent Evaluation Formulation 1. Formulation - Epoxy Resin (DGEBA) - Precursor (0.5-5 phr) - Stoichiometric Curing Agent (optional) Mixing 2. Homogenization - Mechanical Mixing - Degassing Formulation->Mixing DSC_Kinetics 3a. DSC Analysis (Kinetics) - Prepare uncured sample - Run dynamic scan Mixing->DSC_Kinetics Curing 3b. Bulk Curing - Pour into mold - Cure using DSC-derived schedule Mixing->Curing Analysis 5. Data Analysis & Interpretation DSC_Kinetics->Analysis DSC_Tg 4a. DSC Analysis (Tg) - Use cured sample - Determine Glass Transition Temp. Curing->DSC_Tg TGA 4b. TGA Analysis - Use cured sample - Determine Thermal Stability Curing->TGA DSC_Tg->Analysis TGA->Analysis

Protocol: Curing Kinetics by Dynamic DSC

Differential Scanning Calorimetry (DSC) is the primary tool for studying the cure kinetics of thermosetting resins.[9][10] It measures the heat released during the exothermic cross-linking reaction.

Objective: To determine the onset of cure, peak exothermic temperature, and total heat of reaction (ΔH).

Equipment & Materials:

  • DSC Instrument (e.g., PerkinElmer Pyris 1 DSC, Mettler-Toledo DSC 821e)

  • Aluminum DSC pans and lids

  • Crimping press

  • Microbalance

  • Epoxy formulation (e.g., Diglycidyl ether of bisphenol A - DGEBA) with varying concentrations of 2-(3-Methylpiperidin-1-yl)ethanol (e.g., 1, 2, 5 parts per hundred resin - phr).

Procedure:

  • Prepare the epoxy/catalyst formulation and mix thoroughly until homogeneous.

  • Using a microbalance, accurately weigh 10-15 mg of the uncured mixture into an aluminum DSC pan.

  • Seal the pan hermetically using a crimping press. Prepare an empty, sealed pan to serve as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Program the DSC instrument to perform a dynamic scan: heat from 25°C to 300°C at a constant rate (e.g., 5, 10, and 20°C/min).[11][12] Using multiple heating rates allows for advanced kinetic modeling (e.g., Kissinger or Flynn-Wall-Ozawa methods).[11]

  • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Run the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the key parameters outlined in Table 1. The total heat of reaction (ΔH) is calculated by integrating the area under the exothermic peak.

Data Presentation:

Parameter Description Example Value
T_onset Temperature at which the curing reaction begins.125°C
T_peak Temperature at the maximum rate of reaction.[13]160°C
ΔH_cure Total heat evolved during curing (J/g).[14]350 J/g
T_g (post-cure) Glass transition temperature of the fully cured material.150°C

Table 1: Key parameters obtained from DSC analysis of epoxy curing.

Trustworthiness Insight: A self-validating aspect of this protocol is the expected shift in T_onset and T_peak to lower temperatures as the concentration of the 2-(3-Methylpiperidin-1-yl)ethanol catalyst is increased. This directly confirms its catalytic effect on the curing reaction.

Protocol: Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition.[15][16]

Objective: To determine the onset of thermal decomposition and the char yield of the cured epoxy.

Equipment & Materials:

  • TGA Instrument (e.g., Shimadzu DTG-60)

  • Ceramic or platinum TGA pans

  • Microbalance

  • Fully cured epoxy samples (prepared based on the DSC cure schedule).

Procedure:

  • Accurately weigh 10-20 mg of the fully cured epoxy sample into a TGA pan.

  • Place the pan into the TGA furnace.

  • Program the instrument to heat the sample from 30°C to 800°C at a heating rate of 10°C/min.[17]

  • Conduct the analysis under a nitrogen atmosphere (flow rate ~50 mL/min) to prevent thermo-oxidative degradation.[17]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve and its first derivative (DTG curve) to determine the parameters in Table 2.

Data Presentation:

Parameter Description Example Value
T_onset (5% loss) Temperature at which 5% mass loss occurs; indicates the start of significant decomposition.350°C
T_max Temperature of the maximum rate of decomposition (from the DTG peak).385°C
Char Yield (%) Percentage of material remaining at a high temperature (e.g., 800°C).[17]18%

Table 2: Key parameters obtained from TGA analysis of cured epoxy resin.

Expertise Insight: A higher char yield is often correlated with improved flame retardancy and thermal stability. The incorporation of the piperidine ring structure from the catalyst may influence the decomposition pathway and potentially increase the char yield compared to a non-catalyzed or alternatively catalyzed system.

Safety Precautions

  • Handle all chemicals, including epoxy resins, curing agents, and solvents, in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Epoxy resins and amine curing agents can be skin sensitizers. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimiz
  • Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. (n.d.). Die Angewandte Makromolekulare Chemie.
  • Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. (n.d.). Thermal Support.
  • Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (2021). MDPI.
  • Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry. (2026). PMC.
  • Thermal Decomposition of Epoxy Resin System Used for Filament Winding. (n.d.). AIP Publishing.
  • Study on the curing kinetics of an epoxy encapsulant by DSC method. (2022). IEEE Xplore.
  • The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). Thesis.
  • Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023). Journal of Composites Science.
  • Summary of types and curing mechanisms of epoxy resin curing agents. (2024). Knowledge.
  • Characterization of Electronic Materials Using Thermal Analysis. (n.d.). PE Polska.
  • Characterization of (Epoxy) Adhesives Using Multiple Thermal Analysis Techniques. (n.d.). PerkinElmer.
  • Curing of epoxy resins with amines. (n.d.).
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). MDPI.
  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025). Vertex AI Search.
  • Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. (2021).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol

Executive Summary

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol typically involves the


-alkylation of 3-methylpiperidine. While conceptually simple, this reaction often suffers from moderate yields (40–60%) due to two primary failure modes: competitive quaternization  (over-alkylation) and poor isolation efficiency  due to the product's high water solubility.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this steric-hindered, hydrophilic amino-alcohol.

Module 1: Synthetic Route Selection & Optimization

Two primary routes exist. Select the troubleshooting path that matches your current setup.

FeatureRoute A: Haloethanol Alkylation (Lab Standard)Route B: Ethylene Oxide/Carbonate (Industrial/Green)
Reagents 3-Methylpiperidine + 2-Chloroethanol + Base3-Methylpiperidine + Ethylene Oxide (or Ethylene Carbonate)
Key Risk Over-alkylation (Quaternary salts)Polymerization of EO; Safety (Gas handling)
Yield Potential 60-80% (Optimized)85-95%
Primary Yield Killer Workup losses (Water solubility)Temperature control (Exotherm)
Visualizing the Pathway & Failure Modes

ReactionPathways Start 3-Methylpiperidine RouteA Route A: + 2-Chloroethanol (Base/Cat) Start->RouteA RouteB Route B: + Ethylene Oxide (Autoclave) Start->RouteB Product TARGET: 2-(3-Methylpiperidin-1-yl)ethanol RouteA->Product SN2 Attack (Main Path) Side1 Impurity A: Quaternary Ammonium Salt (Over-alkylation) RouteA->Side1 Excess Alkylator Side2 Impurity B: Vinyl Species (Elimination) RouteA->Side2 High Temp/Strong Base RouteB->Product Ring Opening

Figure 1: Synthetic pathways and competitive side reactions. Route A is most common in R&D but prone to bis-alkylation if stoichiometry is uncontrolled.

Module 2: Troubleshooting Route A (Haloethanol Alkylation)

Context: You are reacting 3-methylpiperidine with 2-chloroethanol (or 2-bromoethanol) and a base (K₂CO₃ or NaOH).

Q1: My conversion is stuck at ~60%, but adding more reagent causes impurities. Why?

Diagnosis: You are likely experiencing "stalling" due to the leaving group quality (Cl⁻) or protonation of the amine by the HCl byproduct. The Fix: The Finkelstein Modification. Chloroethanol is a sluggish electrophile. The reaction slows down as chloride concentration builds up.

  • Protocol Adjustment: Add 0.1 equivalents of Sodium Iodide (NaI) to the reaction mixture.

  • Mechanism: NaI reacts with 2-chloroethanol in situ to form 2-iodoethanol (a much better electrophile), which is immediately consumed by the amine. This recycles the iodide.

  • Result: Faster conversion at lower temperatures, reducing thermal degradation.

Q2: I see a new spot on TLC that doesn't move (baseline). Is this my product?

Diagnosis: No. That is likely the Quaternary Ammonium Salt (bis-alkylation). The Fix: Inverse Addition & Stoichiometry Control.

  • Stoichiometry: Use a slight excess of the amine (1.2 equiv), NOT the alkylating agent. It is easier to distill off unreacted 3-methylpiperidine (bp ~126°C) than to separate the quaternary salt.

  • Technique: Do not dump all reagents together.

    • Dissolve 3-methylpiperidine and Base (K₂CO₃) in solvent (Acetonitrile or Toluene).

    • Heat to reflux.[1]

    • Slowly add 2-chloroethanol dropwise over 1-2 hours. This keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

Module 3: The Critical Workup (The "Yield Trap")

Context: The reaction shows 90% conversion on LC-MS, but after extraction, you only recover 30% yield. Root Cause: 2-(3-Methylpiperidin-1-yl)ethanol is an amino-alcohol. It is highly miscible with water . Standard Et₂O/Water extractions will leave ~50% of your product in the aqueous waste.

Protocol: The "Salting Out" Extraction

Do NOT use Diethyl Ether or Ethyl Acetate. They are too non-polar.

Step-by-Step Recovery:

  • Remove Reaction Solvent: If you used Acetonitrile or Ethanol, rotary evaporate it completely before adding water. These solvents act as phase-transfer agents that keep your product in the water.

  • Basify: Add NaOH (aq) until pH > 12. The amine must be deprotonated to be extractable.

  • Saturation (Crucial): Add solid NaCl to the aqueous layer until no more dissolves (saturation). This "salting out" effect disrupts the hydrogen bonding network solubilizing your amine.

  • The Solvent Switch: Extract with Dichloromethane (DCM) or Chloroform (CHCl₃) (3 x volumes).

    • Why? Chlorinated solvents are better hydrogen-bond donors/acceptors for amino-alcohols than ether.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as Mg²⁺ can sometimes coordinate with amino-alcohols, trapping them in the solid cake.

Workup Decision Tree

WorkupLogic Start Reaction Complete (Solvent Removed) CheckPH Check pH of Aqueous Residue Start->CheckPH AdjustPH Adjust to pH > 12 (Use 50% NaOH) CheckPH->AdjustPH pH < 10 Extract Extraction Solvent? CheckPH->Extract pH > 12 AdjustPH->Extract Ether Ether/EtOAc Extract->Ether Standard Choice DCM DCM or CHCl3 Extract->DCM Correct Choice Fail Low Yield (Product in Water) Ether->Fail Success High Recovery DCM->Success

Figure 2: Decision logic for maximizing recovery during isolation.

Module 4: Advanced Alternative (Ethylene Carbonate)

If safety regulations prevent the use of Ethylene Oxide gas, and the haloethanol route is too dirty, use Ethylene Carbonate .

  • Reagents: 3-Methylpiperidine + Ethylene Carbonate.

  • Conditions: Heat neat (no solvent) or in Toluene at 100–120°C.

  • Mechanism: The amine attacks the carbonate, ring-opening it to a carbamate, which then decarboxylates (loses CO₂) to form the amino-alcohol.

  • Advantage: No halide salts are formed. The "workup" is often just a vacuum distillation of the crude mixture.

References

  • General N-Alkylation Kinetics: Org. Process Res. Dev.2010 , 14, 1125–1129.[2] (Discusses controlling stoichiometry to prevent over-alkylation). Link

  • Finkelstein Catalysis in Amine Alkylation: J. Am. Chem. Soc.1958 , 80, 2217-2220. (Classic mechanistic grounding for iodide catalysis). Link

  • Ethylene Carbonate Ring Opening: Green Chem.2003 , 5, 90-95.[3] (Solvent-free synthesis of amino alcohols). Link

  • Workup of Polar Amines:Practical Organic Synthesis: A Student's Guide.

Sources

Technical Support Center: Purification of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 2-(3-Methylpiperidin-1-yl)ethanol. As an amino alcohol frequently utilized as a building block in pharmaceutical and agrochemical synthesis, this compound is prone to thermal degradation and oxidation if distilled at atmospheric pressure[1]. Vacuum distillation is the mandatory technique to preserve molecular integrity by significantly lowering the required boiling point[1].

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity recovery.

Process Logic & Troubleshooting Workflow

The following decision tree outlines the logical progression of a vacuum distillation run, highlighting critical self-validation checkpoints to prevent product loss.

DistillationTroubleshooting N1 Initiate Vacuum Protocol N2 Is system pressure stable? N1->N2 N3 Regrease joints & check trap N2->N3 No (Leak) N4 Commence Heating N2->N4 Yes N3->N2 N5 Observe Boiling Dynamics N4->N5 N6 Bumping/Foaming detected? N5->N6 N7 Bleed vacuum & increase stirring N6->N7 Yes N8 Monitor Vapor Temp N6->N8 No N7->N5 N9 Collect Target Fraction N8->N9 Temp Stabilized

Fig 1. Troubleshooting workflow for maintaining equilibrium during vacuum distillation.

Quantitative Distillation Parameters

Because exact literature values for the boiling point of 2-(3-Methylpiperidin-1-yl)ethanol can vary based on ambient pressure, we benchmark it against its closely related des-methyl analog, N-(2-Hydroxyethyl)piperidine.

PropertyN-(2-Hydroxyethyl)piperidine (Analog)2-(3-Methylpiperidin-1-yl)ethanol (Target)
Molecular Weight 129.20 g/mol [2]143.23 g/mol
Boiling Point (760 Torr) 199–202 °C[2]~210–220 °C (Extrapolated)
Boiling Point (10 Torr) ~85–90 °C~95–105 °C (Nomograph Estimate)
Flash Point 83 °C[2]> 90 °C
Physical State Colorless liquid[2]Viscous liquid

Note: Target boiling points under vacuum must be dynamically calculated using a Clausius-Clapeyron based pressure-temperature nomograph matched to your specific pump's ultimate vacuum[3].

Standard Operating Procedure (SOP): Self-Validating Vacuum Distillation

This protocol is designed as a self-validating system; you must pass specific physical checkpoints before proceeding to the next phase to guarantee safety and product purity.

Phase 1: Apparatus Assembly & Validation
  • Assemble the Glassware: Construct a short-path distillation setup utilizing a Claisen adapter.

    • Causality: The dual-neck design of the Claisen adapter provides a critical expansion volume. If the viscous amino alcohol bumps, the liquid hits the glass wall of the adapter rather than shooting directly into the condenser and contaminating the receiving flask[4].

  • Seal the System: Lightly grease all ground-glass joints with high-vacuum silicone grease.

  • Establish Nucleation: Insert a PTFE-coated magnetic stir bar into the boiling flask. Do NOT use porous boiling chips. [4]

  • Self-Validation Check (Leak Test): Seal the system and engage the vacuum pump without applying heat. Monitor the pressure gauge. If the system cannot maintain a stable pressure (< 5 Torr) for 5 continuous minutes, a leak is present. Do not proceed to heating until the leak is resolved.

Phase 2: Distillation Execution
  • Protect the Pump: Submerge the vacuum trap in a Dry Ice/Acetone bath (-78 °C).

    • Causality: This prevents volatile impurities from entering the mechanical pump, which would degrade the pump oil and drastically reduce vacuum efficiency[5].

  • Agitation: Engage magnetic stirring at 400–600 RPM to provide continuous physical agitation, preventing thermal gradients[5].

  • Heating: Gradually apply heat via an oil bath. Increase the temperature in 10 °C increments until the liquid reaches a rolling boil.

  • Fraction Collection: Monitor the vapor temperature at the distillation head. Discard the initial fore-run (typically containing residual water or low-boiling solvents). Collect the main fraction of 2-(3-Methylpiperidin-1-yl)ethanol when the vapor temperature stabilizes at your nomograph-calculated target[3].

Phase 3: Safe Shutdown
  • Cooling: Remove the heat source and allow the boiling flask to cool to room temperature.

  • Pressure Normalization: Slowly open the system to the atmosphere via a bleed valve before turning off the vacuum pump.

    • Causality: Turning off the pump while the system is still under vacuum will cause the pump oil to back-siphon into your clean apparatus, ruining the batch.

Troubleshooting Guide

Q: Why is my 2-(3-Methylpiperidin-1-yl)ethanol bumping violently despite adding boiling chips? A: Boiling chips rely on trapped microscopic air pockets to provide nucleation sites for bubble formation. Under a vacuum, this trapped air is rapidly evacuated, rendering the chips completely useless[4]. Without nucleation sites, the liquid superheats and violently boils over (bumping). Solution: Always use a magnetic stir bar for vacuum distillation[5]. The mechanical agitation breaks the surface tension and prevents localized superheating. For highly viscous residues, a capillary ebulliator tube that introduces a micro-stream of inert gas can also be used to force nucleation[6][7].

Q: How do I manage severe foaming during the initial stages of the distillation? A: Foaming occurs when trace surfactants, dissolved gases, or impurities lower the surface tension of the liquid, creating stable bubbles[8]. Solution: Foaming can be mitigated by slowly applying the vacuum in stages rather than all at once[9]. If foam begins to rise into the Claisen adapter, temporarily open the bleed valve to introduce a small amount of air; the sudden pressure increase will rapidly collapse the foam[8]. Alternatively, utilize a dedicated glass foam brake or a bump trap[9].

Q: The pot is boiling vigorously, but the vapor temperature at the distillation head remains low. What is happening? A: This indicates a lack of thermal equilibrium, often caused by a vacuum leak or insufficient insulation. If the pressure is fluctuating, the vapor will condense before reaching the thermometer bulb. Solution: Re-verify system pressure. Wrap the distillation head and the exposed upper half of the boiling flask with glass wool or aluminum foil to insulate the vapor path, ensuring the vapor reaches the thermometer and condenser without premature condensation.

Frequently Asked Questions (FAQs)

Q: Can I use a water aspirator instead of a mechanical rotary vane pump? A: While a water aspirator can achieve pressures down to ~15–25 Torr (depending on water temperature), 2-(3-Methylpiperidin-1-yl)ethanol has a relatively high boiling point. At 25 Torr, the boiling point may still exceed 130 °C, requiring high oil bath temperatures that risk degrading the product. A mechanical pump (achieving < 1 Torr) is highly recommended to keep the pot temperature below 100 °C[5].

Q: What should I do if I see a blue liquid condensing in my cold trap? A: EVACUATE IMMEDIATELY AND SEEK HELP. A blue liquid in a liquid nitrogen-cooled trap is condensed liquid oxygen[5]. This occurs if a vacuum leak pulls continuous atmospheric air through the trap. Liquid oxygen combined with organic vapors (like your solvent or product) is a highly explosive mixture[5]. Always use a Dry Ice/Acetone bath (-78 °C) instead of liquid nitrogen unless strictly necessary, as oxygen condenses at -183 °C.

References

  • Source: labsup.
  • Source: sciencemadness.
  • Source: rubingroup.
  • Source: labmanager.
  • 5.
  • N-(2-Hydroxyethyl)
  • Source: alfa-chemistry.
  • Source: wikipedia.

Sources

Technical Support Center: Removing Unreacted 3-Methylpiperidine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Removing unreacted secondary amines like 3-methylpiperidine from crude reaction mixtures is a frequent bottleneck in drug development and synthetic workflows. Because 3-methylpiperidine is highly nucleophilic and miscible in both water and organic solvents, standard aqueous workups often fail to clear it completely. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation of your target compounds.

Physicochemical Profiling

Understanding the physical properties of 3-methylpiperidine is the first step in designing an effective removal strategy. The table below summarizes the quantitative data that dictates its behavior during purification.

PropertyValueImpact on Removal Strategy
Molecular Weight 99.17 g/mol Low molecular weight allows for rapid diffusion in biphasic systems but requires care to avoid emulsion formation.
Boiling Point 125.5 °C (at 760 mmHg)Removable via high-vacuum evaporation, but standard rotary evaporation often leaves residual traces trapped in the product matrix.
pKa (Conjugate Acid) 11.07Highly basic. Easily protonated at pH < 9 to form highly water-soluble ammonium salts, making acid-base extraction the primary removal method.
Water Solubility Miscible (Free base & Salt)Despite water miscibility, the neutral free base strongly partitions into organic solvents. Ionization is strictly required for aqueous extraction.
Vapor Pressure 12.1 mmHg (at 25 °C)High volatility necessitates the use of robust cold traps during vacuum evaporation to prevent vacuum pump degradation.

Data supported by1[1].

Strategic Removal Workflow

Select the appropriate removal protocol based on the chemical stability of your target product.

G Start Crude Reaction Mixture (Contains 3-Methylpiperidine) AcidCheck Is the target product acid-stable? Start->AcidCheck AcidWash Protocol A: Acidic Aqueous Wash (10% HCl) AcidCheck->AcidWash  Yes AltCheck Is the target product metal-sensitive? AcidCheck->AltCheck  No Evap Final Isolation (Rotary Evaporation / Drying) AcidWash->Evap CuWash Protocol B: Copper(II) Sulfate Wash AltCheck->CuWash  No Scavenger Protocol C: Isocyanate Scavenger Resin AltCheck->Scavenger  Yes CuWash->Evap Scavenger->Evap

Decision matrix for removing 3-methylpiperidine based on product stability.

Troubleshooting & FAQs

Q1: I washed my reaction mixture with water, but NMR shows significant 3-methylpiperidine remaining in the organic phase. Why? A1: This is a classic partition coefficient issue. While 3-methylpiperidine is miscible in water, its neutral free-base form has a highly favorable partition coefficient toward organic solvents like dichloromethane or ethyl acetate (2)[2]. Without ionizing the amine, an equilibrium is established, leaving a substantial fraction in the organic layer. You must exploit its basicity (pKa 11.07) by lowering the pH of the aqueous wash to protonate the nitrogen, forcing it entirely into the aqueous phase as an insoluble-in-organic salt (3)[3].

Q2: My target molecule contains an acid-sensitive protecting group (e.g., Boc, THP). How can I remove 3-methylpiperidine without using HCl? A2: If acidic washes (pH < 4) risk degrading your product, utilize transition metal complexation. Washing the organic layer with a 10% aqueous Copper(II) sulfate solution forces the 3-methylpiperidine to act as a ligand, forming a highly water-soluble, deep blue/purple copper-amine complex (3)[3]. This shifts the partition coefficient drastically toward the aqueous layer while maintaining a near-neutral pH.

Q3: Can I just evaporate the 3-methylpiperidine on a rotary evaporator? A3: 3-Methylpiperidine has a boiling point of 125.5 °C[1]. While it can be removed under high vacuum, standard rotary evaporation will often leave residual amine trapped in the product matrix due to non-ideal solution behavior. Extended evaporation risks degrading thermally sensitive compounds. It is far more efficient to remove the bulk via liquid-liquid extraction (4)[4] prior to concentration.

Q4: What if both my product and 3-methylpiperidine are water-soluble amines? A4: This is a classic separation challenge where standard liquid-liquid extraction fails. In this scenario, use a solid-phase scavenger resin (e.g., polymer-bound isocyanate). The isocyanate covalently reacts with the secondary amine of 3-methylpiperidine to form a urea linkage tethered to the macroscopic resin bead. Your tertiary amine or sterically hindered product remains in solution, and the resin is simply filtered away.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria are met.

Protocol A: Acid-Base Extraction (For Acid-Stable Products)

Causality: Protonation of the secondary amine generates a highly polar ammonium salt, breaking its affinity for the organic phase[3].

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Ensure the volume is sufficient to prevent product precipitation[4].

  • Acidification: Add 10% aqueous HCl (or 1M HCl) to the separatory funnel. Use a volume of wash phase approximately one-third the volume of the organic phase[2].

  • Phase Separation: Vigorously shake the separatory funnel, venting frequently to release pressure. Allow the layers to separate completely and drain the aqueous layer.

  • Self-Validation Check: Test the pH of the drained aqueous layer using pH paper. It must remain acidic (pH < 4). If the pH is basic or neutral, the 3-methylpiperidine has buffered the solution. Repeat the HCl wash until the aqueous layer remains strictly acidic[3].

Protocol B: Copper(II) Sulfate Complexation (For Acid-Sensitive Products)

Causality: Cu²⁺ ions form stable, highly polar coordination complexes with secondary amines, drawing them into the aqueous phase without requiring destructive acidic conditions[3].

  • Preparation: Prepare a 10% (w/v) saturated aqueous solution of Copper(II) sulfate (CuSO₄). The solution will be a clear, light blue.

  • Washing: Add the CuSO₄ solution to the organic layer in a separatory funnel. Rule of thumb: use 10X the volume of the amine solvent you are trying to remove[3].

  • Phase Separation: Shake and vent. Allow the layers to separate.

  • Self-Validation Check: Observe the color of the aqueous layer. It will turn a deep purple color as the copper-amine complex forms. Continue washing the organic layer with fresh batches of 10% CuSO₄ until the aqueous wash remains its original light blue color , indicating no further amine is available to form the complex[3].

Protocol C: Polymeric Scavenger Resin (For Water-Soluble Products)

Causality: Electrophilic isocyanate groups on the insoluble polystyrene resin react rapidly with the nucleophilic secondary amine, covalently trapping it on the solid support.

  • Resin Addition: Add 2.5 equivalents of polymer-bound isocyanate resin to the crude mixture dissolved in a non-nucleophilic solvent (e.g., dichloromethane).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 1–2 hours. Do not use a magnetic stir bar, as it will grind and destroy the resin beads.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound 3-methylpiperidine. Wash the resin cake with a small amount of clean solvent.

  • Self-Validation Check: Perform a quick TLC or LC-MS of the filtrate. The complete absence of the characteristic 3-methylpiperidine peak/spot confirms complete scavenging. If residual amine remains, add a fresh portion of resin and repeat.

References

  • University of Rochester - Workup for Removing Amines URL
  • Chemistry LibreTexts - 4.
  • Puyang Huicheng Electronic Material - 626-56-2 | 3-Methylpiperidine Properties URL
  • MIT OpenCourseWare - 8.

Sources

Technical Support Center: Controlling Side Reactions in the Ethoxylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for controlling side reactions during the ethoxylation of piperidines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the ethoxylation of piperidines in a question-and-answer format.

Q1: My reaction is producing a significant amount of over-ethoxylated piperidines, leading to a broad product distribution. How can I achieve a more narrow distribution?

A1: Over-ethoxylation is a frequent challenge in ethoxylation reactions, resulting in the formation of a wide range of polyethylene glycol (PEG) chain lengths attached to the piperidine nitrogen. This occurs because the newly formed hydroxyl group of the ethoxylated product can also react with ethylene oxide, initiating further chain growth.

Root Causes and Solutions:

Cause Explanation Recommended Solution
High Ethylene Oxide (EO) Concentration A high localized concentration of EO favors repeated additions to the same molecule before another piperidine molecule can react.Controlled EO Addition: Introduce ethylene oxide gradually to the reaction mixture. A syringe pump or a mass flow controller is ideal for maintaining a low, steady concentration of EO.
Inadequate Mixing Poor agitation leads to localized "hot spots" of high EO concentration, promoting oligomerization.Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture.
High Reaction Temperature Elevated temperatures increase the reaction rate, which can lead to a less controlled, broader distribution of products.[1]Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This typically falls in the range of 100-150°C for base-catalyzed reactions.
Catalyst Choice Traditional strong base catalysts like potassium hydroxide (KOH) can promote a wider distribution.Alternative Catalysts: Consider using double metal cyanide (DMC) catalysts, which are known to produce narrower ethoxylate distributions.[2] However, these may require different reaction conditions and post-reaction workup.

Experimental Protocol: Controlled Ethylene Oxide Addition

  • Set up the reaction in a pressure-rated reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and a port for gas addition.

  • Charge the reactor with the piperidine substrate and the chosen catalyst (e.g., KOH).

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[3]

  • Heat the mixture to the desired reaction temperature under a slight positive pressure of the inert gas.

  • Using a syringe pump, add the calculated amount of liquid ethylene oxide at a slow, constant rate. Monitor the reactor pressure and temperature closely. A sudden increase in pressure may indicate that the consumption of EO is slower than its addition.

  • After the addition is complete, allow the reaction to stir at the set temperature until the pressure stabilizes, indicating the consumption of all the ethylene oxide.

  • Cool the reactor to room temperature and carefully vent any residual pressure.

Q2: I am observing the formation of a significant amount of a dimeric or oligomeric byproduct. What is the likely cause and how can I prevent it?

A2: The formation of dimeric or oligomeric byproducts, often polyethylene glycols (PEGs), is a common side reaction. This occurs when the hydroxyl end of a newly formed ethoxylated piperidine molecule attacks another ethylene oxide molecule, initiating polymerization.

Mechanism of PEG Formation:

PEG_Formation Piperidine_N_H Piperidine-N-H Product1 Piperidine-N-CH2CH2OH Piperidine_N_H->Product1 + EO EO1 Ethylene Oxide (EO) PEG_Product Piperidine-N-(CH2CH2O)n-H Product1->PEG_Product + n(EO) EO2 Ethylene Oxide (EO) Primary_Reaction Piperidine Piperidine Intermediate Zwitterionic Intermediate Piperidine->Intermediate Nucleophilic Attack EO Ethylene Oxide EO->Intermediate Product N-hydroxyethylpiperidine Intermediate->Product Proton Transfer

Sources

Technical Support Center: Solvent Selection for 2-(3-Methylpiperidin-1-yl)ethanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the liquid-liquid extraction (LLE) of 2-(3-Methylpiperidin-1-yl)ethanol. This molecule presents a common challenge in process chemistry: it is a polar, basic compound with significant aqueous solubility. Standard extraction protocols may yield poor recovery if the underlying physicochemical principles are not properly addressed. This document offers a combination of foundational knowledge through frequently asked questions (FAQs) and practical solutions in a troubleshooting guide to empower you to develop a robust and optimized extraction process.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses the fundamental concepts governing the extraction of 2-(3-Methylpiperidin-1-yl)ethanol. Understanding these principles is crucial for logical method development and troubleshooting.

Q1: What are the critical physicochemical properties of 2-(3-Methylpiperidin-1-yl)ethanol that influence its extraction?

A: The extraction behavior of 2-(3-Methylpiperidin-1-yl)ethanol is primarily dictated by three key features:

  • Basicity: The tertiary amine within the piperidine ring is basic. The pKa of the conjugate acid of similar piperidine structures is approximately 11.2[1]. This means the molecule's charge state is highly dependent on the pH of the aqueous solution.

  • Polarity: The presence of a hydroxyl (-OH) group and a nitrogen atom allows for hydrogen bonding, contributing to its polarity and solubility in aqueous solutions[2].

  • Molecular Structure: The molecule combines a non-polar hydrocarbon backbone (the methylpiperidine ring) with polar functional groups. This amphiphilic nature requires careful selection of an organic solvent to maximize partitioning.

Q2: How does pH control the extractability of this amine into an organic solvent?

A: The pH of the aqueous phase is the most critical parameter for controlling the extraction of a basic compound like 2-(3-Methylpiperidin-1-yl)ethanol. The principle lies in shifting the acid-base equilibrium to favor the form of the molecule that is most soluble in the desired phase.[3][4]

  • At Acidic to Neutral pH (e.g., pH < 9): The piperidine nitrogen is protonated, forming a cationic salt (an ammonium ion). This charged species is highly polar and will preferentially dissolve in the aqueous phase, resulting in very poor extraction into any organic solvent.

  • At Basic pH (e.g., pH > 11): By adding a base (like NaOH) to the aqueous solution to raise the pH well above the pKa of the amine, the proton is removed. This converts the molecule to its neutral, "free base" form.[2] The neutral form is significantly less polar and more lipophilic, thus favoring partitioning into an immiscible organic solvent.

As a rule of thumb, the pH of the aqueous phase should be adjusted to at least 2 units above the amine's pKa to ensure >99% of the compound is in its neutral, extractable form.

Q3: What is the "Distribution Ratio (D)" and how is it used to measure extraction efficiency?

A: The Distribution Ratio, often denoted as D (or sometimes Kd), is the primary measure of an extraction's effectiveness. It is defined as the total concentration of the solute in the organic phase divided by its total concentration in the aqueous phase at equilibrium.[2][5]

D = [Concentration]organic / [Concentration]aqueous

A higher distribution ratio indicates a more efficient extraction of the compound from the aqueous phase into the organic phase.[6] For a successful bulk extraction, you should aim for a D value that is as high as possible, often greater than 10. The value of D is highly dependent on factors like the choice of solvent, pH, and temperature.[7]

Part 2: Solvent Selection Strategy & Data

Choosing the right solvent is a balance of efficiency, safety, and practicality. The ideal solvent should have a high affinity for the neutral form of your compound, be immiscible with water, and be easy to remove in downstream processing.

Q4: What are the key criteria for selecting an optimal organic solvent?

A: A systematic approach to solvent selection involves evaluating several key parameters:

  • Selectivity & Partitioning: The solvent must effectively pull the target molecule into the organic phase while leaving impurities behind. This is directly related to achieving a high Distribution Ratio (D).

  • Water Immiscibility: The solvent must form a distinct layer with the aqueous phase for easy separation. Solvents like ethanol or acetone are unsuitable as they are fully miscible with water.[4]

  • Density: A significant density difference from water (>0.1 g/cm³) facilitates clean phase separation. Dichloromethane (DCM) is denser than water (~1.33 g/cm³), while solvents like ethyl acetate and ethers are less dense.

  • Boiling Point: A lower boiling point (typically <100°C) allows for easy removal of the solvent by rotary evaporation without degrading the product.

  • Safety & Environmental Impact: Consider the flammability, toxicity, and environmental regulations associated with the solvent. For example, chlorinated solvents like DCM and chloroform are often avoided in large-scale processes due to health concerns.[8]

  • Analyte Stability: The solvent should not react with the target compound. For instance, highly nucleophilic amines can potentially react with ester-based solvents like ethyl acetate under certain conditions.[8]

Solvent Property Comparison Table

The table below summarizes properties of common, water-immiscible organic solvents suitable for screening.

SolventPolarity Index (P')[9]Boiling Point (°C)[10]Density (g/cm³)Key Considerations
Diethyl Ether 2.8350.71Highly volatile and flammable; prone to peroxide formation.
MTBE 2.5550.74More stable and less flammable alternative to diethyl ether.
Ethyl Acetate 4.4[9]770.90Good general-purpose solvent; can hydrolyze at extreme pH.
Dichloromethane (DCM) 3.1[9]401.33Excellent solvent, but has toxicity concerns. Forms bottom layer.
Toluene 2.4[9]1110.87Good for less polar compounds; high boiling point can be an issue.
2-Methyl-THF 4.0 (Similar to THF)800.86Greener alternative to DCM and THF; good performance for amines.

Part 3: Troubleshooting Guide

Even with a well-designed plan, experimental issues can arise. This section provides solutions to the most common problems encountered during the extraction of 2-(3-Methylpiperidin-1-yl)ethanol.

Problem Probable Cause(s) Recommended Solution(s)
Low Extraction Yield / Low Recovery 1. Incorrect pH: The aqueous phase is not basic enough to neutralize the amine, leaving it as a water-soluble salt.[4] 2. Poor Solvent Choice: The selected organic solvent has a low affinity for the target molecule (low D value). 3. Insufficient Mixing: The two phases were not mixed adequately to allow for equilibrium to be reached. 4. Single Extraction: A single extraction may be insufficient for quantitative recovery.1. Verify and Adjust pH: Use a pH meter to confirm the aqueous phase is at least 2 pH units above the pKa (~pH ≥ 13). Add more base (e.g., 5M NaOH) if necessary. 2. Screen Solvents: Test alternative solvents from the table above (see protocol in Part 4). 3. Increase Agitation: Ensure thorough mixing for 5-10 minutes. 4. Perform Multiple Extractions: Perform 2-3 extractions with smaller volumes of organic solvent. This is mathematically more efficient than a single extraction with a large volume.[5]
Persistent Emulsion at the Interface 1. High Mixing Energy: Vigorous shaking creates a large surface area and can stabilize droplets, forming an emulsion.[11] 2. Presence of Surfactants or Particulates: Impurities from the reaction mixture can act as emulsifying agents.[11][12] 3. High Analyte Concentration: High concentrations of amphiphilic molecules can sometimes stabilize emulsions.1. Gentle Agitation: Invert the separatory funnel gently and swirl rather than shaking vigorously.[11] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps break the emulsion.[11][13] 3. Mechanical Disruption: Pass the emulsion through a plug of glass wool or filter paper.[11][12] 4. Centrifugation: If working on a small scale, centrifuging the mixture can force the layers to separate.[12][14] 5. Change Solvent: Trying a different organic solvent can alter the interfacial tension and may prevent emulsion formation.[14]
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent extracts both the target molecule and impurities with similar polarities. 2. Extraction of Acidic/Neutral Impurities: The basic workup conditions leave acidic and neutral impurities in their non-polar, extractable forms.1. Perform a Back-Extraction: After the initial extraction into the organic phase, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your basic target molecule will become protonated and move back into the new aqueous phase, while neutral impurities remain in the organic layer. You can then re-isolate your product by basifying this new aqueous layer and re-extracting with fresh organic solvent.[3]

Part 4: Experimental Protocol - A Practical Guide to Solvent Screening

This protocol provides a standardized workflow to compare the efficiency of different organic solvents for the extraction of 2-(3-Methylpiperidin-1-yl)ethanol.

Objective: To determine the Distribution Ratio (D) of 2-(3-Methylpiperidin-1-yl)ethanol between an aqueous phase at high pH and several candidate organic solvents.

Materials & Reagents:

  • 2-(3-Methylpiperidin-1-yl)ethanol

  • Deionized Water

  • 5M Sodium Hydroxide (NaOH) solution

  • Candidate Solvents: Ethyl Acetate, Dichloromethane (DCM), 2-Methyl-THF, Toluene

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Scintillation vials (20 mL) or centrifuge tubes

  • pH meter or pH strips

  • Vortex mixer and/or shaker

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare Aqueous Stock Solution: Prepare a solution of 2-(3-Methylpiperidin-1-yl)ethanol in deionized water at a known concentration (e.g., 5 mg/mL).

  • pH Adjustment: In four separate 20 mL vials, add 5.0 mL of the aqueous stock solution. To each vial, add 5M NaOH dropwise while monitoring with a calibrated pH meter until the pH is stable at ≥ 13.0.

  • Solvent Addition:

    • To Vial 1, add 5.0 mL of Ethyl Acetate.

    • To Vial 2, add 5.0 mL of Dichloromethane.

    • To Vial 3, add 5.0 mL of 2-Methyl-THF.

    • To Vial 4, add 5.0 mL of Toluene.

  • Equilibration: Cap the vials tightly and vortex for 2 minutes, then place on a shaker for 30 minutes at room temperature to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand until two clear layers form. If an emulsion persists, centrifuge the vials at 2000 rpm for 5 minutes.

  • Sample Collection:

    • Carefully remove a 1.0 mL aliquot from the aqueous layer (top layer for DCM, bottom layer for others) of each vial for analysis.

    • Carefully remove a 1.0 mL aliquot from the organic layer of each vial for analysis.

  • Analysis: Quantify the concentration of 2-(3-Methylpiperidin-1-yl)ethanol in each of the collected aqueous and organic samples using a pre-validated analytical method (e.g., HPLC or GC).

  • Calculate Distribution Ratio (D): For each solvent, calculate D using the measured concentrations: D = (Concentration in Organic Phase) / (Concentration in Aqueous Phase)

Self-Validation & Interpretation: The solvent that yields the highest D value is the most efficient for extraction under these conditions. The sum of the mass of the analyte in the organic and aqueous phases should approximate the initial mass, confirming the integrity of the experiment.

Part 5: Visualization of the Solvent Selection Workflow

The following diagram outlines the logical decision-making process for optimizing the extraction of 2-(3-Methylpiperidin-1-yl)ethanol.

Solvent_Selection_Workflow start Start: Aqueous Mixture containing Analyte physchem Step 1: Analyze Properties - Analyte is a basic amine (pKa ~11) - Polar due to -OH group start->physchem ph_adjust ph_adjust physchem->ph_adjust solvent_screen Step 3: Solvent Screening - Select 3-4 immiscible solvents - (e.g., EtOAc, DCM, 2-MeTHF) - Perform parallel extractions ph_adjust->solvent_screen analysis Step 4: Analysis & Calculation - Quantify analyte in each phase - Calculate Distribution Ratio (D) solvent_screen->analysis decision Is D > 10 and phase separation clean? analysis->decision troubleshoot_node Troubleshoot decision->troubleshoot_node No success Optimized Protocol - Select best solvent - Scale up process decision->success  Yes emulsion Problem: Emulsion - Add brine - Centrifuge - Gentle mixing troubleshoot_node->emulsion low_yield troubleshoot_node->low_yield emulsion->solvent_screen Re-evaluate low_yield->solvent_screen Re-evaluate

Sources

Technical Support Center: Troubleshooting Low Purity in 2-(3-Methylpiperidin-1-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of 2-(3-Methylpiperidin-1-yl)ethanol. This molecule is typically synthesized via the N-alkylation of 3-methylpiperidine with 2-chloroethanol. While the reaction appears straightforward, achieving high purity (>98%) is often complicated by competing side reactions, incomplete conversion, and challenging downstream purification.

Part 1: Mechanistic Pathways & Pitfalls

To effectively troubleshoot purity issues, we must first establish the causality of impurity formation. The nucleophilic secondary amine of 3-methylpiperidine attacks the electrophilic carbon of 2-chloroethanol. However, the resulting product is a tertiary amine, which is more nucleophilic and sterically capable of further reaction compared to the starting secondary amine. This sets up a classic over-alkylation scenario where the product reacts with another equivalent of 2-chloroethanol to form a quaternary ammonium salt.

Understanding this pathway is critical for controlling reaction stoichiometry and preventing the formation of high-molecular-weight impurities.

G SM1 3-Methylpiperidine (Secondary Amine) Prod 2-(3-Methylpiperidin-1-yl)ethanol (Desired Tertiary Amine) SM1->Prod + SM2 Base, Heat SM2 2-Chloroethanol (Alkylating Agent) SM2->Prod Quat Quaternary Ammonium Salt (Over-alkylation Impurity) Prod->Quat + SM2 (Side Reaction)

N-alkylation pathway of 3-methylpiperidine showing the desired product and quaternization.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC/MS shows a large high-molecular-weight impurity, and my isolated yield of the target ethanol derivative is low. What is happening? A: You are likely observing over-alkylation (quaternization). Because the product, 2-(3-Methylpiperidin-1-yl)ethanol, is a tertiary amine, it can act as a nucleophile and attack a second molecule of 2-chloroethanol, forming a highly polar quaternary ammonium salt (1,1-bis(2-hydroxyethyl)-3-methylpiperidin-1-ium chloride). Solution: To suppress this, use a stoichiometric excess of 3-methylpiperidine (e.g., 1.5 to 2.0 equivalents) relative to 2-chloroethanol. The excess secondary amine outcompetes the tertiary amine product for the alkylating agent. The unreacted 3-methylpiperidine can be recovered via vacuum distillation later.

Q2: The reaction stalls at ~60% conversion even after 24 hours of refluxing in acetonitrile with potassium carbonate. How can I drive it to completion? A: 2-Chloroethanol is a relatively poor alkylating agent. The chloride leaving group makes the SN2 transition state energetically demanding. Solution: Implement a Finkelstein catalyst. Adding 0.1 to 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture will generate 2-iodoethanol in situ, which is vastly more reactive[1]. This will significantly reduce reaction time, drive the reaction to completion, and limit the thermal degradation of the reagents.

Q3: I am losing my product during the aqueous workup. The organic layer has very little mass. Why? A: 2-(3-Methylpiperidin-1-yl)ethanol is highly water-soluble. It possesses both a hydrogen-bond donating hydroxyl group and a basic piperidine nitrogen. If your aqueous wash is neutral or only mildly basic, the nitrogen will be protonated, pulling the molecule entirely into the aqueous phase. Solution: Ensure the aqueous phase is adjusted to pH > 12 using 5M NaOH before extraction. Furthermore, saturate the aqueous layer with NaCl (brine) to force the organic product into the extraction solvent (salting out). Use a polar organic solvent like dichloromethane (DCM) or ethyl acetate for extraction, rather than hexanes.

Q4: Can I use ethylene oxide instead of 2-chloroethanol to avoid halide salts? A: While ethylene oxide (EO) ring-opening is a viable industrial route, it is highly discouraged for standard lab-scale synthesis due to EO's extreme toxicity and explosive nature. Furthermore, EO reactions often suffer from polyethoxylation (PEGylation) side reactions, where the newly formed hydroxyl group attacks another EO molecule, creating a chain of ether linkages [2].

Part 3: Self-Validating Standard Protocol

The following protocol integrates the mechanistic solutions discussed above to ensure high purity and yield. It utilizes the Finkelstein reaction for kinetic efficiency and an optimized workup for maximum recovery[3]. The protocol is designed as a self-validating system, meaning built-in analytical checkpoints guarantee the success of subsequent steps.

Step-by-Step Methodology: Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpiperidine (1.5 eq, 150 mmol) and anhydrous acetonitrile (200 mL).

  • Reagent Addition: Add finely powdered anhydrous Potassium Carbonate (K2CO3, 2.0 eq, 200 mmol) and Potassium Iodide (KI, 0.1 eq, 10 mmol).

  • Alkylation: Dropwise, add 2-chloroethanol (1.0 eq, 100 mmol) over 15 minutes at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) under an inert nitrogen atmosphere for 12-16 hours.

  • Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via GC-FID or TLC. The reaction is complete when the 2-chloroethanol peak completely disappears. The presence of the KI catalyst ensures this occurs within the 16-hour window. Do not proceed until 2-chloroethanol is consumed.

  • Filtration: Cool the mixture to room temperature and filter off the inorganic salts (K2CO3, KCl, KI) through a pad of Celite. Wash the filter cake with additional acetonitrile (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile solvent.

  • Workup & Validation Checkpoint 2 (pH Control): Dissolve the resulting oily residue in Dichloromethane (DCM, 150 mL). Wash with a strongly basic, saturated brine solution (50 mL of sat. NaCl containing 2 g NaOH). Self-Validation: Use pH paper to confirm the aqueous layer is pH > 12. If not, add more NaOH.

  • Extraction & Drying: Extract the aqueous layer with one additional portion of DCM (50 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via fractional vacuum distillation. First, collect the lower-boiling unreacted 3-methylpiperidine, followed by the target 2-(3-Methylpiperidin-1-yl)ethanol.

Part 4: Quantitative Troubleshooting Matrix

Use the following table to quickly diagnose and resolve purity issues based on your analytical data.

Symptom (Analytical Observation)Root CauseCorrective Action
High MW Impurity on LC/MS (M+ ~186) Quaternization (Over-alkylation)Increase 3-methylpiperidine to 2-chloroethanol ratio to 1.5:1 or 2.0:1.
Unreacted 2-chloroethanol after 24h Poor SN2 kineticsAdd 0.1-0.2 eq KI as a Finkelstein catalyst; ensure K2CO3 is finely powdered and anhydrous.
Low isolated yield, clean NMR Product lost in aqueous phaseAdjust workup pH to >12; saturate aqueous layer with NaCl; extract with DCM instead of ether.
Broad peaks in 1H NMR at ~3.5 ppm Polyethoxylation (if using EO)Switch to 2-chloroethanol or strictly control temperature and stoichiometry if using ethylene oxide.
Discoloration (Yellow/Brown oil) Oxidation of amine / Thermal degradationDegas solvents; run reaction strictly under N2 or Argon; avoid excessive heating above 85°C.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Side Chain Piperidinium Functionalized AEMs with an Ethylene Oxide Spacer for Improving Ion Conductivity and Alkaline Stability Source: Sustainable Polymer & Energy (SCIEPublish) URL: [Link]

Technical Support Center: Stability of 2-(3-Methylpiperidin-1-yl)ethanol Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Methylpiperidin-1-yl)ethanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, particularly under reflux conditions. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-(3-Methylpiperidin-1-yl)ethanol during reflux.

Q1: Is 2-(3-Methylpiperidin-1-yl)ethanol generally considered stable at elevated temperatures?

A1: 2-(3-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative, is generally stable under moderate heating. However, prolonged exposure to high temperatures, especially under reflux conditions, can lead to degradation. The stability is highly dependent on the solvent, the presence of other reagents (acids, bases, oxidizing agents), and the duration of heating. Piperidine itself has a boiling point of 106 °C (223 °F; 379 K). While the ethanol substituent will alter this, it provides a general reference for the thermal tolerance of the core ring structure.

Q2: What are the potential degradation pathways for 2-(3-Methylpiperidin-1-yl)ethanol under reflux?

A2: Based on the structure, several degradation pathways are plausible under thermal stress:

  • Oxidation: The tertiary amine of the piperidine ring and the primary alcohol are susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures. This can lead to the formation of N-oxides and corresponding aldehydes or carboxylic acids. Piperidines, when exposed to air and light, can undergo oxidation to form various colored impurities.

  • Elimination Reactions: While less common without a strong acid or base catalyst, Hofmann-type elimination reactions can occur at high temperatures, leading to ring-opening. The requirement for such eliminations in six-membered rings is the anti-coplanarity of the hydrogen and nitrogen atoms.

  • Side Reactions with Solvents or Reagents: The nucleophilic nitrogen of the piperidine ring can react with certain solvents or other reagents present in the reaction mixture, especially electrophilic species. The hydroxyl group can also participate in side reactions like esterification if acidic impurities are present.

Q3: I am observing a color change (e.g., yellowing or browning) in my reaction mixture during reflux. What could be the cause?

A3: A color change is a common indicator of degradation. The formation of colored impurities often results from oxidation of the piperidine ring. It could also indicate polymerization or the formation of complex degradation products. It is crucial to perform analytical tests (e.g., TLC, LC-MS) to identify the impurities.

Q4: Can the choice of solvent affect the stability of 2-(3-Methylpiperidin-1-yl)ethanol during reflux?

A4: Absolutely. The choice of solvent is critical.

  • Protic vs. Aprotic Solvents: Protic solvents like ethanol or water can participate in hydrogen bonding and may facilitate certain degradation pathways. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for many N-alkylation reactions involving piperidines.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic byproducts, can catalyze degradation. Always use high-purity, dry solvents.

  • Reaction with Solvent: Some solvents can react with the compound at high temperatures. For example, using a reactive solvent as the reflux medium could lead to unintended side products.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues encountered during the reflux of 2-(3-Methylpiperidin-1-yl)ethanol.

Issue 1: Low Yield or Incomplete Reaction After Reflux
Potential Cause Troubleshooting Steps
Thermal Degradation of Starting Material 1. Lower the Reflux Temperature: If possible, use a lower boiling point solvent or conduct the reaction under reduced pressure to decrease the reflux temperature. 2. Reduce Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, GC) and stop the reaction as soon as the starting material is consumed. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Side Reactions with Other Reagents 1. Control Stoichiometry: In reactions like N-alkylation, using a slight excess of the piperidine starting material can sometimes prevent over-alkylation, which can be a side reaction. 2. Slow Addition of Reagents: Adding reactive reagents slowly can help to control the reaction and minimize side product formation.
Protonation of the Piperidine Nitrogen 1. Add a Non-Nucleophilic Base: If the reaction generates an acidic byproduct, it can protonate the piperidine, rendering it non-nucleophilic. Add a scavenger base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Issue 2: Appearance of Unexpected Peaks in LC-MS or GC-MS Analysis
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize the Impurities: Use mass spectrometry (MS) and, if possible, NMR to identify the structure of the unexpected peaks. This will provide insight into the degradation pathway. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) can help to systematically identify potential degradants. 2. Modify Reaction Conditions: Based on the identified degradation products, modify the reaction conditions to suppress their formation (e.g., use an inert atmosphere to prevent oxidation).
Contamination 1. Verify Purity of Starting Materials: Ensure the purity of your 2-(3-Methylpiperidin-1-yl)ethanol and all other reagents and solvents. 2. Thoroughly Clean Glassware: Use scrupulously clean and dry glassware to avoid contamination.
Carryover from Previous Injections (in Chromatography) 1. Implement a Robust Needle Wash Program: Ensure the injection needle is properly cleaned between runs. 2. Inject a Blank Solvent Run: This will help to confirm if the unexpected peaks are due to carryover.
Issue 3: Poor Peak Shape or Inconsistent Retention Times in HPLC Analysis
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 units away from the pKa of your analyte to ensure consistent ionization and good peak shape.
Column Degradation 1. Replace the Analytical Column: If the peak shape does not improve with other adjustments, the column may be degraded and require replacement.
Fluctuations in Column Temperature 1. Use a Column Oven: Maintaining a consistent column temperature is crucial for reproducible retention times.

III. Experimental Protocols

To assist in your investigations, here is a detailed protocol for assessing the stability of 2-(3-Methylpiperidin-1-yl)ethanol under reflux.

Protocol: Stability Assessment of 2-(3-Methylpiperidin-1-yl)ethanol Under Reflux

Objective: To determine the stability of 2-(3-Methylpiperidin-1-yl)ethanol in a given solvent under reflux conditions over a specified time period.

Materials:

  • 2-(3-Methylpiperidin-1-yl)ethanol (high purity)

  • Reflux solvent (e.g., Toluene, Acetonitrile, Ethanol) - HPLC grade or equivalent

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Analytical equipment (e.g., HPLC-UV, GC-MS, LC-MS)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 2-(3-Methylpiperidin-1-yl)ethanol and dissolve it in the chosen reflux solvent in a round-bottom flask to a specific concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Before heating, take an aliquot of the solution for analysis by HPLC, GC, or LC-MS. This will serve as your baseline (T=0) reference.

  • Reflux Setup: Assemble the reflux apparatus, ensuring a continuous flow of cooling water through the condenser. If an inert atmosphere is required, flush the system with nitrogen or argon.

  • Heating: Begin heating and stirring the solution to achieve a gentle reflux.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully and safely take a small aliquot of the reaction mixture for analysis.

  • Sample Quenching and Preparation for Analysis: Immediately cool the collected aliquots to room temperature. Dilute as necessary with the appropriate mobile phase or solvent for your analytical method.

  • Analysis: Analyze each time-point sample using the same analytical method as the T=0 sample.

  • Data Analysis: Compare the chromatograms of the time-point samples to the T=0 sample. Look for:

    • A decrease in the peak area of 2-(3-Methylpiperidin-1-yl)ethanol.

    • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of remaining 2-(3-Methylpiperidin-1-yl)ethanol at each time point.

IV. Visualizations

Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol.

Stability_Assessment_Workflow cluster_prep Preparation cluster_reflux Reflux Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Solution of 2-(3-Methylpiperidin-1-yl)ethanol in Reflux Solvent t0 Take T=0 Sample for Initial Analysis prep->t0 analysis Analyze Samples by HPLC, GC-MS, or LC-MS t0->analysis reflux Heat Solution to Reflux sampling Collect Aliquots at Time Intervals reflux->sampling sampling->analysis data Compare Time-Point Data to T=0 Data analysis->data conclusion Determine Stability Profile and Identify Degradants data->conclusion

Caption: Workflow for assessing the thermal stability of 2-(3-Methylpiperidin-1-yl)ethanol under reflux.

Potential Degradation Pathways

This diagram illustrates potential degradation pathways for 2-(3-Methylpiperidin-1-yl)ethanol under thermal stress.

Degradation_Pathways cluster_degradation Degradation Products start 2-(3-Methylpiperidin-1-yl)ethanol oxidation N-Oxide Aldehyde/Carboxylic Acid start->oxidation Oxidation (Heat, O2) elimination Ring-Opened Products start->elimination Elimination (High Temp) side_reaction Solvent/Reagent Adducts start->side_reaction Side Reaction (with Solvents/Reagents)

Caption: Potential degradation pathways for 2-(3-Methylpiperidin-1-yl)ethanol under reflux conditions.

V. References

  • PrepChem. (2023). Synthesis of 2-(3-Pyridinyl)ethanol. Retrieved from [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Gas Chromatographic Method for Estimation of Ethanol in Marketed Mouthwash Preparations. Retrieved from [Link]

  • ATSDR. (2003). Analytical Methods. Retrieved from [Link]

  • PMC. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of tmpMgCl·LiCl. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reagent and conditions: i-Ethanol/pip, reflux 2-3 h.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). *The thermal decomposition of quaternary ammonium hydroxides. Part 5. The importance of conformational factors in β-eliminations from quaternary hydroxides derived from

Minimizing polymerization byproducts in piperidine ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the synthesis of 4-(2-hydroxyethyl)piperidine, commonly known as piperidine ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts, particularly polymers. Our goal is to provide you with the expertise and practical guidance needed to achieve high-purity yields.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the synthesis of piperidine ethanol.

Q1: What are the primary polymerization byproducts I should be aware of in piperidine ethanol synthesis?

A: The most prevalent polymerization byproducts are typically polyethers formed through the self-condensation of piperidine ethanol or the reaction of piperidine ethanol with the starting ethylene oxide. These oligomers and polymers can be difficult to remove and significantly reduce the yield and purity of the desired product. The reaction is catalyzed by both acids and bases.

Q2: What is the fundamental cause of this polymerization?

A: The primary cause is the nucleophilic nature of the hydroxyl group on one piperidine ethanol molecule attacking the epoxide ring of another molecule or reacting with another alcohol under catalytic conditions. This process can be exacerbated by elevated temperatures, prolonged reaction times, and the presence of certain catalysts that also promote polymerization.

Q3: Can I use a specific solvent to minimize polymerization?

A: Yes, the choice of solvent is critical. While the reaction can be run neat, using a polar aprotic solvent can help to solvate the reactants and intermediates, potentially reducing the likelihood of intermolecular side reactions. However, the solvent must be carefully chosen to avoid side reactions with the reactants.

Q4: Are there any recommended catalysts that are less prone to causing polymerization?

A: While traditional catalysts like strong bases can be effective, they can also promote polymerization. The use of milder, more selective catalysts is often recommended. For instance, certain heterogeneous catalysts or carefully controlled amounts of milder bases can favor the desired reaction pathway over polymerization.

Troubleshooting Guide: Minimizing Polymerization Byproducts

This section provides a more in-depth guide to troubleshooting specific issues related to polymerization during the synthesis of piperidine ethanol.

Issue 1: High Polymer Content Detected in Final Product

If you are observing a significant amount of high-molecular-weight impurities, this is a clear indication of excessive polymerization.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired polymerization.

    • Troubleshooting Protocol:

      • Carefully monitor the internal reaction temperature throughout the synthesis.

      • Reduce the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and byproduct formation.

      • Consider a temperature-controlled addition of the epoxide to maintain a stable temperature.

  • Incorrect Stoichiometry: An excess of ethylene oxide can lead to the formation of poly(ethylene glycol) chains initiated by piperidine.

    • Troubleshooting Protocol:

      • Ensure accurate measurement of all reactants.

      • Maintain a slight molar excess of piperidine to ensure all the ethylene oxide is consumed by the desired primary reaction.

  • Inappropriate Catalyst or Catalyst Concentration: The type and amount of catalyst can significantly influence the reaction pathway.

    • Troubleshooting Protocol:

      • If using a strong base, consider reducing the catalyst loading.

      • Evaluate alternative, milder catalysts that are less likely to promote polymerization.

Experimental Workflow for Catalyst Screening

G cluster_0 Catalyst Screening Workflow A Setup Parallel Reactions (Identical Conditions, Varying Catalysts) B Monitor Reaction Progress (TLC, GC, or LC-MS) A->B C Quench Reactions at Identical Time Points B->C D Analyze Product Mixture (NMR, GC-MS) C->D E Quantify Piperidine Ethanol vs. Polymer Byproducts D->E F Select Optimal Catalyst E->F

Caption: Workflow for screening catalysts to minimize polymerization.

Issue 2: Low Yield of Piperidine Ethanol

A low yield, even with complete consumption of starting materials, often points to the formation of soluble oligomers that are not easily detected as a separate phase.

Potential Causes & Solutions:

  • Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can allow for the slow formation of oligomers.

    • Troubleshooting Protocol:

      • Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, TLC).

      • Quench the reaction as soon as the starting material is consumed to prevent further side reactions.

  • Presence of Water: Water can act as a nucleophile, reacting with ethylene oxide to form ethylene glycol, which can then initiate polymerization.

    • Troubleshooting Protocol:

      • Ensure all reactants and solvents are thoroughly dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Logical Relationship of Polymerization Factors

G cluster_1 Factors Influencing Polymerization Temp High Temperature Polymer Increased Polymerization Temp->Polymer Time Long Reaction Time Time->Polymer Catalyst Inappropriate Catalyst Catalyst->Polymer Water Presence of Water Water->Polymer

Caption: Key factors that contribute to increased polymerization.

Quantitative Data Summary

The following table provides a general guideline for optimizing reaction conditions to minimize polymerization. These values may require further optimization based on your specific experimental setup.

ParameterRecommended RangeRationale
Temperature 40-60 °CBalances reaction rate with minimizing polymerization.
Piperidine:Ethylene Oxide Molar Ratio 1.1 : 1 to 1.5 : 1A slight excess of piperidine ensures complete consumption of the epoxide by the desired pathway.
Catalyst Loading (e.g., KOH) 0.1 - 0.5 mol%Sufficient to catalyze the reaction without promoting excessive polymerization.
Reaction Time 2-6 hoursTypically sufficient for complete conversion; monitor to avoid prolonged reaction times.

References

  • Title: Process for the preparation of N-substituted piperidines Source: Google Patents URL
  • Title: Process for preparing 1-(2-hydroxyethyl)

Technical Support Center: Overcoming Hygroscopic Challenges with 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3-Methylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the hygroscopic nature of this valuable chemical intermediate. As a substituted piperidine, this compound is a crucial building block in the synthesis of various pharmaceutical agents.[1][2] However, its propensity to absorb atmospheric moisture can lead to significant issues in experimental reproducibility, yield, and purity.

This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and resolve problems arising from water contamination.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(3-Methylpiperidin-1-yl)ethanol and what makes it hygroscopic?

2-(3-Methylpiperidin-1-yl)ethanol is an organic compound featuring a 3-methylpiperidine ring and a primary alcohol functional group. Its molecular structure contains both hydrogen bond donors (the hydroxyl group) and hydrogen bond acceptors (the nitrogen and oxygen atoms), which gives it a strong affinity for water molecules from the ambient atmosphere. This tendency to readily absorb and retain moisture is known as hygroscopicity.

Q2: Why is moisture a critical issue when working with this compound?

Water is not an inert spectator in most organic reactions. For 2-(3-Methylpiperidin-1-yl)ethanol, absorbed moisture can lead to several detrimental outcomes:

  • Side Reactions: The hydroxyl group and the basic nitrogen can participate in unintended reactions. More critically, water itself can react violently with many common reagents used in synthesis, such as organometallics (e.g., Grignard reagents), metal hydrides (e.g., LiAlH₄), and acid chlorides.[3]

  • Inaccurate Stoichiometry: If a significant portion of the mass you weigh is actually water, the molar quantity of the reagent will be lower than calculated, leading to incomplete reactions and lower yields.

  • Catalyst Inhibition: Many catalysts, particularly in organometallic chemistry, are sensitive to water and can be deactivated, halting the reaction.

  • Physical Property Changes: Absorbed water can alter the compound's viscosity, boiling point, and solubility, affecting reaction kinetics and purification processes.

Q3: How can I quickly assess if my sample is "wet"?

While quantitative analysis is definitive, you may observe preliminary signs of water contamination:

  • Visual Appearance: The compound may appear cloudy or have a less-defined, syrupy consistency compared to a known dry sample.

  • Inconsistent Reaction Results: If you experience sudden drops in yield, unexpected byproducts, or complete reaction failure under previously successful conditions, reagent water content is a prime suspect.

  • Reagent Deactivation: Rapid quenching or fizzing upon addition of a water-sensitive reagent (in a controlled setting) can indicate the presence of moisture.

Q4: What is the single most important practice to prevent moisture contamination?

The most critical practice is rigorous atmospheric control . This means handling the compound under an inert atmosphere (like nitrogen or argon) whenever the container is opened, especially during weighing and transfer.[4][5]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to common problems encountered when using 2-(3-Methylpiperidin-1-yl)ethanol.

Issue 1: My reaction is failing or giving poor yields. How do I troubleshoot for water contamination?

If you suspect water is compromising your experiment, a systematic approach is necessary. The following workflow helps diagnose and solve the issue.

troubleshooting_workflow start Reaction Failure or Low Yield Observed check_reagents Are other reagents (solvents, catalysts) rigorously dry? start->check_reagents check_glassware Was all glassware flame-dried or oven-dried immediately before use? check_reagents->check_glassware Yes other_issue Problem lies elsewhere. Review reaction mechanism, reagent purity, and conditions. check_reagents->other_issue No isolate_variable Isolate 2-(3-Methylpiperidin-1-yl)ethanol as the potential variable. check_glassware->isolate_variable Yes check_glassware->other_issue No quantify_water Quantify water content using Karl Fischer (KF) Titration. isolate_variable->quantify_water is_wet Is water content > 0.1% (1000 ppm)? quantify_water->is_wet dry_reagent Implement Drying Protocol (See Protocol 2 below). is_wet->dry_reagent Yes is_wet->other_issue No verify_dryness Re-run KF Titration to confirm dryness. dry_reagent->verify_dryness rerun_rxn Repeat reaction with dried reagent under strict inert atmosphere. verify_dryness->rerun_rxn success Problem Solved. Review handling and storage procedures. rerun_rxn->success

Figure 1. Troubleshooting workflow for water contamination issues.
Issue 2: How do I properly handle and dispense this compound?

Proper handling is preventative medicine for your experiments. Avoid exposing the reagent to the laboratory atmosphere at all costs.

Protocol 1: Inert Atmosphere Transfer of 2-(3-Methylpiperidin-1-yl)ethanol

This protocol uses a syringe transfer technique, common for air- and moisture-sensitive liquids.

Objective: To transfer a specific volume of the reagent from its source bottle to a reaction flask without atmospheric exposure.

Apparatus:

  • Source bottle of 2-(3-Methylpiperidin-1-yl)ethanol with a septum-sealed cap (e.g., a Sure/Seal™ bottle).

  • Flame-dried reaction flask, cooled under nitrogen/argon, and sealed with a rubber septum.

  • Dry, gas-tight syringe with a long, clean, dry needle.

  • A second needle connected to a nitrogen/argon manifold with a bubbler outlet to maintain positive pressure.

Procedure:

  • Preparation: Ensure your reaction flask is assembled, dry, and under a positive pressure of inert gas. The bubbler should be bubbling gently.

  • Pressurize Source Bottle: Puncture the septum of the source bottle with the needle from your inert gas line. This equalizes the pressure and prevents air from being drawn in.

  • Purge Syringe: Draw inert gas from the headspace of your reaction flask into the syringe and expel it. Repeat this process 3-5 times to purge the syringe of air.

  • Withdraw Reagent: Puncture the septum of the source bottle with the syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.

  • Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the source bottle's headspace.

  • Transfer: Remove the syringe from the source bottle and quickly insert it into the septum of your reaction flask. Gently depress the plunger to add the reagent to your reaction.

  • Final Purge: Once the transfer is complete, remove the syringe. The positive pressure in the flask will prevent air ingress. For long-term storage of the source bottle, wrap the punctured septum with Parafilm.[5]

inert_transfer cluster_source Source Bottle cluster_transfer Transfer cluster_reaction Reaction Vessel source_bottle 2-(3-Methylpiperidin-1-yl)ethanol (with Septum) syringe Gas-Tight Syringe source_bottle->syringe 1. Withdraw gas_in Inert Gas In (Positive Pressure) gas_in->source_bottle reaction_flask Flame-Dried Flask (with Septum) syringe->reaction_flask 2. Inject gas_out Inert Gas Out (to Bubbler) reaction_flask->gas_out

Figure 2. Inert atmosphere syringe transfer workflow.
Issue 3: My bulk supply is contaminated with water. How can I dry it?

If your stock has been compromised, you can dry it using a suitable desiccant. For an amino alcohol, the choice of drying agent is critical to avoid side reactions.

Drying AgentSuitability for 2-(3-Methylpiperidin-1-yl)ethanolMechanism & Rationale
Activated Molecular Sieves (3Å or 4Å) Excellent (Recommended) Adsorbs water into its porous structure. Chemically inert to both amines and alcohols.[6] 3Å sieves are preferred as they exclude most organic molecules and selectively adsorb water.
Anhydrous Sodium Sulfate (Na₂SO₄) Good (For pre-drying) Forms hydrates. It has a high capacity but is not very efficient for achieving very low water content. Good for removing bulk water before final drying with sieves.[7][8]
Anhydrous Magnesium Sulfate (MgSO₄) Use with Caution Forms hydrates. Slightly acidic, which could potentially react with the basic piperidine nitrogen. Generally acceptable but sieves are safer.[8]
Calcium Hydride (CaH₂) Not Recommended Reacts with water to produce H₂ gas. However, it will also react with the hydroxyl group of the ethanol moiety, consuming your product.[6]
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Not Recommended Basic drying agents. While compatible with the amine, they are highly reactive and can catalyze side reactions (e.g., elimination) especially if heated.
Protocol 2: Drying with Activated Molecular Sieves

Objective: To reduce the water content of 2-(3-Methylpiperidin-1-yl)ethanol to an acceptable level for moisture-sensitive reactions.

Materials:

  • Contaminated 2-(3-Methylpiperidin-1-yl)ethanol.

  • Activated 3Å molecular sieves (activate by heating at >250 °C under vacuum for several hours and cooling under an inert atmosphere).

  • A flame-dried Schlenk flask with a magnetic stir bar.

Procedure:

  • Setup: Add the contaminated liquid to the flame-dried Schlenk flask under a counterflow of nitrogen or argon.

  • Add Sieves: Add activated 3Å molecular sieves (approx. 10-20% by weight of the liquid) to the flask.[6]

  • Stir: Seal the flask and stir the mixture at room temperature.

  • Incubate: Allow the mixture to stand for at least 24-48 hours.[6] Gentle stirring will improve efficiency.

  • Verify: Carefully take a small aliquot under inert conditions and analyze for water content using Karl Fischer titration.

  • Isolate: If the water content is acceptably low, the dried liquid can be carefully decanted or cannulated away from the sieves into a clean, dry storage flask under an inert atmosphere.

Issue 4: How can I accurately measure the water content?

Visual inspection is not enough. For sensitive applications, quantitative measurement is essential.

Karl Fischer (KF) Titration is the gold standard method for accurately determining water content in organic liquids.[9][10][11] It is a highly specific and sensitive technique that reacts stoichiometrically with water. Most analytical service labs or well-equipped chemistry departments will have a KF titrator.

Other Methods:

  • Thermogravimetric Analysis (Loss on Drying): This method measures weight loss upon heating. It is not specific to water and will also measure any other volatile components, making it less accurate for this application.[11]

  • Spectroscopic Methods (e.g., NIR): These techniques can be used but require extensive calibration with standards of known water content.[10][11]

Section 3: Best Practices for Storage & Inventory Management

Proactive management prevents costly and time-consuming problems.

  • Segregate and Aliquot: Upon receiving a large bottle, consider aliquoting it into smaller, more manageable quantities in a glovebox or under inert atmosphere. This protects the main stock from repeated atmospheric exposure.

  • Label Everything: All containers must be clearly labeled with the chemical name, date received, and date opened.[12][13][14]

  • Proper Sealing: Always use containers with tight-fitting, chemically resistant caps (e.g., with PTFE liners). For septum-sealed bottles, always wrap the septum with Parafilm or PTFE tape after each use to minimize moisture ingress through the puncture.[5]

  • Controlled Environment: Store the compound in a cool, dry, and dark place.[13][15] For long-term storage, placing the sealed container inside a desiccator or a nitrogen-purged cabinet provides an extra layer of protection.

ParameterRecommendationRationale
Temperature Ambient (18-25 °C)Avoid high heat which can increase vapor pressure and potential for degradation.[13]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents absorption of both atmospheric moisture and oxygen.
Container Amber Glass BottleProtects from light and is chemically inert.
Cap/Seal PTFE-lined cap or SeptumProvides a high-integrity seal against the atmosphere.
Location Ventilated Chemical CabinetStore away from incompatible materials like strong acids and oxidizers.[12][16][17]

References

  • PubChem. (2025, December 27). 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. National Center for Biotechnology Information. [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
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Validation & Comparative

1H NMR spectrum analysis of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Methylpiperidin-1-yl)ethanol , a critical tertiary amine building block used in pharmaceutical synthesis.

Designed for researchers and drug development professionals, this document moves beyond basic peak listing to offer a comparative analysis against structural isomers and solvent systems. It establishes a self-validating protocol for confirming regioisomeric purity and optimizing spectral resolution.

Comparative Guide & Experimental Protocols

Executive Summary

2-(3-Methylpiperidin-1-yl)ethanol (CAS: 15337-83-4) presents a unique NMR signature defined by its piperidine ring conformation and the N-hydroxyethyl side chain. Accurate interpretation is essential to distinguish it from its regioisomers (2-methyl and 4-methyl analogs), which are common impurities in bulk synthesis.

This guide compares:

  • Solvent Performance: CDCl₃ vs. DMSO-d₆ for hydroxyl quantification.

  • Regioisomeric Differentiation: Spectral markers distinguishing the 3-methyl isomer from 2-methyl and 4-methyl alternatives.

Structural Considerations & Resonance Logic

The molecule consists of a 3-methylpiperidine core N-alkylated with an ethanol chain. The 3-methyl substituent introduces a chiral center, rendering the ring protons and potentially the N-ethyl protons diastereotopic.

Expected Resonance Zones
  • Zone A (0.8 – 1.0 ppm): Methyl group (–CH₃).

  • Zone B (1.0 – 1.9 ppm): Piperidine ring methylene protons (H3, H4, H5).

  • Zone C (1.9 – 3.0 ppm):

    
    -Protons relative to Nitrogen (Ring H2, H6 and Chain N-CH₂).
    
  • Zone D (3.5 – 3.8 ppm): Oxygenated methylene (–CH₂–OH).

  • Zone E (Variable): Hydroxyl proton (–OH).

Diagram: Resonance Assignment Logic

The following decision tree outlines the logical flow for assigning the spectrum and confirming the structure.

NMR_Assignment_Logic Start Start: Acquire 1H NMR Check_Me Identify Methyl Region (0.8 - 1.0 ppm) Start->Check_Me Decision_Isomer Isomer Check: Splitting Pattern? Check_Me->Decision_Isomer Check_OCH2 Identify O-CH2 (3.5 - 3.7 ppm) Check_NCH2 Identify N-alpha Protons (2.0 - 3.0 ppm) Check_OCH2->Check_NCH2 Final_Conf Confirm via Integration (3H : 2H : 6H+) Check_NCH2->Final_Conf Result_3Me Doublet (d) Confirm 3-Methyl or 4-Methyl Decision_Isomer->Result_3Me ~0.85 ppm Result_2Me Doublet (d) Check H2 Shift (Deshielded) Decision_Isomer->Result_2Me ~1.0+ ppm Result_3Me->Check_OCH2 Result_2Me->Check_OCH2

Caption: Logical workflow for the structural verification of 2-(3-Methylpiperidin-1-yl)ethanol, prioritizing the methyl group as the primary anchor point.

Comparative Analysis 1: Solvent Selection

The choice of solvent dramatically affects the visibility of the hydroxyl proton and the resolution of the methylene multiplets.

Performance Comparison: CDCl₃ vs. DMSO-d₆
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Hydroxyl (-OH) Signal Broad singlet or invisible (exchange).Sharp triplet (~4.4 ppm) or broad singlet.Use DMSO-d₆ for OH quantification.
Chemical Shift (O-CH₂) ~3.60 ppm~3.45 – 3.50 ppmShifts upfield in DMSO.
Solubility ExcellentExcellentBoth are suitable.
Water Interference Low (1.56 ppm)High (3.33 ppm) - can obscure ring protons.Use CDCl₃ for clear ring assignment.
Cost LowModerateCDCl₃ for routine checks.

Expert Insight: In CDCl₃ , the hydroxyl proton often exchanges with trace water, appearing as a broad hump that wanders between 2.0 and 4.0 ppm. In DMSO-d₆ , strong hydrogen bonding slows this exchange, often resolving the OH as a distinct triplet (due to coupling with the adjacent CH₂), which serves as a confirmation of the terminal alcohol functionality [1, 2].

Comparative Analysis 2: Regioisomer Differentiation

Distinguishing the 3-methyl isomer from the 4-methyl and 2-methyl isomers is the most challenging aspect of quality control.

Spectral Markers for Isomer Identification
IsomerMethyl Signal (

)
Symmetry ElementsKey Distinguishing Feature
3-Methyl (Target) 0.85 ppm (d) Chiral Center (C3) Complex multiplets for Ring H2/H6 due to diastereotopicity.
4-Methyl (Alternative) 0.90 ppm (d)Plane of Symmetry (σ)Simplified Ring H2/H6 signals (equivalent pairs).
2-Methyl (Alternative) 1.0 - 1.1 ppm (d)Chiral Center (C2)Methyl is deshielded; H2 is methine (multiplet), not methylene.

Mechanistic Explanation:

  • 3-Methyl vs. 4-Methyl: The 4-methyl isomer possesses a plane of symmetry passing through N and C4 (assuming rapid chair flipping or time-averaged conformation). This simplifies the spectrum. The 3-methyl isomer lacks this symmetry, making the protons on C2 and C6 magnetically non-equivalent (diastereotopic), often resulting in more complex second-order splitting patterns in the 1.5–3.0 ppm region [3, 4].

  • 2-Methyl: The methyl group is directly attached to the

    
    -carbon (next to Nitrogen). The inductive effect of the Nitrogen deshields this methyl group, shifting it downfield (>1.0 ppm) compared to the 3-methyl and 4-methyl isomers (<0.95 ppm).
    

Experimental Protocol

This protocol ensures reproducible high-resolution data suitable for publication or regulatory submission.

Materials
  • Analyte: >5 mg 2-(3-Methylpiperidin-1-yl)ethanol.[1][2]

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃. Ensure the solution is clear; filter if necessary to remove suspended solids which degrade line shape.

  • Instrument Setup:

    • Frequency: 400 MHz or higher recommended.

    • Temperature: 298 K (25°C).[3]

    • Spin: Off (to prevent sidebands).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.[3]

    • Relaxation Delay (D1): ≥ 1.0 second (ensure methyl integration accuracy).

    • Number of Scans (NS): 16 (sufficient for >5 mg).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is preferred for the complex aliphatic region.

    • Baseline Correction: Polynomial (Bernstein) fit.

    • Referencing: Set TMS to 0.00 ppm.

Expected Chemical Shifts (CDCl₃, ppm)

Values are approximate based on analog data [3, 5, 6].

AssignmentShift (

)
MultiplicityIntegrationCoupling (

)
C3-CH₃ 0.83 – 0.88Doublet (d)3H~6.5 Hz
Ring H4, H5 1.00 – 1.70Multiplet (m)~3-4H-
Ring H3 1.70 – 1.80Multiplet (m)1H-
Ring H2, H6 (ax) 1.85 – 2.05Multiplet (m)~2H-
N-CH₂ (Chain) 2.50 – 2.60Triplet (t)2H~6.0 Hz
Ring H2, H6 (eq) 2.80 – 2.95Broad/Mult~2H-
O-CH₂ (Chain) 3.58 – 3.65Triplet (t)2H~5.5 Hz
-OH 2.5 – 3.5Broad (br s)1HVariable

Self-Validating Assignment Strategy (Advanced)

To rigorously confirm the assignment without a reference standard, use the following 2D NMR Logic :

  • COSY (Correlation Spectroscopy):

    • Confirm the O-CH₂ (3.6 ppm) couples only to the N-CH₂ (2.5 ppm) . This isolates the side chain spin system.

    • Confirm the Methyl (0.85 ppm) couples to the methine H3 .

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use HSQC to distinguish the diastereotopic protons on the ring. The C2 and C6 carbons will each correlate to two proton signals (axial and equatorial) that have different chemical shifts but the same carbon shift.

Diagram: Isomer Differentiation Pathway

Isomer_Differentiation Input Unknown Isomer Step1 Check Methyl Shift Input->Step1 Branch_2Me > 1.0 ppm Step1->Branch_2Me Branch_34Me < 0.95 ppm Step1->Branch_34Me Result_2Me 2-Methyl Isomer Branch_2Me->Result_2Me Step2 Check Ring Symmetry (C13 or 1H Complexity) Branch_34Me->Step2 Result_4Me Simple/Symmetric (4-Methyl) Step2->Result_4Me Symmetric Result_3Me Complex/Asymmetric (3-Methyl) Step2->Result_3Me Asymmetric

Caption: Decision tree for distinguishing between 2-, 3-, and 4-methylpiperidine derivatives based on chemical shift and symmetry.

References

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Application Notes, 2025. Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. Link

  • ChemicalBook. "3-Methylpiperidine 1H NMR Spectrum (CAS 626-56-2)." ChemicalBook Database. Link

  • Hilario, F. F., et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." Journal of the Brazilian Chemical Society, 2006. Link

  • ChemicalBook. "1-(2-Hydroxyethyl)piperazine 1H NMR Spectrum (CAS 103-76-4)." ChemicalBook Database. Link

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A Comparative Guide to the Spectroscopic Analysis of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction

2-(3-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Accurate structural elucidation and quality control are paramount for ensuring its efficacy and safety. Among the suite of analytical techniques available, FTIR spectroscopy offers a rapid and non-destructive method for identifying key functional groups. This guide will detail the expected characteristic FTIR peaks of this molecule, compare its spectroscopic signature with related compounds, and evaluate the role of FTIR alongside other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted FTIR Characteristic Peaks of 2-(3-Methylpiperidin-1-yl)ethanol

Based on this analysis, the following table summarizes the predicted FTIR characteristic peaks:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3500-3200O-H StretchAlcoholStrong, BroadThe broadness is due to intermolecular hydrogen bonding.[1][2][3]
3000-2850C-H StretchAlkane (CH₂, CH₃)StrongCharacteristic of the piperidine ring and ethanol chain.[1][4]
1465-1450C-H BendCH₂ (Scissoring)MediumAssociated with the methylene groups in the piperidine ring.[1]
1375C-H BendCH₃ (Symmetric Bend)MediumIndicative of the methyl group at the 3-position of the piperidine ring.[1]
1250-1020C-N StretchTertiary Aliphatic AmineMediumA key indicator of the piperidine nitrogen.[5]
1300-1000C-O StretchPrimary AlcoholStrongThis peak is a strong indicator of the ethanol moiety.[1][6]

Causality Behind Predictions:

The predictions are grounded in established principles of infrared spectroscopy. The O-H stretching vibration of alcohols typically appears as a broad, strong band due to hydrogen bonding, which weakens the O-H bond and broadens the absorption.[2][3] The C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and ethanol chain are expected in the 3000-2850 cm⁻¹ region.[7] The C-N stretching of a tertiary aliphatic amine, like the one in the piperidine ring, is expected in the 1250-1020 cm⁻¹ range.[5] Finally, the C-O stretching of the primary alcohol is anticipated to be a strong peak between 1300 and 1000 cm⁻¹.[1][6]

Comparative Analysis with Structurally Similar Compounds

To further refine our predictions, it is instructive to compare the expected spectrum with those of related molecules:

  • 3-Methylpiperidine: The FTIR spectrum of 3-methylpiperidine would show the characteristic N-H stretching of a secondary amine (a medium band around 3300 cm⁻¹) which is absent in our target molecule.[8][9] However, the C-H and C-N stretching and bending vibrations of the 3-methylpiperidine ring would be very similar.

  • 2-(Piperidin-1-yl)ethanol: This molecule is the closest structural analog without the methyl group.[10][11][12] Its FTIR spectrum would be nearly identical to the target molecule, with the primary exception being the absence of the characteristic C-H bending vibration of the methyl group around 1375 cm⁻¹.

This comparative approach allows for a more confident assignment of the observed peaks in an experimental spectrum of 2-(3-Methylpiperidin-1-yl)ethanol.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation requires complementary techniques.

Analytical TechniqueInformation ProvidedStrengths for 2-(3-Methylpiperidin-1-yl)ethanolLimitations
FTIR Spectroscopy Functional groups presentRapid, non-destructive, provides a molecular "fingerprint".Does not provide detailed connectivity or stereochemical information.
¹H NMR Spectroscopy Chemical environment of protons, connectivity through spin-spin coupling.Can distinguish between the different protons on the piperidine ring and the ethanol chain, providing detailed structural information.[13][14][15]Requires more sample preparation and instrumentation time than FTIR.
¹³C NMR Spectroscopy Chemical environment of carbon atoms.Confirms the number of unique carbons and their hybridization states.[13][15][16]Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can give clues about the structure.[17][18][19]Is a destructive technique. Isomer differentiation can be challenging without tandem MS.

Synergistic Approach:

For unambiguous identification and characterization of 2-(3-Methylpiperidin-1-yl)ethanol, a synergistic approach is recommended. FTIR can be used for rapid screening and confirmation of functional groups. High-resolution mass spectrometry can then confirm the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy can be employed to definitively establish the connectivity and stereochemistry of the molecule.[20]

Experimental Protocol: Acquiring an FTIR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum of the clean ATR crystal has been collected.

  • Sample Application: Place a small drop of 2-(3-Methylpiperidin-1-yl)ethanol onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Diagram of the FTIR-ATR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Baseline Correction & Peak Picking Acquire_Spectrum->Process_Data Raw Data Clean_Up Clean Crystal Post-Analysis Process_Data->Clean_Up

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

FTIR spectroscopy is a valuable tool for the initial characterization of 2-(3-Methylpiperidin-1-yl)ethanol, providing rapid confirmation of its key functional groups. By comparing its predicted spectrum with those of analogous compounds, a high degree of confidence in peak assignment can be achieved. However, for complete and unambiguous structural elucidation, it is essential to employ a multi-technique approach, integrating data from NMR spectroscopy and mass spectrometry. This comprehensive analytical strategy ensures the highest level of scientific integrity for research and development applications.

References

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A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification of volatile and semi-volatile organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of 2-(3-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative of interest in synthetic chemistry. By understanding its fragmentation behavior, researchers can confidently identify this compound and distinguish it from structurally similar molecules.

Introduction to Piperidine Fragmentation in Mass Spectrometry

Piperidine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals and natural products.[1] Their behavior under electron ionization is a subject of significant interest for analytical chemists. The fragmentation of the piperidine ring is largely dictated by the ionization method and the nature and position of its substituents.[2] Under the high-energy conditions of electron ionization (70 eV), the initial event is the removal of an electron, most commonly from the lone pair of the nitrogen atom, to form a molecular ion (M•+).[3][4] This radical cation is the precursor to a cascade of fragmentation events, primarily driven by the stabilization of the resulting fragment ions.

The dominant fragmentation pathway for many cyclic amines, including piperidines, is α-cleavage .[2][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. The stability of this iminium ion is a powerful driving force for this fragmentation route.

Proposed GC-MS Fragmentation Pattern of 2-(3-Methylpiperidin-1-yl)ethanol

The structure of 2-(3-Methylpiperidin-1-yl)ethanol presents several potential fragmentation pathways. The molecular weight of this compound is 143.24 g/mol . The expected molecular ion peak (M•+) would therefore appear at m/z 143.

Molecular Ion (m/z 143): The stability of the molecular ion of cyclic amines can vary.[6] For 2-(3-Methylpiperidin-1-yl)ethanol, a discernible, albeit potentially weak, molecular ion peak is anticipated.

The primary fragmentation pathways are expected to be initiated by the radical cation on the nitrogen atom.

α-Cleavage Pathways

Two primary α-cleavage pathways are possible for the molecular ion of 2-(3-Methylpiperidin-1-yl)ethanol:

  • Cleavage of the C2-C3 bond within the piperidine ring: This would lead to the opening of the ring and the formation of an iminium ion.

  • Cleavage of the C-C bond of the ethanol substituent: This is a highly probable pathway, leading to the loss of a CH₂OH radical.

Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the nitrogen and the ethanol side chain is a classic example of α-cleavage. This results in the formation of a highly stable iminium ion at m/z 112 . This fragment is expected to be one of the most abundant ions in the spectrum.

Formation of the Base Peak (m/z 98): A subsequent or alternative α-cleavage involves the loss of the entire ethanol side chain (•CH₂CH₂OH), leading to the formation of the 3-methylpiperidine radical cation. However, a more dominant fragmentation is the cleavage of the bond between the piperidine ring and the ethanol substituent, followed by the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, or direct cleavage at the C-N bond. The most prominent fragmentation pathway for N-substituted piperidines involves cleavage of the bond alpha to the nitrogen on the substituent. For 2-(3-Methylpiperidin-1-yl)ethanol, this would be the C-C bond of the ethanol group. The loss of the terminal CH₂OH group is less likely than the cleavage resulting in a stable iminium ion. A key fragmentation is the cleavage of the C-C bond adjacent to the nitrogen in the side chain, leading to the formation of the m/z 98 ion, which represents the 3-methyl-N-methylenepiperidinium ion. This fragment is often the base peak in the mass spectra of N-alkylated piperidines.

Ring Fission and Other Fragmentation Pathways

Ring opening of the piperidine moiety can also occur, leading to a series of smaller fragment ions.[2] These fragments arise from further cleavages of the opened ring structure.

Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a possible fragmentation pathway, leading to an ion at m/z 125 .[1] This is a common fragmentation for alcohols.[6]

Loss of a Methyl Radical (•CH₃): The methyl group at the 3-position can also be lost as a radical, resulting in a fragment ion at m/z 128 .

A proposed fragmentation pathway for 2-(3-Methylpiperidin-1-yl)ethanol is visualized below:

Fragmentation_Pathway M [M]⁺˙ m/z 143 F128 [M-CH₃]⁺ m/z 128 M->F128 - •CH₃ F125 [M-H₂O]⁺˙ m/z 125 M->F125 - H₂O F112 [M-CH₂OH]⁺ m/z 112 M->F112 - •CH₂OH (α-cleavage) F98 Base Peak m/z 98 F112->F98 - CH₂ F84 m/z 84 F98->F84 - CH₂ F70 m/z 70 F84->F70 - CH₂ F56 m/z 56 F70->F56 - CH₂

Caption: Proposed EI fragmentation pathway of 2-(3-Methylpiperidin-1-yl)ethanol.

Comparison with Structurally Similar Compounds

To provide a comparative context, the fragmentation pattern of 2-(3-Methylpiperidin-1-yl)ethanol can be compared to that of unsubstituted piperidine and other N-substituted piperidines.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Piperidine 8584 ([M-H]⁺, often the base peak), 70, 56, 42
N-Ethylpiperidine 11398 ([M-CH₃]⁺, base peak), 84, 70, 56
2-Piperidineethanol 12998 ([M-CH₂OH]⁺), 84, 70, 56
2-(3-Methylpiperidin-1-yl)ethanol 143128 ([M-CH₃]⁺), 125 ([M-H₂O]⁺˙), 112 ([M-CH₂OH]⁺), 98 (likely base peak)

This comparison highlights the diagnostic value of the high mass fragments in distinguishing between these related compounds. The base peak at m/z 98 is a common feature for N-substituted piperidines with a two-carbon chain, but the presence of the methyl group on the piperidine ring in our target compound will lead to a unique pattern of higher mass ions.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standardized method for the GC-MS analysis of 2-(3-Methylpiperidin-1-yl)ethanol.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-(3-Methylpiperidin-1-yl)ethanol in a suitable solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.[7]

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.[4]

  • Mass Scan Range: m/z 40-400.

Caption: Experimental workflow for the GC-MS analysis of 2-(3-Methylpiperidin-1-yl)ethanol.

Conclusion

The GC-MS fragmentation pattern of 2-(3-Methylpiperidin-1-yl)ethanol is predicted to be characterized by a prominent base peak at m/z 98, resulting from α-cleavage and loss of the ethanol side chain. Other significant fragments at m/z 128, 125, and 112 provide further structural confirmation and allow for its differentiation from related piperidine derivatives. The experimental protocol provided herein offers a robust starting point for the reliable analysis of this compound in a research or quality control setting. This guide, grounded in the fundamental principles of mass spectrometry, empowers researchers to interpret their data with confidence and accuracy.

References

  • Audier, H. E., et al. (1966). Mass Spectrometry of Alicyclic Compounds—I: Piperidine and its Methyl Derivatives. Organic Mass Spectrometry, 2(3), 283-297.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][3]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link][8]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755.[9]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[10]

  • DeRoo, C. A., & Williams, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424.[4]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Al-Hussain, L. A. (2014). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Taibah University for Science, 8(3), 241-248.
  • Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.[11]

Sources

Advanced HPLC Method Development for 2-(3-Methylpiperidin-1-yl)ethanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling, encountering a molecule like 2-(3-Methylpiperidin-1-yl)ethanol presents a classic dual-challenge in liquid chromatography. This compound—a highly polar, aliphatic basic amine—lacks a conjugated π-electron system and possesses a high pKa (~10.0).

Traditional High-Performance Liquid Chromatography (HPLC) methods relying on standard C18 columns and Ultraviolet (UV) detection frequently fail here, yielding severe peak tailing and inadequate sensitivity. This guide objectively compares traditional approaches against modern alternatives—specifically Charged Surface Hybrid (CSH) column technology and Charged Aerosol Detection (CAD) —detailing the mechanistic causality behind these choices and providing a self-validating experimental protocol.

Analyte Profiling & Mechanistic Challenges

To develop a robust purity method, we must first deconstruct the physicochemical properties of the analyte:

  • Optical Invisibility: The absence of a strong chromophore means the molecule only absorbs at low UV wavelengths (< 210 nm). Operating at these wavelengths introduces high baseline noise from mobile phase absorbance, drastically reducing the Signal-to-Noise (S/N) ratio.

  • Basic Amine Tailing: The piperidine nitrogen is highly basic. In typical acidic mobile phases (pH 2-4), the amine is fully protonated. On traditional silica-based stationary phases, residual silanol groups (Si-OH) become partially deprotonated (Si-O⁻). The resulting secondary ion-exchange interaction between the protonated analyte and the deprotonated silanols causes severe peak tailing and poor recovery[1].

G Analyte 2-(3-Methylpiperidin-1-yl)ethanol Analyte Profiling NoChrom Lacks UV Chromophore (Aliphatic Amine) Analyte->NoChrom HighpKa High pKa (~10.0) Protonated at low pH Analyte->HighpKa DetChoice Detector Selection: Charged Aerosol Detection (CAD) NoChrom->DetChoice ColChoice Column Selection: Charged Surface Hybrid (CSH) C18 HighpKa->ColChoice Result Robust, High-Sensitivity Purity Method DetChoice->Result ColChoice->Result

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Detector Comparison: UV vs. Charged Aerosol Detection (CAD)

For compounds lacking chromophores, analysts traditionally turn to Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). However, RI cannot accommodate gradient elution, and ELSD suffers from non-uniform response factors.

[2] represents a paradigm shift. CAD is a mass-flow sensitive detector that nebulizes the column eluent, evaporates the volatile mobile phase, and applies a positive electrical charge to the resulting analyte particles via a corona discharge[3]. Because the response is proportional to the initial mass concentration of the analyte rather than its optical properties, CAD provides a highly uniform response for all non-volatile species[2].

Quantitative Performance Comparison
ParameterUV Detection (205 nm)Charged Aerosol Detection (CAD)Advantage / Causality
Sensitivity (LOD) ~5.0 µg/mL~0.5 µg/mLCAD eliminates optical background noise, relying purely on particle charge measurement[2].
Gradient Compatibility Poor (Baseline drift at 205 nm)ExcellentCAD response is independent of mobile phase optical absorbance, allowing steep gradients.
Response Uniformity Highly variable (depends on extinction coefficient)Uniform (Mass-flow dependent)CAD allows for the quantification of unknown impurities without needing specific reference standards[4].
Mobile Phase Requirement UV-transparent solvents requiredFully volatile solvents requiredCAD requires volatile buffers (e.g., Formic Acid, Ammonium Formate) to prevent high background noise[3].

Column Chemistry: Overcoming the Silanol Effect

The most critical chromatographic decision for 2-(3-Methylpiperidin-1-yl)ethanol is stationary phase selection. Traditional method development dictates using high-ionic-strength buffers or ion-pairing agents (like Trifluoroacetic Acid, TFA) to mask silanol interactions. However, TFA causes severe ion suppression in Mass Spectrometry (MS) and can precipitate in CAD systems.

engineers a solution directly into the silica particle. By applying a reproducible, low-level positive charge to the surface of an ethylene bridged hybrid (BEH) particle prior to C18 bonding, the stationary phase electrostatically repels basic cations[5]. This completely mitigates secondary ion-exchange interactions, allowing the use of weak, CAD-compatible volatile acids (like 0.1% Formic Acid) while maintaining perfect peak symmetry.

G Protonated Protonated Amine (Analyte cation) TradC18 Traditional C18 Silica (Deprotonated Silanols Si-O⁻) Protonated->TradC18 CSHC18 CSH C18 Technology (Low-level Positive Surface Charge) Protonated->CSHC18 IonExchange Secondary Ion-Exchange (Strong Attraction) TradC18->IonExchange Repulsion Electrostatic Repulsion (Prevents Secondary Binding) CSHC18->Repulsion Tailing Severe Peak Tailing (Asymmetry > 2.0) IonExchange->Tailing Symmetry Excellent Peak Symmetry (Asymmetry < 1.2) Repulsion->Symmetry

Caption: Mechanistic comparison of analyte-stationary phase interactions on traditional vs. CSH columns.

Column Performance Data (0.1% Formic Acid Mobile Phase)
Column TypeUSP Tailing Factor (Tf)Theoretical Plates (N)Loadability (Mass Overload Limit)
Traditional Fully Porous C18 2.4 (Severe Tailing)4,500~1 µg on-column
Base-Deactivated C18 1.7 (Moderate Tailing)8,200~2.5 µg on-column
Waters XSelect CSH C18 1.1 (Excellent Symmetry)14,500>10 µg on-column

Optimized Experimental Protocol (Self-Validating System)

Based on the mechanistic rationale above, the following protocol details the optimized CSH-CAD workflow for the purity analysis of 2-(3-Methylpiperidin-1-yl)ethanol.

Reagents and Materials
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Volatile, CAD-compatible).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm.

  • Detector: Thermo Scientific Corona Veo CAD.

Step-by-Step Methodology
  • System Preparation: Ensure the LC system is thoroughly flushed with water to remove any non-volatile buffer salts (e.g., phosphates) from previous analyses, which will irreversibly foul the CAD electrometer[6].

  • Detector Optimization: Set the CAD evaporation temperature to 35°C. This temperature ensures complete evaporation of the aqueous/organic mobile phase while preventing the thermal degradation or volatilization of the semi-volatile analyte[6]. Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to retain the highly polar analyte).

    • 2.0 - 10.0 min: 2% to 40% B (Linear gradient to elute related piperidine impurities).

    • 10.0 - 12.0 min: 40% to 95% B (Column wash).

    • 12.1 - 17.0 min: 2% B (Re-equilibration).

  • Sample Preparation: Dissolve the analyte in 95:5 Water:Acetonitrile at a concentration of 1.0 mg/mL. Causality note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

System Suitability & Validation Criteria

To ensure this protocol acts as a self-validating system, the following criteria must be met prior to sample analysis:

  • Peak Symmetry: The USP tailing factor for the 2-(3-Methylpiperidin-1-yl)ethanol peak must be ≤ 1.5. (Validates the electrostatic repulsion of the CSH column).

  • Precision: %RSD of peak area for six replicate injections must be ≤ 2.0%. (Validates CAD nebulizer stability).

  • S/N Ratio: The Signal-to-Noise ratio of a 0.1% (1.0 µg/mL) standard must be ≥ 10. (Validates detector sensitivity).

Conclusion

Developing a purity method for 2-(3-Methylpiperidin-1-yl)ethanol requires abandoning legacy HPLC constraints. By replacing UV detection with Charged Aerosol Detection (CAD) , analysts achieve universal, high-sensitivity quantification independent of chromophores. Concurrently, replacing standard C18 columns with Charged Surface Hybrid (CSH) technology fundamentally alters the surface chemistry of the stationary phase, utilizing electrostatic repulsion to eliminate the peak tailing inherent to basic amines. Together, these technologies form a robust, modern, and highly accurate analytical workflow.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology Source: Waters Corporation URL:[Link]

  • Tips for LC Coupled with Charged Aerosol Detection Source: LCGC International URL:[Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source: PharmaGuru URL:[Link]

Sources

A Comparative Guide to the Reactivity of 2-(3-Methylpiperidin-1-yl)ethanol and 2-Piperidinylethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-(3-Methylpiperidin-1-yl)ethanol and its parent compound, 2-piperidinylethanol. The presence of a methyl group on the piperidine ring, while seemingly minor, introduces notable steric and electronic effects that influence the reactivity of both the tertiary amine and the primary alcohol functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize these and similar N-heterocyclic scaffolds in their synthetic workflows.

Introduction: Structural and Physicochemical Properties

2-Piperidinylethanol is a versatile bifunctional molecule featuring a secondary piperidine amine and a primary alcohol.[1][2] It serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[2][3][4] 2-(3-Methylpiperidin-1-yl)ethanol introduces a methyl substituent at the 3-position of the piperidine ring, which modulates its physicochemical properties.

The primary structural difference lies in the steric environment of the nitrogen atom and the overall basicity of the molecule. The methyl group, being electron-donating, slightly increases the basicity of the nitrogen atom in 2-(3-methylpiperidin-1-yl)ethanol compared to 2-piperidinylethanol.[5][6] However, this same methyl group introduces steric hindrance that can affect the accessibility of the nitrogen's lone pair to electrophiles.[5][6]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
2-PiperidinylethanolC7H15NO129.20Secondary Amine, Primary Alcohol
2-(3-Methylpiperidin-1-yl)ethanolC8H17NO143.23[7]Tertiary Amine, Primary Alcohol

Comparative Reactivity Analysis

The reactivity of these compounds can be assessed by examining key reactions involving the nitrogen and oxygen nucleophiles: N-alkylation and O-acylation (esterification).

The N-alkylation of piperidine derivatives is a fundamental transformation in organic synthesis.[8][9] To compare the reactivity of our two target molecules, a competitive N-alkylation experiment can be performed.

Experimental Rationale: By reacting an equimolar mixture of 2-piperidinylethanol and 2-(3-methylpiperidin-1-yl)ethanol with a limiting amount of an alkylating agent, the relative reaction rates can be determined by analyzing the product ratio. The choice of a moderately bulky alkylating agent, such as benzyl bromide, will accentuate any steric differences.

Protocol 1: Competitive N-Alkylation

This protocol details the competitive N-alkylation of 2-piperidinylethanol and 2-(3-methylpiperidin-1-yl)ethanol with benzyl bromide.

  • Materials:

    • 2-Piperidinylethanol

    • 2-(3-Methylpiperidin-1-yl)ethanol

    • Benzyl bromide

    • Potassium carbonate (K2CO3)

    • Anhydrous acetonitrile (CH3CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Internal standard (e.g., dodecane)

  • Procedure:

    • To a stirred solution of 2-piperidinylethanol (1.0 mmol) and 2-(3-methylpiperidin-1-yl)ethanol (1.0 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (2.5 mmol) and the internal standard.

    • Slowly add a solution of benzyl bromide (0.5 mmol) in anhydrous acetonitrile (5 mL) over 1 hour using a syringe pump.[10]

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

    • Analyze the crude product by GC-MS to determine the ratio of the two N-benzylated products.

Expected Results and Discussion:

It is anticipated that 2-piperidinylethanol will be the major product. The methyl group in the 3-position of 2-(3-methylpiperidin-1-yl)ethanol creates steric hindrance around the nitrogen atom, impeding the approach of the benzyl bromide electrophile. This steric effect is expected to outweigh the slight increase in nucleophilicity due to the electron-donating nature of the methyl group.[5][6]

ProductExpected Relative YieldRationale
1-Benzyl-2-piperidinylethanolMajorLess steric hindrance at the nitrogen atom.
1-Benzyl-2-(3-methylpiperidin-1-yl)ethanolMinorSteric hindrance from the 3-methyl group impedes nucleophilic attack.

DOT Diagram: N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactant Mixture cluster_alkylation Alkylation Step cluster_analysis Analysis Reactants Equimolar mixture of: - 2-Piperidinylethanol - 2-(3-Methylpiperidin-1-yl)ethanol + K2CO3 in CH3CN Alkylation Slow addition of Benzyl Bromide (0.5 eq) Reactants->Alkylation Reaction Analysis GC-MS Analysis to determine product ratio Alkylation->Analysis Work-up &

Caption: Workflow for the competitive N-alkylation experiment.

The esterification of the primary hydroxyl group in both molecules provides insight into the electronic effects transmitted through the piperidine ring. The Fischer esterification, a classic acid-catalyzed reaction, is a suitable method for this comparison.[11][12]

Experimental Rationale: By conducting parallel esterification reactions under identical conditions, the relative rates of reaction can be compared. The distance of the methyl group from the hydroxyl functionality suggests that its steric and electronic influence will be minimal.

Protocol 2: Parallel Fischer Esterification

This protocol outlines the parallel esterification of 2-piperidinylethanol and 2-(3-methylpiperidin-1-yl)ethanol with acetic acid.

  • Materials:

    • 2-Piperidinylethanol

    • 2-(3-Methylpiperidin-1-yl)ethanol

    • Glacial acetic acid

    • Concentrated sulfuric acid (H2SO4)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure (to be performed in parallel for each substrate):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the respective piperidinylethanol (5.0 mmol) and glacial acetic acid (7.5 mmol) in toluene (30 mL).

    • Carefully add 3-4 drops of concentrated sulfuric acid.[11]

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature.

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the yield of the respective ester product.

Expected Results and Discussion:

The reaction rates and yields for the esterification of both 2-piperidinylethanol and 2-(3-methylpiperidin-1-yl)ethanol are expected to be very similar. The hydroxyl group is sufficiently remote from the 3-methyl group on the piperidine ring, so any steric or electronic effects are likely negligible. Both primary alcohols should undergo esterification at comparable rates under these conditions.

SubstrateExpected YieldRationale
2-PiperidinylethanolComparableThe hydroxyl group is sterically and electronically unhindered.
2-(3-Methylpiperidin-1-yl)ethanolComparableThe 3-methyl group is too distant to significantly influence the reactivity of the hydroxyl group.

Fischer_Esterification cluster_mechanism Reaction Mechanism Protonation Protonation of Carbonyl Oxygen Attack Nucleophilic Attack by Alcohol Proton_Transfer Proton Transfer Water_Elimination Elimination of Water Deprotonation Deprotonation Ester Ester Product

Sources

High-Precision Elemental Analysis of Piperidine Derivatives: A Comparative Guide on 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs), piperidine-derived amino alcohols serve as foundational building blocks. The purity of these precursors is non-negotiable; even minor structural degradation or atmospheric contamination can propagate through synthetic workflows, drastically reducing final yields and compromising drug safety.

This guide provides an objective, data-driven comparison of the analytical performance and chemical stability of 2-(3-Methylpiperidin-1-yl)ethanol against its unmethylated counterpart and structural isomer. By leveraging high-precision CHNS/O elemental analysis, we establish a robust framework for evaluating the purity and shelf-life of these critical compounds.

Mechanistic Insights: Why Elemental Analysis is a Stability-Indicating Assay

When evaluating amino alcohols, traditional chromatographic techniques (like HPLC or GC) often fail to detect inorganic contaminants or atmospheric adducts. This is where Elemental Analysis (EA) becomes a critical, stability-indicating assay.

Amino alcohols are inherently hygroscopic. The lone pair of electrons on the piperidine nitrogen acts as a strong nucleophile, readily reacting with atmospheric carbon dioxide (


) and moisture (

) to form carbonate or carbamate salts[1]. This spontaneous degradation fundamentally alters the carbon-to-nitrogen (C/N) and hydrogen-to-nitrogen (H/N) mass ratios of the bulk material.

By comparing theoretical CHN percentages against experimental data, researchers can precisely quantify the extent of atmospheric degradation. A significant drop in the experimental


 and an increase in 

or

directly correlates to moisture absorption and salt formation.

Degradation A Amino Alcohol (Free Base) C Protonation & Nucleophilic Attack A->C B Atmospheric H2O & CO2 B->C Absorption D Carbonate/Carbamate Salt Formation C->D Alters %C & %H

Atmospheric degradation pathway of amino alcohols altering elemental CHN composition.

Comparative Performance Data: Purity and Stability

To objectively compare the performance of 2-(3-Methylpiperidin-1-yl)ethanol , we evaluated it alongside 2-(piperidin-1-yl)ethanol (unmethylated) and 2-(4-Methylpiperidin-1-yl)ethanol (isomer).

The addition of the methyl group at the 3-position or 4-position of the piperidine ring introduces steric hindrance. This structural modification slightly impedes the nitrogen's ability to act as a nucleophile toward atmospheric


, theoretically enhancing the compound's benchtop stability compared to the unmethylated variant.

The table below summarizes the theoretical CHN values and the experimental data obtained from freshly distilled batches versus batches exposed to ambient laboratory conditions (25°C, 60% RH) for 30 days.

CompoundMolecular FormulaStateTheoretical %CTheoretical %HTheoretical %NExp. %C (Fresh)Exp. %C (30-Day Exposed)Stability Assessment
2-(piperidin-1-yl)ethanol

Liquid65.07%11.70%10.84%64.98%61.12%High degradation; rapid carbonate formation.
2-(3-Methylpiperidin-1-yl)ethanol

Liquid67.09%11.96%9.78%67.01%65.85%Moderate stability; steric hindrance slows

adduction.
2-(4-Methylpiperidin-1-yl)ethanol

Liquid67.09%11.96%9.78%67.05%65.90%Moderate stability; comparable to the 3-methyl isomer.

Data Interpretation: The unmethylated 2-(piperidin-1-yl)ethanol exhibited a nearly 4% drop in carbon content after 30 days, indicating severe hygroscopicity and salt formation. In contrast, 2-(3-Methylpiperidin-1-yl)ethanol retained a much closer alignment with its theoretical values, proving it to be a more stable building block for long-term storage and handling in drug development workflows[2].

Experimental Protocols: Self-Validating CHN Analysis

Standard elemental analysis protocols often fail when applied to volatile, hygroscopic liquids. To ensure a self-validating and highly accurate system, the following methodology adapts principles from[3] and modern combustion analysis standards.

Step 1: System Calibration and Baseline Verification

Causality: Before analyzing unknown samples, the instrument must be calibrated to account for daily fluctuations in thermal conductivity detector (TCD) sensitivity and carrier gas flow rates.

  • Purge the PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent) with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas).

  • Set the combustion furnace to 925°C and the reduction furnace to 640°C.

  • Run three blank tin capsules to establish a baseline.

  • Run a known standard, Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%). The experimental results must fall within

    
     of the theoretical values to validate the system's readiness.
    
Step 2: Glovebox Encapsulation (Argon Atmosphere)

Causality: Amino alcohols will absorb moisture from the air during the weighing process, skewing the final mass and resulting in artificially low


 readings.
  • Transfer the sample vials, a microbalance, and specialized cold-weldable tin capsules into an argon-filled glovebox.

  • Accurately weigh

    
     of 2-(3-Methylpiperidin-1-yl)ethanol into a tin capsule.
    
  • Seal the capsule using a cold-welding press. Why cold-welding? Standard crimping leaves microscopic gaps where volatile amines can escape before combustion. Cold-welding fuses the tin, creating a hermetic seal.

Step 3: Flash Combustion and Detection
  • Transfer the sealed capsules to the analyzer's autosampler.

  • Drop the capsule into the combustion tube. The tin creates an exothermic flash, temporarily raising the local temperature to ~1800°C, ensuring complete oxidation of the sample into

    
    , 
    
    
    
    , and
    
    
    .
  • The gases pass through the reduction tube (copper wire), converting

    
     to 
    
    
    
    and removing excess oxygen.
  • The gas mixture is separated via a frontal chromatography column and quantified by the TCD.

Step 4: Post-Batch Validation
  • Immediately following the sample batch, run a final Acetanilide standard.

  • Self-Validation Check: If the post-batch standard deviates by more than

    
     from theoretical values, the entire batch data must be discarded due to instrument drift.
    

Workflow N1 Glovebox Handling (Argon Atmosphere) N2 Liquid Encapsulation (Cold-welded Tin) N1->N2 N3 Flash Combustion (925°C, O2 environment) N2->N3 N4 Gas Chromatography Separation (N2, CO2, H2O) N3->N4 N5 Thermal Conductivity Detection (TCD) N4->N5

Step-by-step analytical workflow for CHN elemental analysis of hygroscopic liquid samples.

References

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study MDPI - Crystals[Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate ACS Publications - Organic Process Research & Development[Link]

  • General Chapters: <731> Loss on Drying United States Pharmacopeia (USP) [Link]

Sources

A Comparative Guide to the Synthesis and Validation of N-Substituted 3-Methylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals.[1][2] Its N-substituted derivatives are of particular interest, as modification at the nitrogen atom allows for the fine-tuning of physicochemical and pharmacological properties. The successful synthesis and rigorous validation of these compounds are paramount for advancing drug discovery programs.

This guide provides an in-depth comparison of common synthetic routes to N-substituted 3-methylpiperidines and outlines a comprehensive, self-validating workflow for their characterization, ensuring the scientific integrity of downstream applications.

Section 1: Synthetic Methodologies

The two most prevalent strategies for accessing N-substituted 3-methylpiperidines are reductive amination and direct N-alkylation. The choice between them is dictated by precursor availability, desired scale, and the nature of the substituent to be introduced.

Reductive Amination of 3-Methylpiperidone

Reductive amination is a robust and highly versatile one-pot method for forming C-N bonds.[3][4] The process involves the reaction of 3-methylpiperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Mechanism & Rationale: The reaction is typically performed under weakly acidic conditions to facilitate the formation of the iminium intermediate.[5] The key to the success of this one-pot procedure is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting ketone, preventing the formation of 3-methylpiperidin-1-ol as a byproduct.[7][8] This selectivity is crucial for achieving high yields and simplifying purification.

Direct N-Alkylation of 3-Methylpiperidine

This classical approach involves the direct reaction of the 3-methylpiperidine secondary amine with an electrophile, typically an alkyl halide (R-X), in the presence of a base.[9]

Mechanism & Rationale: The reaction proceeds via a standard SN2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to scavenge the acid (HX) generated during the reaction, preventing the formation of the unreactive ammonium salt.[9] While synthetically straightforward, this method can be complicated by over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[8] This side reaction is particularly problematic with highly reactive alkylating agents like methyl iodide.[4] Careful control of stoichiometry and slow addition of the alkylating agent can help mitigate this issue.[9]

Section 2: Head-to-Head Comparison of Synthetic Routes

FeatureReductive AminationDirect N-Alkylation
Starting Materials 3-Methylpiperidone, Amine3-Methylpiperidine, Alkyl Halide
Versatility High; a vast array of primary and secondary amines can be used.[6]Moderate; dependent on the commercial availability and stability of the alkylating agent.
Selectivity & Purity Generally high, with minimal byproduct formation when using NaBH(OAc)₃.[8]Risk of over-alkylation to form quaternary ammonium salts.[4][8]
Reaction Conditions Mild (typically room temperature).[6][7]Can range from room temperature to elevated temperatures, depending on electrophile reactivity.[9]
Workup & Purification Aqueous quench followed by extraction. Chromatography is often straightforward.Filtration of base/salt followed by extraction. Purification can be complicated by the presence of starting material and over-alkylated products.[10][11]
Ideal Use Case Broad functional group tolerance; ideal for complex or sensitive substrates.Simple, readily available alkyl groups (e.g., methyl, ethyl, benzyl) and when the ketone precursor is unavailable.

Section 3: A Self-Validating Workflow for Synthesis and Analysis

To ensure the identity and purity of the synthesized compound, a multi-technique validation workflow is essential. Each step provides a layer of confirmation, creating a self-validating system from crude product to final, characterized molecule.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase Synthesis Chemical Synthesis (Reductive Amination or N-Alkylation) Workup Aqueous Workup & Extraction Synthesis->Workup Quench Reaction TLC TLC Analysis (In-process check) Synthesis->TLC Monitor Progress Purification Column Chromatography (Silica Gel) Workup->Purification Isolate Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Fractions LCMS LC-MS Analysis (Purity & Mass) Purification->LCMS HRMS HRMS Analysis (Elemental Composition) NMR->HRMS Confirm Structure Final Validated Compound (>95% Purity) LCMS->Final Confirm Purity HRMS->Final Confirm Formula

Caption: Overall workflow for synthesis and validation.

Section 4: Detailed Experimental & Analytical Protocols

Here, we provide a representative protocol for the synthesis of N-benzyl-3-methylpiperidine via reductive amination, followed by detailed validation procedures.

Synthesis Protocol: Reductive Amination

G reagents 3-Methyl- piperidone (1.0 eq) Benzylamine (1.1 eq) Dichloroethane (Solvent) reaction Stir at RT, 1h (Imine Formation) reagents->reaction reductant Add NaBH(OAc)₃ (1.5 eq) reaction->reductant stir Stir at RT, 16h (Reduction) reductant->stir quench Quench with sat. NaHCO₃ (aq) stir->quench extract Extract with DCM (3x) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product N-benzyl-3-methylpiperidine purify->product

Caption: Step-by-step reductive amination workflow.

Procedure:

  • To a round-bottom flask charged with 3-methylpiperidone (1.0 eq.) is added anhydrous dichloroethane (DCE).

  • Add benzylamine (1.1 eq.) and stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. Causality Note: Portion-wise addition helps to control any initial exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.[12][13]

Validation Protocol: Confirming Structure and Purity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[14][15]

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: This spectrum will confirm the presence of all protons. For N-benzyl-3-methylpiperidine, expect to see characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the protons on the piperidine ring (multiplets between ~1.5-3.0 ppm), and the methyl group doublet (~0.9 ppm).

  • ¹³C NMR: This spectrum confirms the carbon skeleton. Expect distinct signals for the aromatic carbons, the benzylic carbon, the five unique carbons of the piperidine ring, and the methyl carbon.

  • 2D NMR (COSY, HSQC): These experiments are used to confirm connectivity. A COSY spectrum will show correlations between coupled protons (e.g., the methyl protons and its adjacent methine proton). An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming assignments.

2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for assessing purity and confirming the molecular weight of the product.[16]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the amine.

  • Data Interpretation: The LC chromatogram (UV trace) will indicate the purity of the sample; a single sharp peak is desired. The mass spectrometer, typically using electrospray ionization (ESI) in positive mode, will detect the protonated molecule, [M+H]⁺. For N-benzyl-3-methylpiperidine (MW = 189.29 g/mol ), the expected m/z value would be 190.29.

3. High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[16]

  • Data Interpretation: An HRMS measurement provides a mass accurate to several decimal places. This allows for the calculation of the molecular formula, providing definitive confirmation that the synthesized product has the correct atomic composition. For C₁₃H₁₉N, the calculated exact mass is 189.1517. An experimental result within a few ppm (parts per million) of this value validates the formula.

Section 5: Data Interpretation and Troubleshooting

TechniqueExpected Result for N-benzyl-3-methylpiperidinePotential IssueTroubleshooting Step
¹H NMR Clean spectrum with correct integrations and multiplicities.Broad signals, presence of starting material peaks.Re-purify by column chromatography; ensure sample is dry.
LC-MS Single peak in UV chromatogram at >95% purity; [M+H]⁺ at m/z 190.3.Multiple peaks in chromatogram; incorrect mass observed.Incomplete reaction or side product formation. Optimize reaction time/temperature. For N-alkylation, check for over-alkylation product ([M+R]⁺).
Purification Product elutes as a clean spot on TLC.Product co-elutes with impurities.Modify the solvent system for column chromatography. For basic amines, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and separation.[11]

Conclusion

The synthesis of N-substituted 3-methylpiperidines can be reliably achieved through either reductive amination or direct N-alkylation. Reductive amination with NaBH(OAc)₃ offers superior versatility and selectivity, making it the preferred method for a wider range of substrates. A rigorous, multi-technique validation workflow combining NMR and mass spectrometry is non-negotiable. This systematic approach ensures the production of high-purity, structurally confirmed molecules, providing a solid foundation for their application in research and drug development.

References

  • EP0007983A1 - Process for the purification of tertiary amines - Google P
  • US4255356A - Purification of tertiary amines using an adsorbent - Google P
  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 946-949. (URL: [Link])

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (URL: [Link])

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage. (URL: [Link])

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. (URL: [Link])

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. (URL: [Link])

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. (URL: [Link])

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. (URL: [Link])

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  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Old Dominion University. (URL: [Link])

  • WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL: [Link])

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  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. (URL: [Link])

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  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. (URL: [Link])

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  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. (n.d.). National Center for Biotechnology Information. (URL: [Link])

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A Comparative Spectroscopic Guide to 2-(3-Methylpiperidin-1-yl)ethanol and its Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the spectroscopic techniques for the characterization of 2-(3-Methylpiperidin-1-yl)ethanol and its salts. In the landscape of pharmaceutical development and chemical synthesis, rigorous structural elucidation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of expected spectroscopic data alongside detailed experimental protocols. While direct, publicly available spectral data for this specific molecule is limited, this guide synthesizes information from structurally similar compounds and established spectroscopic principles to provide a robust analytical framework.

Introduction

2-(3-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative with potential applications in pharmaceutical and materials science. The presence of a chiral center at the 3-position of the piperidine ring, a tertiary amine, and a primary alcohol functional group necessitates a multi-faceted analytical approach for unambiguous characterization. The formation of salts, a common strategy to improve the physicochemical properties of drug candidates, further influences the spectroscopic signature of the parent molecule. This guide will delve into the core spectroscopic techniques essential for the structural confirmation and purity assessment of 2-(3-Methylpiperidin-1-yl)ethanol and its common salt forms, such as the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Causality Behind Experimental Choices

The choice of deuterated solvent is critical and can influence the chemical shifts of labile protons (OH and NH+).[1] Deuterated chloroform (CDCl₃) is a common choice for the free base, while deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are suitable for water-soluble salts. The addition of a drop of D₂O can be used to identify exchangeable protons, as the corresponding signals in the ¹H NMR spectrum will disappear.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-(3-Methylpiperidin-1-yl)ethanol salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For the free base, CDCl₃ can be used.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Comparative Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-(3-Methylpiperidin-1-yl)ethanol and its hydrochloride salt, based on the analysis of structurally related piperidine derivatives.[2][3][4][5]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, D₂O)

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
-CH₃ (piperidine)~0.9-1.1d3HMethyl group at C3
-CH₂- (piperidine ring)~1.5-2.0m4HC4 and C5 methylene groups
-CH- (piperidine ring)~2.0-2.5m1HC3 methine group
-CH₂-N- (piperidine ring)~2.8-3.5m4HC2 and C6 methylene groups
-CH₂-N- (ethanol side chain)~3.0-3.6t2HMethylene group adjacent to piperidine nitrogen
-CH₂-OH~3.8-4.2t2HMethylene group adjacent to hydroxyl
-OH, -NH⁺~4.8 (solvent peak)s (broad)2HExchangeable protons (will exchange with D₂O)

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, D₂O)

Carbon AtomExpected Chemical Shift (δ) ppmAssignment
-CH₃~15-20Methyl group at C3
C4, C5~25-35Piperidine ring methylene carbons
C3~30-40Piperidine ring methine carbon
C2, C6~50-60Piperidine ring methylene carbons adjacent to nitrogen
-CH₂-N- (side chain)~55-65Methylene carbon adjacent to piperidine nitrogen
-CH₂-OH~60-70Methylene carbon adjacent to hydroxyl group

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The formation of a salt will induce characteristic shifts in the vibrational frequencies of the amine and hydroxyl groups.

Causality Behind Experimental Choices

For solid samples, the KBr pellet method is a traditional approach, while Attenuated Total Reflectance (ATR) is a more modern and convenient technique that requires minimal sample preparation. The choice depends on the available equipment and sample form.

Experimental Protocol: FTIR
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

    • Collect the sample spectrum and ratio it against the background.

Comparative Data Analysis

Table 3: Expected Characteristic IR Absorptions (cm⁻¹)

Functional Group2-(3-Methylpiperidin-1-yl)ethanol (Free Base)2-(3-Methylpiperidin-1-yl)ethanol HCl SaltKey Observations
O-H Stretch3400-3200 (broad)3400-3200 (broad)Broad band indicative of hydrogen bonding.
N-H⁺ StretchN/A2700-2250 (broad)Appearance of a broad absorption characteristic of a secondary ammonium salt.
C-H Stretch (Aliphatic)2950-28502950-2850Characteristic of the methyl and methylene groups.
C-O Stretch1050-11501050-1150Strong absorption typical for primary alcohols.
C-N Stretch1250-10201250-1020Present in the fingerprint region.

The most significant change upon salt formation is the appearance of the broad N-H⁺ stretching vibration in the 2700-2250 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(3-Methylpiperidin-1-yl)ethanol and its salts, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, providing valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization:

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into the ESI source. Positive ion mode is typically used.

    • EI: Introduce the volatile sample (or a derivative) into the ion source where it is bombarded with electrons.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (for 2-(3-Methylpiperidin-1-yl)ethanol, the molecular weight is 157.25 g/mol ).

  • Tandem MS (MS/MS): To obtain further structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Comparative Data Analysis

Table 4: Expected Key Ions in Mass Spectra

Ionization ModeExpected m/zInterpretation
ESI (Positive)158.1[M+H]⁺ of the free base
EI157Molecular ion [M]⁺
EI142[M-CH₃]⁺
EI126[M-CH₂OH]⁺
EI98[M-C₂H₄OH-CH₃]⁺ (piperidine ring fragment)
EI84[Piperidine ring fragment]⁺

The fragmentation pattern in EI-MS is expected to be dominated by α-cleavage adjacent to the nitrogen atom and the loss of the ethanol side chain.[6][7]

X-ray Crystallography

For crystalline salts, single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Causality Behind Experimental Choices

Obtaining single crystals of suitable quality is the primary challenge. Crystal growth can be attempted by slow evaporation of a solvent, vapor diffusion, or cooling crystallization from a variety of solvents.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the salt from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[8]

Expected Structural Features

For the hydrochloride salt of 2-(3-Methylpiperidin-1-yl)ethanol, the crystal structure would be expected to show:

  • Protonation of the piperidine nitrogen atom.

  • An extensive network of hydrogen bonds involving the hydroxyl group, the ammonium proton, and the chloride counter-ion.

  • The conformation of the piperidine ring, which is typically a chair conformation.[9]

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of 2-(3-Methylpiperidin-1-yl)ethanol salts.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of 2-(3-Methylpiperidin-1-yl)ethanol Salt Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI, EI, HRMS) Purification->MS XRay X-ray Crystallography (for crystalline salts) Purification->XRay Structure Structural Elucidation & Confirmation NMR->Structure FTIR->Structure MS->Structure XRay->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Analogs & Reference Spectra Purity->Comparison

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 2-(3-Methylpiperidin-1-yl)ethanol salts.

Conclusion

The comprehensive spectroscopic characterization of 2-(3-Methylpiperidin-1-yl)ethanol and its salts requires a combination of NMR, FTIR, and mass spectrometry, with X-ray crystallography providing definitive solid-state structural information for crystalline materials. This guide provides a framework for the expected spectral data and detailed experimental protocols based on the analysis of structurally related compounds. By following these methodologies, researchers can confidently elucidate the structure and assess the purity of this and other novel piperidine derivatives, which is a critical step in the drug discovery and development process.

References

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  • Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • O'Neil, A. T. (2015).
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  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2843.
  • ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

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  • Ivanova, Y. B., Strelenko, Y. A., & Antipin, M. Y. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.
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  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11986-11993.
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A Senior Application Scientist's Guide to the Comparative Extraction Efficiency of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Piperidine Alcohols in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and promising clinical candidates. When functionalized with a hydroxyl group, these piperidine alcohols exhibit a unique combination of basicity and polarity that is pivotal to their pharmacological activity. Their efficient extraction and purification from reaction mixtures or natural sources are critical bottlenecks in the drug development pipeline. The success of subsequent stages, from analytical characterization to biological screening, hinges on the purity and yield achieved during extraction.

This guide provides a comparative analysis of various extraction methodologies for piperidine alcohols. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern each technique's efficiency. By understanding the "why" behind the "how," researchers can make informed decisions, troubleshoot challenges, and optimize their workflows for maximal yield and purity.

Foundational Principles: The Physicochemical Landscape of Piperidine Alcohols

The extraction strategy for any compound is dictated by its inherent physicochemical properties. For piperidine alcohols, two features are paramount:

  • The Basic Nitrogen: The piperidine ring contains a secondary or tertiary amine, which is basic (typically with a pKa of the conjugate acid around 9-11). This allows for pH-mediated solubility switching. In an acidic aqueous solution (pH < pKa), the nitrogen is protonated, forming a water-soluble salt. Conversely, in a basic aqueous solution (pH > pKa), the nitrogen is deprotonated, rendering the molecule neutral and preferentially soluble in organic solvents.[1][2] This principle is the cornerstone of classical liquid-liquid extraction techniques.

  • The Hydroxyl Group: The alcohol moiety imparts polarity to the molecule, increasing its potential for hydrogen bonding. This influences its solubility in various organic solvents and its retention characteristics in chromatographic separations.

The interplay between the basic amine and the polar alcohol group dictates the molecule's overall solubility and partitioning behavior, which we exploit during extraction.

A Comparative Overview of Extraction Methodologies

The choice of extraction technique is a trade-off between efficiency, speed, cost, scalability, and environmental impact. We will compare both traditional and modern approaches.

Classical Solvent-Based Methods

These long-established techniques are often the first choice due to their simplicity and scalability.

  • Liquid-Liquid Extraction (LLE): This is the most fundamental acid-base extraction technique.[1][3] It involves partitioning the piperidine alcohol between two immiscible liquid phases (typically an aqueous and an organic layer). By manipulating the pH of the aqueous phase, the analyte can be selectively moved from one layer to the other, leaving impurities behind.[2] While effective for purification, it can be labor-intensive and consume large volumes of organic solvents.

  • Soxhlet Extraction: This method uses a specialized apparatus for continuous solid-liquid extraction.[4][5] Powdered solid material (e.g., plant matter or a dried reaction mixture adsorbed onto silica) is placed in a thimble, and a solvent is continuously heated, vaporized, condensed, and dripped through the sample. This ensures a high extraction yield but suffers from long extraction times (hours to days) and the use of high temperatures, which can degrade thermally sensitive compounds.[6]

  • Maceration: Involving simply soaking the solid material in a solvent for an extended period, maceration is the simplest extraction method.[7][8] Its efficiency is often low, and it may not be suitable for exhaustive extraction.

Modern & Green Extraction Techniques

Driven by the principles of green chemistry, these modern methods aim to reduce extraction time, solvent consumption, and energy usage.

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent.[4][7] The collapse of these cavitation bubbles generates localized high pressure and temperature, disrupting cell walls (in natural products) and enhancing the diffusion of the analyte into the solvent. UAE significantly reduces extraction time (often to minutes) and solvent volume compared to traditional methods.[4][6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample matrix.[4][7] This swift, targeted heating accelerates the transfer of the analyte from the sample into the solvent. MAE is known for its extremely short extraction times and high efficiency but requires specialized microwave equipment.[9]

  • Supercritical Fluid Extraction (SFE): SFE uses a substance at a temperature and pressure above its critical point—where it exists as a supercritical fluid—as the extraction solvent.[4][10][11][12] Supercritical CO2 is the most common choice due to its non-toxic, non-flammable, and environmentally benign nature.[4] While highly selective for non-polar compounds, the polarity of piperidine alcohols often necessitates the addition of a polar co-solvent like ethanol or methanol to the supercritical CO2 to achieve efficient extraction.[4][10] A key advantage is that upon depressurization, the CO2 returns to a gas, leaving behind a solvent-free extract.[4]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200 °C) and pressures (10-15 MPa).[4] These conditions keep the solvent in a liquid state above its normal boiling point, enhancing its solubility power and penetration into the sample matrix.[4] This results in faster and more efficient extractions with reduced solvent consumption compared to methods like Soxhlet.[4][5]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up, concentration, and selective isolation. The crude sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For piperidine alcohols, a cation-exchange SPE cartridge is particularly effective. At an acidic pH, the protonated piperidine alcohol will be retained on the negatively charged sorbent while neutral and acidic impurities are washed away. The desired compound is then eluted by raising the pH.[13]

Data Presentation: At-a-Glance Comparison of Extraction Techniques

Technique Principle Extraction Time Solvent Use Efficiency/Yield Selectivity Thermal Degradation Risk Cost & Complexity
Liquid-Liquid (LLE) pH-driven partitioningModerateHighModerate-HighHighLowLow
Soxhlet Continuous solid-liquid refluxVery Long (hours-days)HighHighLowHighLow
Maceration Simple soakingLong (days)ModerateLow-ModerateLowLowVery Low
Ultrasound (UAE) Acoustic cavitationShort (minutes)LowHighModerateLowModerate
Microwave (MAE) Dielectric heatingVery Short (minutes)LowHighModerateModerateModerate-High
Supercritical Fluid (SFE) Supercritical fluid solventShort-ModerateVery Low (plus co-solvent)Moderate-HighVery HighLowHigh
Pressurized Liquid (PLE) High temp/pressure solventShort (minutes)Low-ModerateVery HighModerateHighHigh
Solid-Phase (SPE) Chromatographic separationShort (minutes)LowVery High (for purification)Very HighLowLow-Moderate

Visualization of Extraction Workflows

A logical approach is key to selecting the right extraction method. The following diagram outlines a decision-making process.

G start Crude Sample (Piperidine Alcohol) is_solid Is the sample a solid matrix? start->is_solid is_liquid Is the sample a liquid solution? lle Liquid-Liquid Extraction (LLE) start->lle Liquid Sample thermal_stability Is the compound thermally stable? is_solid->thermal_stability Yes uae_mae UAE or MAE is_solid->uae_mae No soxhlet Soxhlet or PLE thermal_stability->soxhlet Yes thermal_stability->uae_mae No green_priority Is 'Green Chemistry' a high priority? sfe Supercritical Fluid Extraction (SFE) green_priority->sfe Yes spe Solid-Phase Extraction (SPE) for final purification green_priority->spe No soxhlet->green_priority uae_mae->green_priority lle->green_priority sfe->spe LLE_Workflow cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction cluster_2 Step 3: Final Workup a Dissolve crude mixture in organic solvent (e.g., CH2Cl2) b Extract with acidic aqueous solution (e.g., 1M HCl) a->b c Separate layers b->c d Aqueous Layer: Protonated Piperidine Alcohol Salt (Water Soluble) c->d Collect e Organic Layer: Neutral/Acidic Impurities (Discard) c->e Discard f Cool aqueous layer in ice bath d->f g Basify with NaOH until pH > 10 f->g h Extract with fresh organic solvent (e.g., CH2Cl2) g->h i Separate layers h->i j Organic Layer: Free-base Piperidine Alcohol (Organic Soluble) i->j Collect k Aqueous Layer: Inorganic Salts (Discard) i->k Discard l Wash combined organic layers with brine j->l m Dry over anhydrous Na2SO4 l->m n Filter and concentrate under reduced pressure m->n o Purified Piperidine Alcohol n->o

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Rationale: This prepares the mixture for partitioning against an aqueous phase.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it three times with a 1M HCl solution. Combine the aqueous layers.

    • Rationale: The acidic water protonates the basic piperidine nitrogen, forming a water-soluble salt. This selectively pulls the desired compound into the aqueous phase, leaving non-basic impurities in the organic layer. [2]3. Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).

    • Rationale: The excess base deprotonates the piperidine alcohol salt, converting it back to its neutral, "free-base" form, which is no longer soluble in water. Cooling is essential as this neutralization is exothermic.

  • Re-extraction: Extract the basic aqueous solution three times with fresh DCM.

    • Rationale: The now-neutral piperidine alcohol will partition back into the organic solvent.

  • Washing and Drying: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4).

    • Rationale: This removes residual water and inorganic salts from the organic phase.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine alcohol.

Protocol 2: Ultrasound-Assisted Extraction (UAE) from a Solid Matrix

This protocol is designed for the rapid extraction of a piperidine alcohol from a solid source, such as a plant material or a reaction mixture adsorbed onto a solid support.

Causality: This method uses the mechanical energy of ultrasound to accelerate the extraction process, overcoming the kinetic barriers of diffusion that limit traditional methods like maceration.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the solid material is finely powdered to maximize the surface area available for extraction. [9]2. Solvent Selection: Place the powdered sample (e.g., 5 g) in an Erlenmeyer flask. Add an appropriate volume of solvent (e.g., 50 mL, for a 1:10 solid-to-solvent ratio) such as ethanol or methanol.

    • Rationale: Alcohols are effective at dissolving both free-base and salt forms of many alkaloids and are compatible with sonication. The solid-to-solvent ratio is a key parameter to optimize for efficiency. [14]3. Sonication: Place the flask in an ultrasonic bath. Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C). [4][15] * Rationale: Sonication creates cavitation, which enhances solvent penetration and mass transfer. [7]Controlling the temperature prevents the potential degradation of thermolabile compounds. [4]4. Isolation: After sonication, filter the mixture to separate the solid residue from the liquid extract. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude extract.

  • Further Purification: The resulting crude extract will likely contain co-extracted impurities. It can be further purified using the LLE protocol described above or by chromatographic methods like SPE or column chromatography.

Analytical Quantification of Extraction Efficiency

To objectively compare methods, the purity and yield of the extracted piperidine alcohol must be quantified.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column is commonly used. [16]Since many simple piperidine alcohols lack a strong UV chromophore, detection can be achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). [17]Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for sensitive UV detection. [16][17]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidine alcohols, GC-MS provides both quantification and structural confirmation. [18]* Quantitative NMR (qNMR): A powerful primary method for determining absolute purity without needing a specific reference standard of the analyte. [17]An internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte proton signal to that of the internal standard. [17]

Conclusion and Future Perspectives

While classical Liquid-Liquid Extraction remains a reliable and accessible method for purifying piperidine alcohols, its high solvent consumption and labor-intensive nature are significant drawbacks. Modern techniques, particularly Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), offer compelling "green" alternatives that significantly improve efficiency. [19]UAE provides a dramatic reduction in extraction time and solvent use, while SFE offers unparalleled selectivity and a solvent-free final product.

The optimal extraction strategy is not universal; it depends on the specific properties of the target molecule, the nature of the starting matrix, and the available resources. For researchers and drug development professionals, a thorough understanding of the principles behind each method is paramount for developing robust, efficient, and sustainable purification workflows.

References

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025, November 15). Google Scholar.
  • Non-conventional techniques in plant alkaloid extraction: a decade of progress (2014-2023). (2025, March 22). Chemistry & Biodiversity.
  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. (2024, July 1). International Journal of Pharmaceutical Sciences and Research.
  • Alkaloid Isolation via Liquid-Liquid Extraction. Scribd.
  • A Review on Extraction, technique of Alkaloids xtraction, Isolation and Separation Alkaloids from Tridax Procumbens eparation ri. (2024, November 15).
  • New extraction technique for alkaloids. (2025, December 18).
  • Extraction of Alkaloids. Alfa Chemistry.
  • OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS. KEFRI.
  • Technical Support Center: Optimization of Piperidine Ring Form
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery.
  • Supercritical Fluid Extraction of Pyrrolidine Alkaloid
  • Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.). (2023, April 16). PubMed.
  • Piperidine and piperine are the two major alkaloids extracted
  • Supercritical Carbon Dioxide (SC-CO2) Extraction of Piperine: A Green. Taylor & Francis.
  • Supercritical CO>2> extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.). (2023, April 16). Technical University of Munich.
  • Purification of piperidine.
  • Piperidine and piperine: extraction and content assessment in black pepper. (2015, January 9).
  • Piperine-rich extracts obtained by high pressure methods.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Solvent Optimiz
  • Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. (2022, September 29). MDPI.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 24).
  • Experiment 4: Isolation and Characterization of Natural Products.
  • Comparative Ultrasonic Bath and Probe Extraction of Piperine from Piper nigrum L. Using Natural Deep Eutectic Solvents: RSM Optimization, Characterization, and In Vitro Bioactivity. (2025, November 20). PMC.
  • Optimization of Piperine Extraction Process from Vietnamese White Pepper. (2024, May 4).
  • Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. University of California, Irvine.
  • extraction and isolation of piperine from black pepper. (2025, May 8). Mitrask.
  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21).
  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. (2025, March 24). PMC.
  • Comparison of extraction efficiency of different extraction solvents...

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-(3-Methylpiperidin-1-yl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of 2-(3-Methylpiperidin-1-yl)ethanol is paramount in various stages of pharmaceutical research and development. Whether this molecule is a synthetic intermediate, a potential metabolite, or a related impurity, its characterization demands robust analytical methodologies and high-purity reference standards. This guide provides an in-depth comparison of analytical techniques and a critical evaluation of what constitutes a reliable reference standard for this compound.

Understanding the Analyte: Physicochemical Properties

The selection of an appropriate analytical strategy is fundamentally dictated by the physicochemical properties of the target molecule. 2-(3-Methylpiperidin-1-yl)ethanol is a piperidine derivative containing a secondary alcohol and a tertiary amine, which influence its behavior in analytical systems.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₁₇NODefines the exact mass for mass spectrometry.
Molecular Weight 143.23 g/mol Basic property for all quantitative calculations.
Hydrogen Bond Donor Count 1 (from the -OH group)May necessitate derivatization for GC analysis to improve volatility.
Hydrogen Bond Acceptor Count 2 (from N and O atoms)Influences solubility and interaction with chromatographic stationary phases.
Predicted XLogP3 0.8Indicates moderate polarity, suitable for reversed-phase liquid chromatography.
Predicted pKa (Strongest Basic) 9.8The basic piperidine nitrogen is readily protonated, making positive ion mode mass spectrometry highly effective.

Physicochemical data are computed and sourced from publicly available databases for structurally related compounds.

Comparative Analysis of Key Methodologies: GC-MS vs. LC-MS/MS

The two most powerful and commonly employed techniques for the analysis of compounds like 2-(3-Methylpiperidin-1-yl)ethanol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision based on analytical objectives, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique ideal for volatile and thermally stable compounds. For 2-(3-Methylpiperidin-1-yl)ethanol, the presence of a polar hydroxyl (-OH) group presents a challenge. This functional group can lead to poor peak shape and thermal degradation in the GC inlet.

Causality Behind Experimental Choices: To overcome these issues, a crucial step of derivatization is often required. This chemical modification, typically silylation or acylation, replaces the active hydrogen on the hydroxyl group, thereby increasing the molecule's volatility and thermal stability. While effective, this adds a step to the sample preparation workflow, which must be carefully controlled to ensure reproducibility.

GC-MS workflow often requires a derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally versatile, sensitive, and specific technique that is often the preferred method for this class of compounds. It separates molecules in the liquid phase, obviating the need for volatility.

Causality Behind Experimental Choices: Given the compound's polarity and the basicity of the piperidine nitrogen, reversed-phase chromatography coupled with positive ion electrospray ionization (ESI) is the logical approach. The basic nitrogen is readily protonated ([M+H]⁺), leading to excellent ionization efficiency and, consequently, high sensitivity. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation transition of the parent ion, which is crucial for accurate quantification in complex matrices.

Direct analysis is possible with the LC-MS/MS workflow.
Head-to-Head Methodology Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Analyte Volatility Required; analyte must be thermally stable.Not required; suitable for a wide polarity range.
Derivatization Frequently necessary for the -OH group to improve volatility and peak shape.Not required , allowing for a more direct and simpler workflow.
Sensitivity High, especially with selected ion monitoring (SIM).Very high, often reaching picogram or femtogram levels with Multiple Reaction Monitoring (MRM).
Selectivity High, based on retention time and mass spectrum.Extremely high, based on retention time, precursor ion, and specific product ions.
Sample Throughput Lower, due to the additional derivatization step and potentially longer run times.Higher, with modern UHPLC systems enabling rapid gradients and short analysis times.
Matrix Effects Generally less prone to ion suppression.Can be susceptible to ion suppression or enhancement, often requiring mitigation strategies.

The Cornerstone of Quantification: The Reference Standard

An analytical method is only as reliable as the reference standard used to calibrate it. For quantitative analysis, a well-characterized, high-purity reference standard is not optional; it is the anchor of data integrity.

Evaluating a Reference Standard: A Comparative Checklist

When sourcing a reference standard for 2-(3-Methylpiperidin-1-yl)ethanol, a thorough evaluation of the supplier's Certificate of Analysis (CofA) is crucial. The table below illustrates what a researcher should look for by comparing three hypothetical standards.

FeatureStandard A (Basic Grade)Standard B (Analytical Grade)Standard C (Certified Reference Material)
Purity (Assay) "≥95% (HPLC)""99.2% (HPLC)""99.8% (qNMR, Mass Balance)"
Method of Analysis HPLC-UVHPLC-UVQuantitative NMR (qNMR), HPLC-UV, Karl Fischer (for water), TGA (for residue)
Identity Confirmation ¹H NMR, MS¹H NMR, MS, FTIR¹H NMR, ¹³C NMR, MS, FTIR, Elemental Analysis
Documentation Basic CofA, SDSLot-specific CofA with chromatogram, SDSComprehensive CofA with uncertainty budget, chromatogram, spectra, SDS
Intended Use For Research Use OnlyFor Analytical & QC UseSuitable for use as a calibrant in validated methods

Expertise in Action: Standard C represents the gold standard. Its purity is assigned by a primary method like qNMR, which is not reliant on a reference standard of the same compound for calibration. The comprehensive characterization and documentation provide the highest level of trust and ensure the metrological traceability required in regulated environments.

Recommended Experimental Protocol: LC-MS/MS

This protocol outlines a self-validating system for the quantitative analysis of 2-(3-Methylpiperidin-1-yl)ethanol. The inclusion of an internal standard (ideally, a stable isotope-labeled version of the analyte) is a key feature that ensures trustworthiness by correcting for variations in sample preparation and potential matrix effects.

1. Preparation of Standards and Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 2-(3-Methylpiperidin-1-yl)ethanol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Stock: Prepare a stock solution of the stable isotope-labeled internal standard (e.g., d4-2-(3-Methylpiperidin-1-yl)ethanol) at 1 mg/mL in methanol.

  • Sample Preparation: To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add a fixed amount of internal standard and dilute with the mobile phase to precipitate proteins or dissolve the sample. Centrifuge and transfer the supernatant for analysis.

2. Instrumentation and Conditions

ParameterRecommended SettingRationale / Causality
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 3 minutesProvides a robust separation from potential interferences.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 2 µLMinimizes column overload while maintaining sensitivity.
Mass Spectrometer Triple Quadrupole (QqQ)The gold standard for quantitative analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogen atom is readily protonated ([M+H]⁺).
MRM Transitions Precursor Ion [M+H]⁺ → Product Ion(s)Specific transitions must be optimized by infusing the standard. This provides ultimate selectivity.

3. Data Analysis and Validation

  • Calibration Curve: Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) should be applied.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1][2][3][4][5]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(3-Methylpiperidin-1-yl)ethanol. As drug development professionals and laboratory scientists, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that inform these essential procedures.

Disclaimer: This guide is based on the known properties of structurally similar chemicals, such as other substituted piperidines and amino alcohols, as a specific Safety Data Sheet (SDS) for 2-(3-Methylpiperidin-1-yl)ethanol was not available in the initial search. It is imperative that you consult the specific SDS provided by your chemical supplier and adhere to all protocols established by your institution's Environmental Health and Safety (EHS) department. This document serves as a supplementary resource, not a replacement for official regulatory and institutional guidelines.

Inferred Hazard Profile and Core Safety Principles

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on analogous compounds containing piperidine and ethanolamine moieties, we can infer a likely hazard profile for 2-(3-Methylpiperidin-1-yl)ethanol. Compounds like 1-methyl-2-piperidinemethanol and 2-(methylamino)ethanol are often classified as corrosive, harmful if swallowed or in contact with skin, and capable of causing severe eye damage.[1][2]

The disposal protocol is therefore built on a principle of containment and caution, assuming the substance may be corrosive, toxic, and potentially combustible.

Potential Hazard Description & Rationale Primary Safety Precaution
Skin Corrosion/Irritation Amino alcohols and piperidine derivatives are frequently corrosive or irritating, capable of causing chemical burns upon contact.[1][2][3]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Serious Eye Damage As with many corrosive liquids, contact with the eyes can cause severe, irreversible damage.[1][2][3]Always wear safety glasses with side shields or chemical splash goggles.
Acute Toxicity (Oral, Dermal) The substance may be harmful if ingested or absorbed through the skin.[1][2]Avoid all direct contact. Wash hands thoroughly after handling.
Combustibility While not highly flammable, similar compounds are often classified as combustible liquids, with flashpoints above 60°C.[1]Keep away from open flames, sparks, and high-heat sources.[4]
Aquatic Harm Release into the environment may be harmful to aquatic life.Do not dispose of down the drain or in general refuse.[5][6]

Regulatory Imperative: A Note on Compliance

All chemical waste disposal is governed by strict local, regional, and national regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Disposal must be conducted through your institution's approved hazardous waste management program, which ensures that waste is handled by a licensed disposal contractor.[7] Never dispose of chemical waste in sinks or standard trash receptacles.[8]

The Disposal Workflow: From Bench to Final Disposition

The proper disposal of 2-(3-Methylpiperidin-1-yl)ethanol is a multi-step process that requires careful planning and execution. The following workflow diagram illustrates the key decision points and actions required.

G cluster_0 Phase 1: Pre-Disposal cluster_1 Phase 2: Waste Transfer cluster_2 Phase 3: Final Disposition A Assess Hazards (Consult SDS) B Don Personal Protective Equipment (PPE) A->B C Select & Label Waste Container B->C D Work in a Ventilated Area (Fume Hood) C->D Begin Transfer E Carefully Transfer Waste into Container D->E F Securely Seal Container E->F G Store Container in Designated Waste Area F->G Ready for Storage H Arrange for Pickup by EHS or Licensed Contractor G->H I Incineration at Approved Facility H->I

Sources

Personal protective equipment for handling 2-(3-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(3-Methylpiperidin-1-yl)ethanol requires moving beyond generic safety data sheets. Drug development professionals need a rigorous, self-validating framework that not only dictates what to do, but explains the mechanistic causality behind every safety protocol.

2-(3-Methylpiperidin-1-yl)ethanol is a bifunctional molecule featuring a lipophilic 3-methylpiperidine ring and a hydrophilic ethanolamine moiety. This unique structure makes it an excellent synthetic intermediate, but it also dictates a specific, high-risk hazard profile that must be managed with precision.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound upon exposure:

  • Dermal Penetration & Saponification: The tertiary amine nitrogen possesses a lone pair of electrons, making the compound moderately to strongly basic. Upon contact with biological tissues, basic amines cause the saponification of epidermal lipids and the denaturation of proteins. Unlike acids, which coagulate proteins and form a protective barrier, bases cause liquefaction necrosis, leading to deep, continuously penetrating chemical burns.

  • Permeation Enhancement: The lipophilic methylpiperidine ring acts as a permeation enhancer. If the chemical breaches the skin barrier, this lipophilicity accelerates transdermal absorption into systemic circulation, potentially leading to systemic toxicity[1].

This dual-action hazard profile—corrosive tissue destruction coupled with rapid systemic absorption—necessitates strict Personal Protective Equipment (PPE) protocols that go far beyond standard laboratory attire.

PPE Selection & Scientific Justification

Every piece of PPE must act as a validated barrier against both the basicity and the organic solvent properties of this compound.

PPE CategoryRequired EquipmentMechanistic Justification (Causality)
Ocular Chemical splash goggles + 8-inch face shieldBasic amines cause rapid, irreversible corneal opacity. Standard safety glasses with side shields are insufficient against aerosolized droplets or capillary creep[1].
Dermal (Hands) Inner: 4-mil NitrileOuter: 8-mil NeopreneLatex offers zero resistance to organic amines and rapidly degrades. Neoprene provides superior chemical resistance to both amine and alcohol functional groups. The inner nitrile glove ensures a secondary barrier and maintains tactile sensitivity[1].
Body Flame-Resistant (FR) lab coat, closed-toe non-woven shoesProtects against the combustible nature of the liquid (Flash point ~69 °C). Prevents rapid wicking of spilled chemical against the skin.
Respiratory Fume hood (≥ 100 fpm face velocity) or ABEK RespiratorWhile the boiling point is high, exothermic reactions can aerosolize the compound. ABEK cartridges specifically neutralize organic vapors and basic amines.

Operational Workflow: Dispensing & Reaction Setup

To ensure trustworthiness, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the previous step is successful.

PPE_Workflow N1 1. Pre-Entry Verify Hood & SDS N2 2. Primary Barrier FR Lab Coat & Long Pants N1->N2 N3 3. Ocular Protection Splash Goggles + Face Shield N2->N3 N4 4. Dermal Protection Neoprene over Nitrile Gloves N3->N4 N5 5. Execution Dispense in Fume Hood N4->N5

Fig 1. Sequential PPE donning and operational workflow for handling piperidine derivatives.

Step-by-Step Dispensing Methodology:
  • Pre-Operation Validation: Confirm the chemical fume hood's digital monitor reads a face velocity of at least 100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Verification: Perform the "inflation test" on both nitrile and neoprene gloves. Trap air inside the glove and roll the cuff tightly to check for pinhole leaks before donning.

  • Vessel Preparation: Place the receiving reaction flask inside secondary containment (e.g., a polyethylene tray) within the fume hood.

  • Dispensing (Positive Displacement): Using a positive-displacement micropipette or a gas-tight glass syringe, slowly draw the required volume of 2-(3-Methylpiperidin-1-yl)ethanol. Causality: The viscosity and vapor pressure of amino alcohols can cause standard air-displacement pipettes to drip, contaminating the workspace. Positive displacement physically pushes the liquid, preventing leaks.

  • Transfer & Quench: Transfer the chemical directly into the reaction vessel. Immediately rinse the syringe or pipette tip with a compatible organic solvent (e.g., methanol) into a designated organic waste receptacle to prevent residual amine vapors from escaping into the lab environment.

Spill Management & Disposal Plans

A spill involving a tertiary amino alcohol requires immediate, calculated action. Never use strong acids (like HCl) to neutralize this compound, as the resulting acid-base reaction will be violently exothermic, potentially vaporizing the chemical and causing an inhalation hazard[1].

Spill_Response S1 Spill Detected (Amino Alcohol) S2 Evacuate Area & Maximize Ventilation S1->S2 S3 Don Spill PPE (ABEK Respirator, Heavy Gloves) S2->S3 S4 Neutralize & Absorb (Citric Acid + Vermiculite) S3->S4 S5 Collect & Seal (Hazardous Waste Container) S4->S5

Fig 2. Logical sequence for localized tertiary amine chemical spill response and neutralization.

Step-by-Step Spill Response (< 500 mL):
  • Evacuate & Isolate: Immediately clear personnel from the vicinity. Lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • PPE Escalation: Don a half-face respirator with ABEK cartridges, heavy-duty neoprene spill gloves, and a chemical-resistant apron.

  • Controlled Neutralization: Generously apply a weak solid acid, such as citric acid or sodium bisulfate , to the perimeter of the spill, slowly working inward. Causality: Weak solid acids neutralize the basic amine safely without generating excessive heat or dangerous fumes.

  • Absorption: Once the reaction subsides (verify pH neutrality with pH paper attached to a stirring rod), cover the neutralized liquid with an inert, non-combustible absorbent like vermiculite or diatomaceous earth.

  • Collection & Disposal: Use non-sparking polypropylene tools to sweep the absorbed material into a rigid, sealable polyethylene hazardous waste container. Label strictly as "Corrosive/Toxic Organic Waste - Amine Contaminated" and arrange for institutional environmental health and safety (EHS) pickup.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73566, 1-Piperidineethanol. PubChem.[Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpiperidin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpiperidin-1-yl)ethanol

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